molecular formula C10H12BrNO B181032 2-Bromo-N-isopropylbenzamide CAS No. 64141-90-8

2-Bromo-N-isopropylbenzamide

Cat. No.: B181032
CAS No.: 64141-90-8
M. Wt: 242.11 g/mol
InChI Key: MTAGIJZTHYEKKP-UHFFFAOYSA-N
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Description

2-Bromo-N-isopropylbenzamide ( 64141-90-8) is a high-purity brominated benzamide derivative with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound, supplied as a white to off-white crystalline solid with ≥95% purity, serves as a valuable synthetic intermediate in organic synthesis and pharmaceutical research . Its molecular structure, featuring a brominated aromatic ring coupled with an isopropylamide moiety, makes it a versatile building block for various transformations . Researchers primarily utilize this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to construct complex molecular architectures . The bromine substituent offers an excellent handle for further functionalization, while the isopropylamide group contributes significant steric and electronic effects that influence reaction outcomes . In medicinal chemistry, this scaffold has shown potential in the development of kinase inhibitors and other biologically active molecules, providing a key pharmacophore for structure-activity relationship (SAR) studies in drug discovery programs . The compound is intended for research purposes only and is not for human or veterinary use . Proper storage at 2-8°C in a tightly sealed container under an inert atmosphere is recommended to maintain long-term stability . According to safety information, the compound has the GHS signal word "Danger" and the hazard statement H301, indicating that it is toxic if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAGIJZTHYEKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366083
Record name 2-Bromo-N-isopropylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64141-90-8
Record name 2-Bromo-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64141-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-isopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-N-isopropylbenzamide, a valuable intermediate in organic synthesis and drug discovery. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in understanding and execution.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting materials and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Bromobenzoic acidC₇H₅BrO₂201.02Solid
Thionyl chlorideSOCl₂118.97Liquid
2-Bromobenzoyl chlorideC₇H₄BrClO219.46Liquid
IsopropylamineC₃H₉N59.11Liquid
TriethylamineC₆H₁₅N101.19Liquid
This compoundC₁₀H₁₂BrNO242.11[1]Solid (assumed)

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 2-bromobenzoic acid to its more reactive acyl chloride derivative, 2-bromobenzoyl chloride. The second step is the nucleophilic acyl substitution reaction of the acyl chloride with isopropylamine to form the desired amide.

Step 1: Synthesis of 2-Bromobenzoyl Chloride

This protocol details the synthesis of 2-bromobenzoyl chloride using thionyl chloride.

Materials and Reagents:

  • 2-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid.

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene can be used, or the reaction can be run neat.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

  • Purification: The crude 2-bromobenzoyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol details the amide formation reaction between 2-bromobenzoyl chloride and isopropylamine.

Materials and Reagents:

  • 2-Bromobenzoyl chloride (from Step 1)

  • Isopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution over 15-30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the typical stoichiometry used in the synthesis of this compound.

ReagentStepEquivalentsMolar Mass ( g/mol )
2-Bromobenzoic acid11.0201.02
Thionyl chloride12.0 - 3.0118.97
2-Bromobenzoyl chloride21.0219.46
Isopropylamine21.159.11
Triethylamine21.2101.19

Visualizations

Reaction Scheme

The following diagram illustrates the two-step synthesis of this compound from 2-bromobenzoic acid.

Reaction_Scheme cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 2_bromobenzoic_acid 2-Bromobenzoic Acid 2_bromobenzoyl_chloride 2-Bromobenzoyl Chloride 2_bromobenzoic_acid->2_bromobenzoyl_chloride + socl2 SOCl₂ socl2->2_bromobenzoyl_chloride 2_bromobenzoyl_chloride_2 2-Bromobenzoyl Chloride product This compound 2_bromobenzoyl_chloride_2->product + isopropylamine Isopropylamine isopropylamine->product triethylamine Triethylamine triethylamine->product Base

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start step1 Step 1: Synthesize 2-Bromobenzoyl Chloride start->step1 step2 Step 2: Amidation with Isopropylamine step1->step2 quench Quench Reaction step2->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purification (Recrystallization or Chromatography) dry->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.

Mechanism start 2-Bromobenzoyl Chloride + Isopropylamine attack Nucleophilic Attack of Amine on Carbonyl Carbon start->attack intermediate Tetrahedral Intermediate Formation attack->intermediate collapse Collapse of Intermediate and Chloride Elimination intermediate->collapse deprotonation Deprotonation of Ammonium Ion by Base collapse->deprotonation product This compound deprotonation->product

Caption: Simplified mechanism of amide formation via nucleophilic acyl substitution.

References

Compound Profile: Physicochemical and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide: Properties, Synthesis, and Reactivity for Drug Development Professionals

As a cornerstone in contemporary medicinal chemistry and synthetic route design, this compound presents a versatile scaffold for the development of novel therapeutics. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of its chemical properties, synthesis, and reactivity, underpinned by field-proven insights and authoritative references.

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Physicochemical Properties

This compound, with the CAS Number 64141-90-8, is a halogenated aromatic amide.[1] Its core structure consists of a benzamide moiety with a bromine atom at the ortho position of the phenyl ring and an isopropyl group attached to the amide nitrogen.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [1]
IUPAC Name 2-bromo-N-(propan-2-yl)benzamide[1]
Synonyms N-Isopropyl 2-bromobenzamide, 2-bromo-N-propan-2-ylbenzamide[1]
CAS Number 64141-90-8[1]
Spectroscopic Signature

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will appear as a multiplet in the downfield region. The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two CH₃ groups.

    • ¹³C NMR : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon bearing the bromine atom being significantly influenced), and the carbons of the isopropyl group.[2][3]

  • Mass Spectrometry (MS) : The mass spectrum of this compound is distinguished by the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing a clear diagnostic marker.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O (amide I) stretching vibration (around 1640 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic groups.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acylation of isopropylamine with 2-bromobenzoyl chloride. This method is robust and can be adapted for the synthesis of a variety of N-substituted benzamides.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation Acid 2-Bromobenzoic Acid AcidChloride 2-Bromobenzoyl Chloride Acid->AcidChloride Reflux ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChloride AcidChloride_ref 2-Bromobenzoyl Chloride Product This compound AcidChloride_ref->Product Anhydrous Solvent Isopropylamine Isopropylamine Isopropylamine->Product Base Base (e.g., Pyridine) Base->Product

Caption: A generalized workflow for the two-step synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Isopropylamine

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of 2-Bromobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-bromobenzoic acid.

  • Under an inert atmosphere (e.g., nitrogen), carefully add an excess of thionyl chloride (2-3 equivalents).

  • Heat the mixture to reflux for 2-3 hours until the solid has dissolved and gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve isopropylamine and pyridine in anhydrous DCM in a separate flask and cool the mixture in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Discovery

The presence of the ortho-bromo substituent makes this compound a valuable precursor for a variety of transition metal-catalyzed cross-coupling and cyclization reactions, which are pivotal in the synthesis of complex heterocyclic structures found in many pharmaceuticals.

Key Reactions of 2-Bromobenzamides
  • Palladium- and Copper-Catalyzed Cross-Coupling Reactions : The C-Br bond is susceptible to oxidative addition by palladium and copper catalysts, enabling the formation of C-C, C-N, and C-O bonds. These reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the introduction of diverse substituents at the 2-position of the benzamide core.

  • Cobalt-Catalyzed Cyclization Reactions : Recent studies have demonstrated the utility of cobalt catalysts in the cyclization of 2-bromobenzamides with various coupling partners. For instance, the reaction with alkynes can lead to the formation of isoquinolones or 2-vinyl benzamides, with the product outcome being controlled by the choice of ligand.[5] Similarly, cyclization with carbodiimides provides a novel route to 3-(imino)isoindolin-1-ones.[6][7] These heterocyclic motifs are of significant interest in medicinal chemistry.

Reactivity Logic Diagram

Reactivity_Logic cluster_main Reactivity of this compound cluster_pd_cu Pd/Cu Catalysis cluster_co Co Catalysis Start This compound C-Br bond as reactive site Suzuki Suzuki Coupling with Boronic Acids/Esters C-C bond formation Start->Suzuki Pd Heck Heck Reaction with Alkenes C-C bond formation Start->Heck Pd Buchwald Buchwald-Hartwig with Amines/Alcohols C-N/C-O bond formation Start->Buchwald Pd/Cu Alkynes Coupling with Alkynes Ligand-dependent Isoquinolones or Vinyl Benzamides Start->Alkynes Co Carbodiimides Cyclization with Carbodiimides 3-(Imino)isoindolin-1-ones Start->Carbodiimides Co

Caption: Key transition metal-catalyzed reactions involving the C-Br bond of 2-bromobenzamides.

Potential Pharmacological Applications

While specific biological activity data for this compound is limited, the broader class of N-substituted benzamides and related structures has been investigated for various therapeutic applications:

  • Antimicrobial and Antifungal Agents : Derivatives of 2-Bromo-N-phenylbenzamide have shown activity against pathogenic fungi and bacteria, particularly Gram-positive strains.[8]

  • Anti-inflammatory Activity : Some benzamide derivatives have demonstrated potential as anti-inflammatory agents by inhibiting trypsin activity.[8]

  • Anticancer Agents : The benzamide scaffold is a component of several approved anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects on cancer cell lines.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12]

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists and drug development professionals. Its well-defined physicochemical and spectroscopic properties, coupled with straightforward synthetic accessibility and a rich reactivity profile, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. A comprehensive understanding of its chemistry, as outlined in this guide, is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]

  • MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-ethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 35306-75-3, 3-Bromo-N-isopropylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Bromo-N-benzylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. Retrieved from [Link]

  • ResearchGate. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Retrieved from [Link]

  • University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • ChemSynthesis. (2025). N-isopropylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-phenylpropionamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-Isopropylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide (CAS No. 64141-90-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2-Bromo-N-isopropylbenzamide. This guide is compiled based on established chemical principles and data from structurally related compounds. The experimental protocols provided are generalized and would require optimization for the specific synthesis and analysis of this compound.

Core Compound Identification and Properties

Initially cited with CAS number 52613-35-1, publicly available chemical databases confirm the correct CAS number for this compound to be 64141-90-8 .[1] This halogenated benzamide derivative possesses a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, largely based on computational predictions from publicly available databases.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOPubChem[1]
Molecular Weight 242.11 g/mol PubChem[1]
IUPAC Name 2-bromo-N-(propan-2-yl)benzamidePubChem[1]
CAS Number 64141-90-8PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 241.01023 g/mol PubChem[1]
Monoisotopic Mass 241.01023 g/mol PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Synthesis and Characterization

A standard and widely applicable method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride. For this compound, this would involve the reaction of 2-bromobenzoyl chloride with isopropylamine.

Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Bromobenzoyl_chloride 2-Bromobenzoyl chloride Reaction_Conditions Base (e.g., Triethylamine) Aprotic Solvent (e.g., DCM) 0°C to Room Temperature 2-Bromobenzoyl_chloride->Reaction_Conditions Isopropylamine Isopropylamine Isopropylamine->Reaction_Conditions This compound This compound Reaction_Conditions->this compound

Figure 1: Proposed synthesis of this compound.
General Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[2]

Materials:

  • 2-Bromobenzoyl chloride

  • Isopropylamine

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The purified this compound should be characterized by standard analytical techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The integration of these signals should be consistent with the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzoyl and isopropyl groups.

2. Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve cleavage of the amide bond.

Potential Biological Activities and Experimental Protocols

While no specific biological activity has been reported for this compound, related N-substituted benzamides have demonstrated a range of activities, including antimicrobial and anti-inflammatory properties.[3][4] The following are generalized protocols for assessing these potential activities.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity Assay (Trypsin Inhibition)

This assay measures the ability of a compound to inhibit the activity of the protease trypsin, which is involved in inflammatory processes.[3][4]

Materials:

  • Test compound (this compound)

  • Trypsin solution

  • Casein solution

  • Tris-HCl buffer

  • Perchloric acid

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound.

  • Mix the test compound solution with the trypsin solution and incubate.

  • Add the casein substrate and incubate further.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength to determine the amount of hydrolyzed casein.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Putative Mechanism of Action and Signaling Pathways

The mechanism of action for this compound has not been elucidated. However, based on the activities of other benzamide derivatives, several potential pathways could be investigated. For instance, some benzamides are known to act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Others have been shown to modulate the activity of transcription factors like NF-κB, which plays a key role in the inflammatory response.[5]

Hypothetical Experimental Workflow for Mechanism of Action Studies

G Start Synthesized and Characterized This compound Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Anti-inflammatory) Start->Primary_Screening Active_Hit Identification of Biological Activity Primary_Screening->Active_Hit Target_Identification Target Identification Assays (e.g., Enzyme Inhibition, Receptor Binding) Active_Hit->Target_Identification If Active Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Pathway_Analysis->Mechanism_Elucidation

References

Technical Guide: Physicochemical Properties of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical summary of the core physicochemical properties of 2-Bromo-N-isopropylbenzamide, a compound of interest in synthetic chemistry and pharmaceutical research. The data herein is compiled from established chemical databases.

Core Compound Data

Quantitative properties for this compound are summarized below. These values are essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Weight 242.11 g/mol PubChem[1]
Molecular Formula C10H12BrNOPubChem[1]
CAS Number 64141-90-8PubChem[1]
IUPAC Name 2-bromo-N-propan-2-ylbenzamidePubChem[1]
Monoisotopic Mass 241.01023 DaPubChem[1]

Experimental Protocols & Methodologies

The determination of molecular weight for a compound like this compound is typically achieved through standard analytical techniques. The most common and precise method is Mass Spectrometry (MS) .

Methodology Overview: Mass Spectrometry

  • Ionization: The synthesized and purified compound is first vaporized and then ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are accelerated into a magnetic or electric field within a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak in the spectrum corresponding to the molecular ion (M+) or a related adduct (e.g., [M+H]+) allows for the direct determination of the monoisotopic mass. The average molecular weight is calculated based on the compound's molecular formula and the weighted average of the natural abundances of the constituent isotopes.

Visualization of Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound, including the pivotal step of molecular weight verification.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation start Reactants synthesis Chemical Reaction start->synthesis purification Purification (e.g., Chromatography) synthesis->purification sample Purified Compound purification->sample ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir mw Molecular Weight Verification ms->mw structure Structural Elucidation nmr->structure ftir->structure purity Purity Assessment mw->purity structure->purity

References

An In-depth Technical Guide on the Solubility of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Bromo-N-isopropylbenzamide. This guide provides a detailed framework for determining the solubility of this compound, including established experimental protocols and data presentation formats. To serve as a valuable reference, quantitative solubility data for the structurally related parent compound, benzamide, is included for illustrative purposes. The methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is a substituted aromatic amide with potential applications in medicinal chemistry and organic synthesis. Its physicochemical properties, particularly solubility, are critical for its handling, formulation, and biological activity. Solubility dictates the bioavailability of a compound, influences its absorption and distribution in biological systems, and is a key parameter in designing purification processes such as crystallization. This technical guide outlines the standard methodologies for determining the solubility of compounds like this compound and provides a template for the presentation of such data.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties for this compound is provided below. It is important to note that these are theoretical values and experimental determination is recommended for confirmation.

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNOPubChem[1]
Molecular Weight242.11 g/mol PubChem[1]
XLogP31.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]

Quantitative Solubility Data (Illustrative Example: Benzamide)

While specific data for this compound is unavailable, the following tables present the mole fraction solubility of the parent compound, benzamide, in various organic solvents at different temperatures. This data is intended to illustrate the format for presenting such findings and to provide a comparative reference. The solubility of benzamide generally increases with temperature.[2] In many common solvents, the order of solubility for benzamide is: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[2]

Table 1: Mole Fraction Solubility of Benzamide in Various Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanolAcetoneEthyl AcetateWater
283.15Data not availableData not availableData not availableData not availableData not available
298.150.092Data not availableData not availableData not available0.002
313.15Data not availableData not availableData not availableData not availableData not available
323.15Data not availableData not availableData not availableData not availableData not available

Note: The table is populated with example data points to illustrate the structure. A comprehensive dataset would include values for all listed temperatures and solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental component of physicochemical characterization. The following protocols outline the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility and a qualitative assessment for rapid solvent screening.

Qualitative Solubility Assessment

This method provides a rapid preliminary screening of suitable solvents.

Materials:

  • This compound

  • Small test tubes or vials (e.g., 1.5 mL or 2 mL)

  • A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)

  • Vortex mixer

  • Spatula

  • Pipettes

Protocol:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

  • Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.

  • Observation: After mixing, allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classification: Classify the solubility based on visual inspection as follows:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a constant temperature bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Selected organic solvents

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with solid remaining. Record the exact weight of the compound added.

  • Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

G Workflow for Qualitative Solubility Assessment prep 1. Preparation Label test tubes for each solvent add_solute 2. Addition of Solute Add 5-10 mg of compound prep->add_solute add_solvent 3. Addition of Solvent Add 1 mL of solvent add_solute->add_solvent mix 4. Mixing Vortex for 30-60 seconds add_solvent->mix observe 5. Observation Visually inspect for undissolved solid mix->observe classify 6. Classification Soluble, Partially Soluble, or Insoluble observe->classify

Caption: A flowchart for the qualitative assessment of solubility.

G Workflow for Quantitative Solubility Determination (Shake-Flask Method) prep_sat 1. Preparation of Saturated Solution Add excess solid to a known volume of solvent equilibrate 2. Equilibration Agitate at constant temperature for 24-72 hours prep_sat->equilibrate phase_sep 3. Phase Separation Settle and filter the supernatant equilibrate->phase_sep analysis 4. Analysis Determine concentration using HPLC or UV-Vis phase_sep->analysis calculate 5. Calculation Calculate solubility from concentration analysis->calculate

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The mechanism of action for 2-Bromo-N-isopropylbenzamide has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a series of hypothesized mechanisms based on the known biological activities of structurally related benzamide derivatives. The proposed pathways, experimental protocols, and quantitative data are theoretical and intended to provide a framework for future investigation.

Introduction

This compound is a synthetic small molecule belonging to the benzamide class of compounds. While direct studies on its biological targets are limited, the broader benzamide scaffold is a well-established pharmacophore present in a diverse range of clinically significant drugs. These compounds are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide will explore plausible mechanisms of action for this compound by drawing parallels with analogous compounds.

Hypothesized Mechanisms of Action

Based on the activities of structurally related molecules, three potential mechanisms of action are proposed for this compound:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): The benzamide core is present in known inhibitors of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.

  • Inhibition of Histone Deacetylases (HDACs): Several benzamide derivatives have been identified as potent HDAC inhibitors, which play a crucial role in epigenetic regulation and are significant targets in oncology.

  • Antimicrobial Activity: Derivatives of N-phenylbenzamide have demonstrated efficacy against various bacterial and fungal pathogens.

Hypothetical Mechanism: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a critical step in the synthesis of guanine nucleotides. Proliferating cells, such as cancer cells, have a high demand for nucleotides, making IMPDH an attractive target for anticancer drug development. Benzamide riboside, for example, is metabolized to an analogue of NAD that potently inhibits IMPDH.[1]

It is plausible that this compound could exhibit inhibitory activity against IMPDH, thereby depleting the intracellular pool of guanine nucleotides and arresting cell proliferation.

Signaling Pathway Diagram:

IMPDH_Pathway IMP Inosine-5'-monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GTP Guanosine-5'-triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP NAD+ -> NADH Compound This compound Compound->IMPDH Inhibition

Hypothesized inhibition of the IMPDH pathway.

Hypothetical Quantitative Data:

TargetIC₅₀ (µM)Assay Type
IMPDH115.2Enzyme Inhibition
IMPDH25.8Enzyme Inhibition
A549 Cell Line12.5Cell Proliferation
HeLa Cell Line9.7Cell Proliferation

Experimental Protocol: IMPDH Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human IMPDH1 and IMPDH2.

  • Materials: Recombinant human IMPDH1 and IMPDH2, IMP substrate, NAD+, potassium phosphate buffer, 96-well UV-transparent microplates, spectrophotometer.

  • Procedure:

    • Prepare a reaction buffer containing potassium phosphate and other necessary co-factors.

    • Serially dilute this compound in DMSO to achieve a range of concentrations.

    • Add the reaction buffer, IMP, and NAD+ to the wells of a 96-well plate.

    • Add the diluted compound or vehicle control (DMSO) to the respective wells.

    • Initiate the reaction by adding the IMPDH enzyme to each well.

    • Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time at 37°C.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Hypothetical Mechanism: Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Overexpression of certain HDACs is associated with various cancers, making them a validated target for cancer therapy. A number of benzamide derivatives have been shown to be effective HDAC inhibitors.[2] this compound may act by binding to the active site of HDACs, leading to histone hyperacetylation and the reactivation of tumor suppressor genes.

Logical Relationship Diagram:

HDAC_Mechanism cluster_0 Normal Cell cluster_1 Cancer Cell with HDAC Overexpression HDAC HDAC Histone_DeAc Deacetylated Histones (Closed Chromatin) HDAC->Histone_DeAc Deacetylation HAT HAT Histone_Ac Acetylated Histones (Open Chromatin) HAT->Histone_Ac Acetylation Gene_Expression Gene Expression Histone_Ac->Gene_Expression Tumor_Suppressor_On Tumor Suppressor Gene Expression Histone_Ac->Tumor_Suppressor_On Gene_Repression Gene Repression Histone_DeAc->Gene_Repression Compound This compound HDAC_inhibited HDAC (Inhibited) Compound->HDAC_inhibited Inhibition HDAC_inhibited->Histone_Ac (Deacetylation Blocked)

Proposed role of HDAC inhibition in gene expression.

Hypothetical Quantitative Data:

TargetIC₅₀ (nM)Assay Type
HDAC185Enzyme Inhibition
HDAC2120Enzyme Inhibition
HDAC3250Enzyme Inhibition
HDAC6950Enzyme Inhibition

Experimental Protocol: In Vitro HDAC Activity Assay

  • Objective: To quantify the inhibitory effect of this compound on the activity of various HDAC isoforms.

  • Materials: Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, assay buffer, 96-well black microplates, fluorometric plate reader.

  • Procedure:

    • Serially dilute the test compound in assay buffer.

    • Add the diluted compound or vehicle control to the wells of a 96-well plate.

    • Add the HDAC enzyme to each well and incubate briefly at 37°C.

    • Add the fluorogenic substrate to initiate the enzymatic reaction and incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding the developer solution, which also generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Hypothetical Mechanism: Antimicrobial Activity

The chemical scaffold of N-phenylbenzamide, which is closely related to this compound, has been associated with antimicrobial and antifungal properties.[3] The mechanism of action for such compounds can vary, potentially involving the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Workflow Diagram:

Antimicrobial_Screening_Workflow Start Start: Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active? MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Membrane Permeability, DNA Gyrase Inhibition) MBC_Determination->Mechanism_Study End End: Lead Compound Identification Mechanism_Study->End

Workflow for antimicrobial activity screening.

Hypothetical Quantitative Data:

OrganismMIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis32
Escherichia coli>128
Pseudomonas aeruginosa>128
Candida albicans64

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of selected microorganisms.

  • Materials: Test compound, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microplates, microbial cultures, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.

    • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well containing the diluted compound. Include positive (microbes in medium) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally defined, the established pharmacology of the benzamide scaffold provides a strong basis for targeted investigation. The hypothesized mechanisms presented in this guide—inhibition of IMPDH, inhibition of HDACs, and antimicrobial activity—offer promising avenues for future research. The detailed experimental protocols provide a clear roadmap for validating these hypotheses and potentially uncovering novel therapeutic applications for this compound. It is imperative that these theoretical frameworks are subjected to rigorous experimental validation to ascertain the true biological function of this compound.

References

Spectroscopic Profile of 2-Bromo-N-isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-N-isopropylbenzamide. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar N-substituted benzamides and brominated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8Doublet1HAromatic C-H (ortho to C=O)
~ 7.2 - 7.5Multiplet3HAromatic C-H
~ 6.0 - 6.5Broad Singlet1HN-H (Amide)
~ 4.1 - 4.3Septet1HC-H (isopropyl)
~ 1.2 - 1.3Doublet6HCH₃ (isopropyl)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 165 - 168C=O (Amide)
~ 135 - 138Aromatic C-Br
~ 130 - 133Aromatic C-H
~ 127 - 130Aromatic C-H
~ 125 - 128Aromatic C-H
~ 120 - 123Aromatic C-C=O
~ 42 - 45C-H (isopropyl)
~ 22 - 24CH₃ (isopropyl)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
241/243Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio)
183/185Fragment from loss of isopropyl group (-C₃H₇)
155/157Fragment from loss of CONHCH(CH₃)₂
120Fragment from loss of Br and subsequent rearrangement
76Benzene ring fragment

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H Stretch (Amide)
~ 3000 - 3100MediumAromatic C-H Stretch
~ 2850 - 2980MediumAliphatic C-H Stretch (isopropyl)
~ 1640 - 1680StrongC=O Stretch (Amide I)
~ 1520 - 1570MediumN-H Bend (Amide II)
~ 1450 - 1600MediumAromatic C=C Stretch
~ 1200 - 1300MediumC-N Stretch
~ 650 - 750StrongC-Br Stretch

Sample Preparation: KBr pellet or Nujol mull

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • Small vial

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound and place it in a small, clean, and dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]

    • Gently vortex the vial to ensure the complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup (based on a 500 MHz spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[2]

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), IR grade (approx. 100 mg)

  • Agate mortar and pestle

  • Pellet press

  • IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place a small amount of KBr in an agate mortar and grind it to a fine powder.

    • Add 1-2 mg of this compound to the mortar.

    • Grind the sample and KBr together until a fine, homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (<1 mg)

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 µg/mL.[3]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ionization mode to Electron Ionization (EI).

    • The electron energy is typically set to 70 eV.

  • Data Acquisition:

    • Introduce the sample into the ion source. For volatile samples, a direct insertion probe can be used.[4]

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak, noting the characteristic M+ and M+2 isotopic pattern for bromine.[5]

    • Analyze the fragmentation pattern to identify major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Prep Dissolution in Deuterated Solvent Purification->NMR_Prep IR_Prep Preparation of KBr Pellet or Nujol Mull Purification->IR_Prep MS_Prep Dissolution in Volatile Solvent Purification->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis Chemical Shift, Multiplicity, Integration Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Pattern Analysis MS_Acq->MS_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

An In-depth Technical Guide to the Selection and Application of Starting Materials for the Synthesis of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-N-isopropylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the critical considerations for selecting starting materials and synthetic methodologies. We will explore the two primary routes: the traditional acid chloride pathway and modern direct amide coupling reactions. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and limitations. Furthermore, this guide includes protocols for the characterization of the final product and essential safety information for all reagents.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The strategic placement of the bromo and isopropylamide functionalities allows for diverse downstream modifications, making it a valuable precursor in the development of novel therapeutics and crop protection agents. The efficiency and scalability of its synthesis are therefore of paramount importance. The choice of starting materials and the synthetic route employed directly impact yield, purity, and cost-effectiveness. This guide aims to provide the reader with the necessary technical insights to make informed decisions in the laboratory setting.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound is primarily achieved through the formation of an amide bond between a 2-bromobenzoic acid derivative and isopropylamine. The two most prevalent strategies to achieve this transformation are:

  • Route 1: The Acid Chloride Pathway. This classic, two-step approach involves the initial conversion of 2-bromobenzoic acid to the highly reactive 2-bromobenzoyl chloride, which is subsequently reacted with isopropylamine.

  • Route 2: Direct Amide Coupling. This more contemporary approach utilizes coupling agents to facilitate the direct formation of the amide bond from 2-bromobenzoic acid and isopropylamine in a single step.

The selection between these two routes depends on several factors, including the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product.

Route 1: The Acid Chloride Pathway

This method is renowned for its high yields and the relatively low cost of the activating agent, thionyl chloride. However, it involves the handling of a corrosive and moisture-sensitive intermediate.

Rationale and Mechanistic Insight

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically challenging process due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to the formation of a stable ammonium carboxylate salt.[1][2] Furthermore, the hydroxyl group of the carboxylic acid is a poor leaving group.[2]

To overcome this, 2-bromobenzoic acid is first converted to 2-bromobenzoyl chloride. The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack by the amine.[3] The chloride ion is also an excellent leaving group, facilitating the reaction.[2]

Experimental Protocols

This protocol details the conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride using thionyl chloride.

  • Materials:

    • 2-Bromobenzoic acid (C₇H₅BrO₂)

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Dry glassware and magnetic stirrer

    • Reflux condenser with a drying tube

  • Procedure:

    • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid (1.0 eq).

    • Add anhydrous DCM or toluene.

    • Slowly add thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature.[4]

    • Heat the reaction mixture to reflux (approx. 40°C for DCM, or 70-80°C if neat) for 2-3 hours.[3] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-bromobenzoyl chloride is often used directly in the next step without further purification.[5]

This protocol describes the amidation of 2-bromobenzoyl chloride with isopropylamine under Schotten-Baumann conditions.[][7]

  • Materials:

    • Crude 2-bromobenzoyl chloride (from Step 1)

    • Isopropylamine (C₃H₉N)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool to 0°C in an ice bath.

    • Dissolve the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM in a separate flask.

    • Slowly add the 2-bromobenzoyl chloride solution to the stirred amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of the Acid Chloride Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Bromobenzoic Acid C Reflux in DCM/Toluene A->C B Thionyl Chloride (SOCl₂) B->C D 2-Bromobenzoyl Chloride (crude) C->D F Reaction at 0°C to RT D->F E Isopropylamine & Triethylamine in DCM E->F G Workup & Purification F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via the acid chloride pathway.

Route 2: Direct Amide Coupling

This approach has gained popularity due to its operational simplicity (one-pot reaction) and milder reaction conditions, which are often more suitable for sensitive substrates.

Rationale and Mechanistic Insight

Direct amide coupling methods rely on the use of coupling agents, such as carbodiimides, to activate the carboxylic acid in situ.[1] A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[8]

The mechanism proceeds as follows:

  • The carboxylic acid (2-bromobenzoic acid) adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[9]

  • This unstable intermediate can be intercepted by a nucleophile. In the presence of HOBt, it rapidly forms an active HOBt ester. This step is crucial as it minimizes the risk of racemization if chiral centers are present and reduces the formation of the N-acylurea byproduct.[8]

  • The amine (isopropylamine) then attacks the carbonyl group of the HOBt ester, which is more stable than the O-acylisourea but still sufficiently reactive, to form the desired amide bond and regenerate HOBt.[8]

Experimental Protocol

This protocol details the direct coupling of 2-bromobenzoic acid and isopropylamine using EDC and HOBt.

  • Materials:

    • 2-Bromobenzoic acid (C₇H₅BrO₂)

    • Isopropylamine (C₃H₉N)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Standard workup and purification reagents as in Route 1.

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and isopropylamine (1.1 eq) in anhydrous DCM or DMF.[8]

    • Cool the solution to 0°C in an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]

    • Add DIPEA (2.5 eq) dropwise.[8]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase with water (to remove the urea byproduct of EDC), 1M HCl, saturated aqueous NaHCO₃, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualization of the Direct Coupling Workflow

G cluster_0 One-Pot Reaction cluster_1 Purification A 2-Bromobenzoic Acid E Reaction at 0°C to RT A->E B Isopropylamine B->E C EDC·HCl & HOBt C->E D DIPEA in DCM/DMF D->E F Workup & Purification E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via direct amide coupling.

Comparative Analysis of Synthetic Routes

FeatureAcid Chloride PathwayDirect Amide Coupling
Starting Materials 2-Bromobenzoic acid, Thionyl chloride, Isopropylamine, Base2-Bromobenzoic acid, Isopropylamine, Coupling agents (EDC, HOBt), Base
Number of Steps Two distinct synthetic stepsOne-pot reaction
Reaction Conditions Can require heating (reflux); generates corrosive HCl and SO₂ gasGenerally milder conditions (0°C to room temperature)
Yields Typically highGenerally good to high, but can be substrate-dependent
Purity & Byproducts Byproducts (excess SOCl₂) are volatile and easily removed.Byproducts (e.g., dicyclohexylurea if DCC is used, or water-soluble urea from EDC) require specific workup procedures for removal.[10]
Cost Thionyl chloride is inexpensive.Coupling agents like EDC and HOBt are more expensive.
Safety & Handling Thionyl chloride is highly corrosive and moisture-sensitive.[11] The intermediate acyl chloride is also reactive and moisture-sensitive.Coupling agents are generally less hazardous, though care should still be taken. EDC is water-soluble, simplifying handling.
Substrate Scope Highly reliable for a broad range of substrates.Very broad scope, particularly effective for sensitive or sterically hindered substrates where harsh conditions are not tolerated.[12]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), a multiplet for the isopropyl CH proton, a doublet for the isopropyl CH₃ protons, and a broad singlet for the N-H proton.
¹³C NMR Signals for the carbonyl carbon (around 165-170 ppm), aromatic carbons (120-140 ppm), and the isopropyl carbons.
IR Spectroscopy A characteristic C=O stretching vibration for the amide at ~1640-1680 cm⁻¹, and an N-H stretching vibration at ~3300-3500 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the mass of C₁₀H₁₂BrNO.
Melting Point A sharp melting point indicates high purity.

Safety and Handling of Starting Materials

ReagentKey HazardsRecommended Precautions
2-Bromobenzoic Acid Harmful if swallowed. Causes skin and serious eye irritation.[13]Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[13]
Isopropylamine Highly flammable liquid and vapor. Causes severe skin burns and eye damage.Keep away from heat and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE).
Thionyl Chloride Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl, SO₂).[11][14]Handle in a chemical fume hood. Wear appropriate PPE. Ensure all glassware is dry. Keep away from water.[11]
EDC·HCl Causes serious eye irritation.Wear eye protection. Avoid breathing dust.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and eye irritation.Use in a well-ventilated area or fume hood. Wear appropriate PPE.

Conclusion

The synthesis of this compound can be effectively achieved through either the acid chloride pathway or direct amide coupling. The acid chloride route is a robust and cost-effective method, particularly for large-scale synthesis, provided that the appropriate safety measures for handling thionyl chloride are in place. The direct amide coupling route offers milder reaction conditions and operational simplicity, making it an excellent choice for laboratory-scale synthesis and for substrates that may be sensitive to the harsher conditions of the acid chloride method. A thorough understanding of the principles, protocols, and safety considerations outlined in this guide will enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

Discovery and history of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document delves into the compound's history, detailed synthesis protocols, physicochemical properties, and its role in modern chemical research, grounding all claims in verifiable, authoritative sources.

Introduction and Core Characteristics

This compound, with the IUPAC name 2-bromo-N-propan-2-ylbenzamide , is an organic compound that belongs to the class of benzamides. It is characterized by a benzene ring substituted with a bromine atom at the ortho position and an amide group functionalized with an isopropyl substituent. Its structure makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While not widely known as an end-product, its utility as a building block is significant in creating targeted molecular architectures.

The core physical and chemical properties of this compound are summarized below, derived from the PubChem database.[1]

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
CAS Number 64141-90-8
IUPAC Name 2-bromo-N-propan-2-ylbenzamide
Synonyms N-Isopropyl 2-bromobenzamide

Discovery and Historical Context

While the precise date of the first synthesis of this compound is not prominently documented in seminal publications, its emergence is intrinsically linked to the broader development of amide synthesis and the use of halogenated benzene derivatives in medicinal chemistry. The presence of patents associated with this chemical structure points to its application in proprietary synthetic pathways, often as an intermediate that is not the primary focus of the publication but a necessary step towards a final, often biologically active, compound.[1] Its history is one of utility, serving as a reliable intermediate in the construction of larger molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The most common and industrially scalable method involves the reaction of an activated carboxylic acid derivative of 2-bromobenzoic acid with isopropylamine. Below, we detail the primary synthetic route via an acid chloride intermediate, a robust and well-established method.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process, starting from 2-bromobenzoic acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Bromobenzoic Acid C 2-Bromobenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C F This compound C->F Anhydrous Solvent (e.g., DCM) D Isopropylamine D->F E Base (e.g., Pyridine) E->F HCl Scavenger

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for amide synthesis from acid chlorides, analogous to methods described for similar structures.[2]

Step 1: Formation of 2-Bromobenzoyl Chloride

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 2-bromobenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert nitrogen atmosphere, carefully add an excess of thionyl chloride (SOCl₂, ~2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is considered complete when the solid benzoic acid has fully dissolved and the evolution of gas has ceased.

  • Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromobenzoyl chloride is a liquid and is often used directly in the next step without further purification.

Step 2: Amidation to form this compound

  • Preparation: In a separate flask under an inert atmosphere, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base, such as pyridine or triethylamine (~1.5 eq), in an anhydrous solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the crude 2-bromobenzoyl chloride (1.0 eq) from Step 1 to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality and Experimental Choices
  • Activation of Carboxylic Acid: The carboxylic acid is a poor electrophile. Its conversion to the highly reactive acid chloride with thionyl chloride is a critical activation step. The lone pair on the hydroxyl group attacks the sulfur atom of SOCl₂, leading to a series of steps that result in the release of SO₂ and HCl gases and the formation of the acid chloride.[2]

  • Use of Anhydrous Conditions: Acid chlorides are highly susceptible to hydrolysis. All glassware must be dry, and anhydrous solvents should be used to prevent the acid chloride from reverting to the carboxylic acid.[2]

  • Role of the Base: The reaction of the acid chloride with isopropylamine generates one equivalent of hydrochloric acid (HCl). A base (e.g., pyridine or triethylamine) is essential to neutralize this HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]

  • Controlled Temperature: The initial addition of the acid chloride is performed at 0 °C to manage the exothermic nature of the reaction and prevent the formation of side products.

Applications in Research and Development

This compound primarily serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of two key functional handles:

  • The Bromine Atom: The ortho-bromine substituent is a key site for further functionalization. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. This is particularly useful in building complex molecular scaffolds.

  • The Amide Moiety: The amide group itself can influence the electronic properties of the benzene ring and can be a site for further chemical modification, although it is generally more stable.

A notable application area is in the synthesis of quinazolinone derivatives . These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis often involves a copper-catalyzed reaction where a 2-halobenzamide derivative undergoes an intramolecular C-H amidation, a process for which this compound is a suitable precursor.[4]

Conclusion

This compound is a foundational intermediate whose importance lies not in its own applications, but in its role as a precursor for more complex and often biologically active molecules. Understanding its synthesis, reactivity, and the rationale behind its experimental protocols provides researchers with the tools to effectively utilize this compound in the development of novel chemical entities. Its straightforward and robust synthesis makes it an accessible and valuable component in the synthetic chemist's toolbox.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]

Sources

Potential Research Areas for 2-Bromo-N-isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-isopropylbenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific research on this particular molecule is limited, its structural features—a substituted benzamide scaffold—place it within a class of compounds known for a wide range of biological activities. This technical guide aims to explore potential research avenues for this compound by drawing parallels with structurally related compounds. The guide will detail potential therapeutic applications, propose experimental protocols for synthesis and biological evaluation, and present hypothetical signaling pathways and workflows to stimulate further investigation into this promising chemical entity.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. Its ability to form stable amide bonds and participate in hydrogen bonding allows for effective interaction with various biological macromolecules. Derivatives of the benzamide core have been successfully developed as antiemetics (e.g., metoclopramide), antipsychotics (e.g., amisulpride), and anti-inflammatory agents. The presence of a bromine atom and an N-isopropyl group on the benzamide scaffold of this compound provides unique steric and electronic properties that can be exploited for developing novel therapeutic agents.

Potential Therapeutic Areas of Investigation

Based on the biological activities reported for structurally similar N-substituted bromobenzamides, the following areas represent promising avenues for research into this compound.

Antimicrobial Activity

Derivatives of 2-Bromo-N-phenylbenzamide have demonstrated notable activity against various pathogenic fungi and bacteria, particularly Gram-positive strains.[1][2] The introduction of a bromine atom on the benzanilide ring has been observed to influence the antimicrobial effect.[1][2] This suggests that this compound could be investigated as a potential antibacterial or antifungal agent.

Anti-inflammatory Activity

The anti-inflammatory potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has been demonstrated through protease inhibition assays, where they showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.[1][2] Furthermore, some benzamides are known to inhibit the transcription factor NF-κB, a key regulator of the inflammatory response.[3] These findings support the investigation of this compound for its potential anti-inflammatory properties.

Anticancer Activity

Certain N-substituted benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.[4] The interaction of the benzamide moiety with the zinc ion in the active site of HDACs can be critical for their inhibitory activity.[4] Molecular docking studies of related compounds have shown interactions similar to known HDAC inhibitors like MS-275.[4] Therefore, evaluating the antiproliferative activity of this compound against various cancer cell lines is a logical research direction.

Data Presentation: Hypothetical Activity Profile

While specific quantitative data for this compound is not available in the public domain, the following table presents a hypothetical summary of potential biological activities based on data from analogous compounds. This is intended to serve as a benchmark for future experimental investigations.

Potential Biological Activity Assay Type Target Organism/Cell Line Hypothetical IC₅₀/MIC (µM) Reference Compound(s)
AntibacterialMinimum Inhibitory Concentration (MIC)Staphylococcus aureus10 - 502-Bromo-N-phenylbenzamide derivatives[1][2]
AntibacterialMinimum Inhibitory Concentration (MIC)Bacillus subtilis10 - 502-Bromo-N-phenylbenzamide derivatives[1][2]
Anti-inflammatoryTrypsin Inhibition Assay-5 - 25N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives[1][2]
AnticancerMTT AssayMCF-7 (Breast Cancer)1 - 20N-substituted benzamide HDAC inhibitors[4]
AnticancerMTT AssayA549 (Lung Cancer)1 - 20N-substituted benzamide HDAC inhibitors[4]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of N-substituted benzamides.

Materials:

  • 2-Bromobenzoyl chloride

  • Isopropylamine

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred isopropylamine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.[5]

In Vitro Antimicrobial Susceptibility Testing

Method: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • This compound

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration in MHB.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[1]

In Vitro Anti-inflammatory Assay

Method: Protease (Trypsin) Inhibition Assay

Materials:

  • This compound

  • Trypsin solution

  • Casein solution

  • Tris-HCl buffer (pH 7.4)

  • Perchloric acid

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound.

  • Mix the test compound solution with the trypsin solution and incubate for a specified period (e.g., 15 minutes).

  • Add casein as a substrate to initiate the reaction and incubate further.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to determine the amount of hydrolyzed casein.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.[1][2]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a potential signaling pathway that could be modulated by this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start 2-Bromobenzoyl Chloride + Isopropylamine reaction Amide Coupling Reaction start->reaction workup Aqueous Work-up reaction->workup purification Recrystallization/ Chromatography workup->purification product Pure 2-Bromo-N- isopropylbenzamide purification->product antimicrobial Antimicrobial Assays (MIC Determination) product->antimicrobial anti_inflammatory Anti-inflammatory Assays (Protease Inhibition) product->anti_inflammatory anticancer Anticancer Assays (MTT Assay) product->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anti_inflammatory->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological screening of this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases IkB_p P-IκB IkB_NFkB->IkB_p proteasome Proteasome IkB_p->proteasome ubiquitination & degradation compound 2-Bromo-N- isopropylbenzamide compound->IKK inhibits? DNA DNA NFkB_n->DNA binds to genes Pro-inflammatory Gene Transcription DNA->genes

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential for drug discovery. Based on the well-documented biological activities of its structural analogs, research into its antimicrobial, anti-inflammatory, and anticancer properties is highly warranted. The experimental protocols and hypothetical frameworks provided in this guide offer a solid starting point for researchers to begin investigating this compound. Future work should focus on the synthesis and purification of this compound, followed by a comprehensive screening against a panel of bacterial strains, inflammatory markers, and cancer cell lines. Positive hits from these initial screens would then necessitate further studies into its mechanism of action, structure-activity relationships, and in vivo efficacy.

References

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzamide and its Structural Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-isopropylbenzamide and its structural analogs, a class of compounds with significant potential in medicinal chemistry. While direct and extensive research on this compound itself is limited in publicly available literature, this document synthesizes information from structurally related benzamide derivatives to provide insights into their synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this chemical scaffold. We will delve into established synthetic methodologies, present quantitative biological data from analogous compounds to highlight potential structure-activity relationships (SAR), and provide detailed experimental protocols for key assays. Furthermore, we will visualize potential signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including antiemetic, antipsychotic, and anti-cancer properties. The introduction of a bromine atom at the 2-position of the benzoyl ring and an isopropyl group on the amide nitrogen, as seen in this compound, offers a unique combination of steric and electronic properties that can be exploited for the development of novel therapeutic agents.

The bromine substituent can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries. Moreover, the lipophilicity and hydrogen bonding capabilities of the N-isopropylamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will explore the current understanding of this class of compounds, drawing parallels from closely related analogs to illuminate their potential.

Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs can be readily achieved through standard amide bond formation reactions. The most common and reliable method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.

General Synthetic Scheme

A typical synthetic route involves the reaction of 2-bromobenzoyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 2-Bromobenzoic_Acid 2-Bromobenzoic Acid 2-Bromobenzoyl_Chloride 2-Bromobenzoyl Chloride 2-Bromobenzoic_Acid->2-Bromobenzoyl_Chloride Acyl Chloride Formation Thionyl_Chloride SOCl₂ Thionyl_Chloride->2-Bromobenzoyl_Chloride Isopropylamine Isopropylamine This compound This compound Isopropylamine->this compound Base Base (e.g., Triethylamine) Base->this compound 2-Bromobenzoyl_Chloride->this compound Amidation (Schotten-Baumann)

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • 2-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Isopropylamine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-bromobenzoic acid (1.0 eq) in an excess of thionyl chloride (2-3 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-bromobenzoyl chloride is typically used in the next step without further purification.

  • Amidation: In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Biological Activities and Quantitative Data

Antimicrobial and Antiviral Activity of Bromo-Substituted Benzamides

The presence of a bromine atom on the benzamide scaffold has been shown to influence antimicrobial and antiviral activity.

Table 1: Antimicrobial Activity of N-phenyl-2-hydroxybenzamide Analogs [1]

CompoundModificationTest OrganismMIC (mg/mL)
N-phenyl-2-hydroxybenzamideParent CompoundStaphylococcus aureus> 5.0
N-(2-chlorophenyl)-2-hydroxybenzamideChloro-substitutedStaphylococcus aureus0.125–0.5
N-(2-bromo-phenyl)-2-hydroxy-benzamideBromo-substitutedStaphylococcus aureus2.5–5.0

Table 2: Antiviral Activity of a Bromo-Substituted N-phenylbenzamide Analog against Enterovirus 71 (EV71) [1]

CompoundModificationVirus StrainIC₅₀ (µM)
3-amino-4-methoxy-N-phenylbenzamideParent AnalogEV71 (SZ-98)> 200
3-amino-N-(4-bromophenyl)-4-methoxybenzamideBromo-substitutedEV71 (SZ-98)15.6
Enzyme Inhibitory Activity of Benzamide Derivatives

Benzamide derivatives have been widely explored as inhibitors of various enzymes, including histone deacetylases (HDACs) and nucleoside triphosphate diphosphohydrolases (NTPDases).

Table 3: Inhibitory Activity of Sulfamoyl Benzamide Analogs against human NTPDase Isoforms

Compound IDR¹ (Benzamide)R² (Sulfonamide)h-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)
3a 4-chlorophenylcyclopropyl> 50> 501.33 ± 0.051.78 ± 0.08
3f 4-methoxyphenylmorpholine> 500.89 ± 0.04> 50> 50
3i 4-bromophenylmorpholine2.88 ± 0.13> 500.72 ± 0.11> 50

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound analogs could potentially modulate various cellular signaling pathways. For instance, their potential as enzyme inhibitors suggests they could interfere with pathways regulated by these enzymes. Given that many benzamides exhibit anticancer properties, a plausible, though hypothetical, mechanism could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Analog This compound Analog (Hypothetical Inhibitor) Analog->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound and its analogs.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing[1]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compounds

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria and MHB without compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

Materials:

  • Target enzyme (e.g., a specific kinase or hydrolase)

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer

  • 96-well plates

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay principle.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target enzyme and the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for a specific period at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

  • Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance of a colored product) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Test Compounds Dispense_Enzyme Dispense Enzyme and Buffer into 96-well plate Prepare_Reagents->Dispense_Enzyme Add_Compounds Add Serial Dilutions of Test Compounds Dispense_Enzyme->Add_Compounds Pre_incubate Pre-incubate Add_Compounds->Pre_incubate Add_Substrate Initiate Reaction with Substrate Pre_incubate->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Measure_Signal Measure Signal (e.g., Absorbance) Incubate->Measure_Signal Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Signal->Data_Analysis

References

A Theoretical and Computational Deep Dive into 2-Bromo-N-isopropylbenzamide: Structure, Reactivity, and Spectroscopic Fingerprints

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 2-Bromo-N-isopropylbenzamide, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive experimental and theoretical literature on this specific compound, we outline a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for in silico characterization. We will detail the causality behind computational choices, from basis set selection to the specific functionals employed, to ensure a self-validating and reproducible theoretical protocol. The insights generated from such a study are crucial for understanding the molecule's conformational landscape, reactivity, and for interpreting experimental spectroscopic data.

Introduction: The Rationale for a Computational Approach

This compound (C₁₀H₁₂BrNO) is a substituted aromatic amide.[1] While its direct applications are not widely documented, the benzamide scaffold is a privileged structure in medicinal chemistry, and halogenated aromatic compounds are pivotal in organic synthesis, often serving as precursors for more complex molecules through cross-coupling reactions.[2] A thorough understanding of the molecule's intrinsic properties at an electronic level is paramount for predicting its behavior in various chemical environments and for designing potential applications.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide a powerful, non-invasive means to explore molecular properties that can be challenging or time-consuming to determine experimentally.[3][4] This guide will lay out a comprehensive computational protocol to predict the geometry, conformational stability, vibrational frequencies (IR), electronic transitions (UV-Vis), and chemical reactivity of this compound.

Foundational Computational Methodology: The DFT Approach

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). Its balance of computational cost and accuracy makes it the ideal tool. Our proposed study will leverage the Gaussian suite of programs, a standard in the field.[3]

The Choice of Functional and Basis Set: A Justification

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: We select the B3LYP hybrid functional. This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly for geometries and vibrational frequencies.[3][4][5]

  • Basis Set: The 6-311++G(d,p) basis set is chosen. Let's break down this choice:

    • 6-311G: This indicates a triple-zeta valence basis set, providing a more flexible and accurate description of the electron distribution compared to smaller basis sets.

    • ++: These diffuse functions are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in our molecule. They allow orbitals to occupy a larger region of space.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distortion of atomic orbitals upon bond formation, which is essential for accurately modeling bond angles and molecular geometries.[3]

This combination of B3LYP/6-311++G(d,p) represents a robust and widely validated level of theory for the properties we aim to investigate.[3][6]

Computational Workflow Protocol
  • Initial Structure Generation: The 2D structure of this compound will be drawn using a molecular editor and converted to a 3D structure.

  • Geometry Optimization: A full geometry optimization will be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is performed. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[7]

    • It provides the theoretical vibrational frequencies required for simulating the IR spectrum.

  • Solvent Effects (Optional but Recommended): To simulate a more realistic chemical environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM). This is particularly important for predicting UV-Vis spectra, as solvent polarity can significantly influence electronic transitions.[8]

G cluster_workflow Computational Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum) B->C D 4. Property Calculations (Spectra, Orbitals, MEP) C->D

Caption: A streamlined workflow for the theoretical analysis of this compound.

Structural and Conformational Analysis

The presence of rotatable bonds, specifically the C-N amide bond and the bond between the phenyl ring and the carbonyl group, suggests that this compound can exist in multiple conformations. The relative orientation of the isopropyl group and the bromine atom will significantly influence the molecule's steric and electronic properties.

A conformational search would be necessary to identify the most stable conformer(s). This involves systematically rotating the key dihedral angles and performing geometry optimizations for each starting structure. The conformer with the lowest electronic energy is considered the most stable. For related, sterically hindered benzamides, intramolecular hydrogen bonding between the N-H proton and the ortho-substituent (in this case, bromine) can play a role in stabilizing certain conformations.

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound (Hypothetical Data)

ParameterBond/AnglePredicted Value (Å or °)
Bond LengthC=O~1.24 Å
Bond LengthC-N (amide)~1.36 Å
Bond LengthC-Br~1.91 Å
Bond AngleO=C-N~122.5°
Bond AngleC-N-H~120.0°
Dihedral AngleC(ring)-C(ring)-C=O~25.0°

Note: These values are hypothetical and represent typical results expected from a B3LYP/6-311++G(d,p) calculation.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.[4][9] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

FMO cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy Energy Energy->LUMO ΔE (HOMO-LUMO Gap)

Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[3] The MEP map is color-coded to represent different electrostatic potential values:

  • Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. In this compound, this is expected around the carbonyl oxygen.

  • Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack. This is anticipated around the amide proton (N-H).

  • Green: Regions of neutral potential.

The MEP map provides an intuitive visual guide to the molecule's reactive sites.[3][8]

Spectroscopic Analysis: Bridging Theory and Experiment

Computational methods allow for the a priori prediction of various spectra, which can be invaluable for interpreting experimental data.

Vibrational Spectroscopy (FT-IR)

The frequency calculation performed after geometry optimization yields a set of vibrational modes and their corresponding intensities. These can be used to generate a theoretical FT-IR spectrum. It is standard practice to scale the calculated frequencies by a factor (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the calculation.[10]

Table 2: Predicted Prominent Vibrational Frequencies for this compound (Hypothetical Scaled Data)

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch~3400 cm⁻¹Amide N-H bond stretching
C-H Stretch (Aromatic)3050 - 3100 cm⁻¹Phenyl ring C-H stretching
C-H Stretch (Aliphatic)2950 - 3000 cm⁻¹Isopropyl group C-H stretching
C=O Stretch (Amide I)~1680 cm⁻¹Carbonyl group stretching
N-H Bend (Amide II)~1550 cm⁻¹N-H bending coupled with C-N stretching
C-Br Stretch~650 cm⁻¹Carbon-Bromine bond stretching
Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[3][7] These calculations can predict the electronic transitions (e.g., π → π, n → π) responsible for the observed absorption bands. The inclusion of a solvent model is highly recommended for these calculations, as solvent polarity can induce significant solvatochromic shifts.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust theoretical framework for the detailed characterization of this compound using DFT. By following these protocols, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, reactivity, and spectroscopic signatures. The generated theoretical data serves as a powerful predictive tool and a valuable aid in the interpretation of experimental results.

Future theoretical work could extend to simulating its NMR spectrum, exploring its reactivity in specific reaction mechanisms, or performing molecular docking studies to investigate its potential as a bioactive compound. This foundational computational analysis paves the way for a more profound understanding and rational application of this and related benzamide derivatives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. Retrieved from [Link]

  • PubMed. (2018). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]

  • MDPI. (n.d.). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N′,N′-dimethylformamidino) benzanthrone. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-ethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrogen-bonded frameworks for conformational analysis of reactive substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-isopropylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopropanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Critical Role of a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Characterization of 2-Bromo-N-isopropylbenzamide

This compound (CAS No. 64141-90-8) is a substituted benzamide derivative that serves as a key building block in organic synthesis.[1] Its structural motif is of significant interest to researchers in medicinal chemistry and drug development, often appearing as a fragment or precursor in the synthesis of more complex Active Pharmaceutical Ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, the quality of this intermediate is paramount.[2] The purity, consistency, and structural integrity of this compound directly influence the reproducibility of synthetic processes, the impurity profile of the final API, and ultimately, patient safety.[3][4]

This guide provides a comprehensive overview of the essential techniques for the purification and characterization of this compound. It is designed for researchers, process chemists, and quality control analysts who require a robust framework for ensuring the material meets the stringent quality standards of the pharmaceutical industry.[2][5][6] We will delve into the causality behind methodological choices, offering not just protocols, but a validated strategy for quality assurance.

Contextualizing Purity: A Brief Synthesis Overview

To understand potential impurities, we must first consider the synthesis. A common and logical route to this compound is the amide coupling between an activated form of 2-bromobenzoic acid and isopropylamine. Typically, the carboxylic acid is converted to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7] This acid chloride is then reacted with isopropylamine, often in the presence of a base to neutralize the HCl byproduct.[7][8]

This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2-bromobenzoic acid or isopropylamine.

  • Reagent-Related Impurities: Byproducts from the activating agents.

  • Side-Reaction Products: Formation of undesired related substances.[9]

A thorough purification and characterization strategy is therefore not merely a final check, but an integral part of the synthetic process.

Part 1: Purification Strategies—Achieving Analytical Grade Material

The goal of purification is to remove the aforementioned impurities. The choice of method depends on the scale of the synthesis and the nature of the impurities present. A multi-step approach, combining an initial extractive work-up with either recrystallization or chromatography, is often the most effective strategy.

Liquid-Liquid Extraction: The First Line of Defense

Following the reaction, an aqueous work-up is essential for removing the bulk of acidic and basic impurities. This is a standard and highly effective preliminary purification step.[9]

Experimental Protocol: Acid-Base Extraction

  • Quenching: The reaction mixture is cautiously added to water.

  • Organic Phase Separation: The product is extracted into an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: The organic layer is washed with a dilute aqueous acid solution (e.g., 1 M HCl). This step protonates and removes any residual basic impurities, like unreacted isopropylamine, into the aqueous layer.[9]

  • Basic Wash: The organic layer is subsequently washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This deprotonates and removes any unreacted 2-bromobenzoic acid into the aqueous layer.[9]

  • Brine Wash: A final wash with saturated sodium chloride (brine) is performed to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging the principle that the solubility of a compound in a solvent increases with temperature.[10] Upon slow cooling, the desired compound preferentially crystallizes, leaving impurities behind in the solvent.[10][11]

Causality in Solvent Selection: The key is to find a solvent (or solvent pair) in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For benzamide derivatives, polar protic solvents or mixtures with non-polar co-solvents are often effective.[12][13] An ethanol/water or ethyl acetate/hexane system is a logical starting point.[9][13]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[13]

  • Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration. Activated charcoal can be added to the hot solution to remove colored impurities before this step.[13][14]

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.[11]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for instance, in a vacuum oven, to remove residual solvent.

Column Chromatography: High-Resolution Separation

For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice.[15] It separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[15]

Rationale for Phase Selection: For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is standard. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane) and pour it into a glass column to create a packed bed.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column bed.

  • Elution: Begin passing the mobile phase through the column. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in separate fractions.

  • Purity Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

G cluster_synthesis Synthesis cluster_purification Purification Workflow Reaction Amide Coupling Reaction Crude Crude Product Reaction->Crude Yields Workup Aqueous Acid-Base Work-up Recrystal Recrystallization Workup->Recrystal For Solids Chrom Column Chromatography Workup->Chrom For High Purity Pure Pure Product Recrystal->Pure Chrom->Pure Crude->Workup Initial Cleanup G cluster_char Characterization & QC Workflow Sample Purified Sample HPLC HPLC Sample->HPLC NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FT-IR Sample->FTIR Purity Purity > 99% HPLC->Purity Quantitative Structure Structure Confirmed NMR->Structure Definitive MS->Structure MW & Fragments FTIR->Structure Functional Groups

Sources

Navigating the Synthesis and Handling of 2-Bromo-N-isopropylbenzamide: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the safety and handling protocols for 2-Bromo-N-isopropylbenzamide (CAS No. 64141-90-8), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the toxicological profile, proper handling procedures, emergency response, and disposal methods, ensuring a secure laboratory environment.

Compound Identification and Properties

This compound is a synthetic organic compound with the molecular formula C₁₀H₁₂BrNO.[1] For clarity and comprehensive identification, its key properties are summarized below.

PropertyValueSource
Molecular Weight 242.11 g/mol PubChem[1]
CAS Number 64141-90-8PubChem[1]
IUPAC Name 2-bromo-N-propan-2-ylbenzamidePubChem[1]
Synonyms N-Isopropyl 2-bromobenzamide, 2-bromo-N-(1-methylethyl)benzamidePubChem[1]
logP (Octanol/Water Partition Coefficient) 1.8PubChem[1]
Polar Surface Area 29.1 ŲPubChem[1]

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is classified with significant health hazards. It is crucial to understand these risks before handling the compound.

Hazard ClassCategoryHazard Statement
Reproductive Toxicity Category 1AH360: May damage fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (Inhalation)H373: May cause damage to organs through prolonged or repeated exposure if inhaled.
Flammable Liquids Category 2H225: Highly flammable liquid and vapor.

(Note: The flammability classification may be associated with the solvent in a solution, as the compound itself is a solid at room temperature.)

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound. The following diagram illustrates the essential workflow for risk assessment and control.

RiskAssessmentWorkflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_posthandling Post-Handling & Disposal ReviewSDS Review Safety Data Sheet (SDS) AssessRisks Assess Risks for Specific Procedure ReviewSDS->AssessRisks Understand Hazards IdentifyControls Identify Engineering & Administrative Controls AssessRisks->IdentifyControls Mitigate Risks SelectPPE Select Appropriate PPE IdentifyControls->SelectPPE Personal Protection WorkInHood Work in a Chemical Fume Hood SelectPPE->WorkInHood Begin Work AvoidInhalation Avoid Inhalation of Dust/Vapors Decontaminate Decontaminate Work Area & Equipment WorkInHood->Decontaminate Procedure Complete PreventContact Prevent Skin and Eye Contact GroundEquipment Ground Equipment to Prevent Static Discharge DisposeWaste Dispose of Waste as Hazardous WashHands Wash Hands Thoroughly

Risk Assessment and Handling Workflow
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the decision-making process for PPE selection based on potential exposure routes.

PPESelection cluster_exposure Potential Exposure Routes cluster_ppe Required Personal Protective Equipment (PPE) Inhalation Inhalation of Dust/Vapors Respirator NIOSH-approved Respirator Inhalation->Respirator SkinContact Skin Contact Gloves Chemical-Resistant Gloves (e.g., Nitrile) SkinContact->Gloves LabCoat Impervious Lab Coat/Clothing SkinContact->LabCoat EyeContact Eye Contact Goggles Chemical Safety Goggles EyeContact->Goggles FaceShield Face Shield (for splash risk) EyeContact->FaceShield

PPE Selection Based on Exposure Route

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the synthesis of analogous N-substituted benzamides provides a reliable framework. The following are representative methodologies for synthesis and purification.

Representative Synthesis via Acylation (Schotten-Baumann Conditions)

This method involves the reaction of an acid chloride with a primary amine.

Materials:

  • 2-Bromobenzoyl chloride

  • Isopropylamine

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 equivalent) and the base (1.1 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in the same solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent to separate the components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks, hot plate, Büchner funnel

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store in a locked cabinet or an area accessible only to authorized personnel.

Disposal:

  • Dispose of this material and its container as hazardous waste.

  • Contact a licensed professional waste disposal service.

  • Do not allow the product to enter drains.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the specific procedures to be employed. Always consult the most recent Safety Data Sheet and your institution's safety protocols before working with this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-N-isopropylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-isopropylbenzamide is a versatile bifunctional building block in organic synthesis, featuring a reactive aryl bromide and an N-isopropylbenzamide moiety. The aryl bromide functionality serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of a wide range of substituents at the 2-position of the benzamide core. The N-isopropylbenzamide group can influence the electronic properties of the aromatic ring and provides a site for potential further functionalization or interaction with biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations. Its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a significant class of anticancer agents, is also highlighted.

Synthesis of this compound

The synthesis of this compound can be readily achieved via the amidation of 2-bromobenzoyl chloride with isopropylamine. This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromobenzoyl chloride

  • Isopropylamine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) and a suitable base such as triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution over 15-30 minutes using a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl- or vinylboronic acids or their esters to synthesize 2-aryl- or 2-vinyl-N-isopropylbenzamides.

This protocol is a representative method and may require optimization for specific substrates.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or tube

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.5 equivalents), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-isopropyl-2-phenylbenzamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This compound can be reacted with a variety of primary and secondary amines to produce 2-amino-N-isopropylbenzamide derivatives.

This protocol is a representative method and may require optimization for specific substrates.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane, anhydrous

  • Schlenk flask or tube

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents) to a Schlenk tube.

  • Add this compound (1.0 equivalent) and anhydrous toluene or dioxane.

  • Add morpholine (1.2 equivalents) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield N-isopropyl-2-(morpholin-4-yl)benzamide.

Sonogashira Coupling

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound can be coupled with various terminal alkynes to synthesize 2-alkynyl-N-isopropylbenzamide derivatives.

This protocol is a representative method and may require optimization for specific substrates.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or tube

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (THF or DMF) and the amine base (2-3 equivalents).

  • Add the terminal alkyne, phenylacetylene (1.1-1.5 equivalents), via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-isopropyl-2-(phenylethynyl)benzamide.

Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions of 2-bromo-N-substituted benzamides.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromobenzamide Derivatives

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95[2]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90[2]
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate to Excellent[2]
44-Fluorophenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O605-8Good to Excellent[2]

Yields are approximate and based on reactions with analogous 2-bromo-substituted benzimidazole derivatives as reported in the literature.[2]

Table 2: Representative Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (2)BINAP (4)K₂CO₃DioxaneMW0.595[3]
24-MethoxyanilinePd(OAc)₂ (2)BINAP (4)K₂CO₃DioxaneMW0.592[3]
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene10012~90 (est.)[3]
4MorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane11016~85 (est.)[3]

Yields are based on analogous reactions of 4-iodopyridines and are estimated for 2-bromopyridines.[3] MW = Microwave irradiation.

Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT389[4]
21-Bromo-2-iodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)i-Pr₂NHTHFRT492[5]
34-BromoanisoleTrimethylsilylacetylenePd(OAc)₂ (2)-Cs₂CO₃DMF1001285[6]
42-Bromotoluene1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF60691[5]

Yields are based on reactions with various aryl bromides as reported in the literature.

Application in the Synthesis of PARP Inhibitors

The benzamide moiety is a key pharmacophore in many Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and cell death. This compound can serve as a starting material for the synthesis of novel PARP inhibitors by utilizing the cross-coupling reactions described above to introduce various functionalities that can interact with the PARP active site.

PARP-1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of PARP-1 in the DNA damage response. Upon DNA damage, PARP-1 is recruited to the site of the break, where it becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit DNA repair machinery.

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR catalyzes DNA_Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Complex recruits DNA_Repair DNA Repair DNA_Repair_Complex->DNA_Repair facilitates PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_active inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start reactants Combine Isopropylamine, Base, and Solvent start->reactants cool Cool to 0 °C reactants->cool add_chloride Add 2-Bromobenzoyl Chloride Solution cool->add_chloride react React at Room Temperature add_chloride->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify product Pure 2-Bromo-N- isopropylbenzamide purify->product

Caption: General workflow for the synthesis of this compound.

Suzuki_Workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow start Start setup Combine this compound, Boronic Acid, Catalyst, Ligand, and Base in a Schlenk Flask start->setup inert Evacuate and Backfill with Inert Gas setup->inert add_solvent Add Degassed Solvent System inert->add_solvent heat Heat Reaction Mixture (80-110 °C) add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion extract Dilute and Extract with Organic Solvent cool->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Coupled Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 2-Bromo-N-isopropylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the potential applications of 2-Bromo-N-isopropylbenzamide in the field of medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs—a substituted benzamide core—are prevalent in a wide array of biologically active compounds. This guide will, therefore, extrapolate the potential utility of this compound as a versatile scaffold and building block in drug discovery, drawing upon established principles and data from structurally analogous compounds.

Introduction to the this compound Scaffold

This compound is a synthetic organic compound featuring a central benzamide core.[1] This scaffold is of significant interest in medicinal chemistry due to the following key features:

  • Benzamide Core : The benzamide moiety is a well-established pharmacophore present in numerous approved drugs, known for its metabolic stability and ability to participate in hydrogen bonding with biological targets.[2][3][4]

  • 2-Bromo Substituent : The bromine atom at the ortho-position serves as a versatile synthetic handle. It can be readily transformed into other functional groups or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity and explore the chemical space around the core structure.

  • N-isopropyl Group : The isopropyl substituent on the amide nitrogen influences the compound's lipophilicity, steric profile, and potential for hydrophobic interactions with target proteins.

These features make this compound a valuable starting point for the synthesis of novel drug candidates with a range of potential therapeutic applications.

Molecular Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[1]
Molecular Weight 242.11 g/mol [1]
CAS Number 64141-90-8[1]
IUPAC Name 2-bromo-N-propan-2-ylbenzamide[1]

Potential Therapeutic Applications based on Analogous Structures

While specific biological data for this compound is limited, the broader class of N-substituted benzamides has demonstrated a wide spectrum of pharmacological activities.[2] This suggests that derivatives of this compound could be promising candidates for various therapeutic areas.

Antimicrobial and Antifungal Activity

Derivatives of N-substituted benzamides have shown notable activity against pathogenic bacteria and fungi. For instance, derivatives of 2-Bromo-N-phenylbenzamide have been reported to be effective against phytopathogenic fungi and Gram-positive bacteria.[5] The presence of the bromine atom on the benzanilide ring has been observed to influence the antimicrobial effect.[5] This suggests that libraries of compounds derived from this compound could be screened for novel anti-infective agents.

Anti-inflammatory Activity

The anti-inflammatory potential of N-substituted benzamide derivatives has also been explored. For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated superior efficiency in inhibiting trypsin activity compared to the standard drug, acetylsalicylic acid, in protease inhibition assays.[5] This indicates that the 2-bromo-benzamide scaffold could be a promising starting point for the development of novel anti-inflammatory agents.

Anticancer Activity

The benzamide scaffold is a common feature in many anticancer agents. N-substituted benzamide derivatives have been investigated for their potential as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors.[3][4][6] The ability to readily modify the 2-bromo position allows for the synthesis of a diverse range of analogs that can be screened for cytotoxic effects against various cancer cell lines.

Potential Anticancer Mechanism of Action

G cluster_0 Cellular Effects 2_Bromo_N_isopropylbenzamide_Derivative This compound Derivative Target_Protein Target Protein (e.g., Tubulin, HDAC) 2_Bromo_N_isopropylbenzamide_Derivative->Target_Protein Binding Pathway_Inhibition Inhibition of Cellular Pathway (e.g., Microtubule Dynamics, Gene Expression) Target_Protein->Pathway_Inhibition Leads to Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of anticancer activity for this compound derivatives.

Synthetic Protocols and Methodologies

The versatile chemical nature of this compound allows for its use in a variety of synthetic transformations to generate diverse libraries of compounds for biological screening.

General Synthesis of this compound

This protocol describes a standard method for the synthesis of N-substituted benzamides via an acid chloride intermediate.

Step 1: Synthesis of 2-Bromobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1.0 eq) and a suitable solvent such as toluene.

  • Add thionyl chloride (2.0 eq) to the solution, followed by a catalytic amount of pyridine (2-3 drops).

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature and remove excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-bromobenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation with Isopropylamine

  • Dissolve the crude 2-bromobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isopropylamine (1.2 eq) and a base such as triethylamine (1.5 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, 1 M NaOH, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthetic Diversification via Cross-Coupling Reactions

The 2-bromo substituent provides a key site for diversification using palladium-catalyzed cross-coupling reactions.

General Workflow for Synthesis and Diversification

G Start 2-Bromobenzoic Acid Intermediate This compound Start->Intermediate Amidation Suzuki Suzuki Coupling (Boronic Acids/Esters) Intermediate->Suzuki Heck Heck Coupling (Alkenes) Intermediate->Heck Buchwald Buchwald-Hartwig Amination (Amines) Intermediate->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Intermediate->Sonogashira Library Diverse Compound Library Suzuki->Library Heck->Library Buchwald->Library Sonogashira->Library

Caption: Synthetic diversification of this compound via cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling This protocol provides a general method for the synthesis of 2-aryl-N-isopropylbenzamide derivatives.

  • To a reaction vessel, add this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not widely available, the well-documented activities of structurally related N-substituted benzamides suggest significant potential in areas such as antimicrobial, anti-inflammatory, and anticancer research. The synthetic tractability of the 2-bromo position allows for extensive structural modifications, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the medicinal chemistry of this compound and its derivatives.

References

Application Notes and Protocols for the Use of 2-Bromo-N-isopropylbenzamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for utilizing 2-Bromo-N-isopropylbenzamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable substrate for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction

This compound serves as a key intermediate in organic synthesis. The presence of the bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, while the N-isopropylamide group can influence the electronic properties of the molecule and provide a handle for further functionalization. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions using this substrate.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. Key considerations include the use of an inert atmosphere to prevent catalyst degradation and the careful selection of catalyst, ligand, base, and solvent for optimal reactivity and yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p1 Oven-dried Schlenk flask or vial with stir bar p2 Purge with Argon or Nitrogen p1->p2 p3 Add this compound, coupling partner, catalyst, ligand, and base p2->p3 p4 Add degassed solvent p3->p4 r1 Heat to specified temperature p4->r1 r2 Monitor reaction by TLC or GC/LC-MS r1->r2 w1 Cool to room temperature r2->w1 w2 Quench reaction (if necessary) w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry organic layer (e.g., Na2SO4) w3->w4 w5 Purify by column chromatography w4->w5

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-N-isopropylbenzamides

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. In this reaction, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Quantitative Data

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O10012~85-95¹
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8016~80-90¹
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane9010~90-98¹

¹Yields are representative for similar aryl bromides and may vary for this compound.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and, if required, the ligand to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-N-isopropylbenzamides

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine. This reaction is crucial for the synthesis of anilines and their derivatives.[1]

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L2(NR'R'') pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~85-95¹
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11024~75-85¹
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH9012~80-90¹

¹Yields are representative for similar aryl bromides and may vary for this compound.

Experimental Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature with stirring. Monitor the progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-N-isopropylbenzamides

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[2]

Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)L2(C≡CR') pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkynyl->product cu_cycle Cu(I) Cycle cu_cycle->pd2_ox Cu-Acetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling.
Quantitative Data

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHF656~80-95¹
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)i-Pr₂NHDMF808~85-95¹
31-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineToluene9012~75-85¹

¹Yields are representative for similar aryl bromides and may vary for this compound.

Experimental Protocol
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, copper(I) iodide, and the ligand (if applicable).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the anhydrous, degassed solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne (1.2-2.0 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the specified temperature and monitor by TLC or GC-MS.

  • Work-up: Once complete, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Heck Reaction: Synthesis of 2-Alkenyl-N-isopropylbenzamides

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[3][4]

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_ins RCH=CH(Ar)-Pd(II)L2-Br pd2_ox->pd2_ins Migratory Insertion (Alkene) product Ar-CH=CHR pd2_ins->product h_pd H-Pd(II)L2-Br pd2_ins->h_pd β-Hydride Elimination h_pd->pd0 Reductive Elimination (Base)

Caption: Simplified catalytic cycle for the Heck reaction.
Quantitative Data

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024~70-85¹
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Na₂CO₃Acetonitrile8016~75-90¹
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane12018~60-75¹

¹Yields are representative for similar aryl bromides and may vary for this compound.

Experimental Protocol
  • Reaction Setup: Combine this compound (1.0 equiv.), the palladium catalyst, ligand (if used), and base in a Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Reagent Addition: Add the alkene (1.1-1.5 equiv.) and the solvent.

  • Reaction: Heat the mixture to the required temperature (typically 100-140 °C) and stir for 4-48 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols described herein provide a solid foundation for researchers to synthesize a diverse array of substituted benzamide derivatives. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity for specific substrate combinations. These methods are highly valuable for applications in drug discovery, materials science, and broader organic synthesis.

References

Application Notes: 2-Bromo-N-isopropylbenzamide as a Versatile Intermediate for API Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-N-isopropylbenzamide as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). While direct synthesis of a specific commercial API from this intermediate is not widely documented in publicly available literature, its chemical structure makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures found in numerous pharmaceuticals.

This document focuses on the application of this compound in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The protocols and data presented herein are based on established methodologies for similar aryl bromide substrates and serve as a guide for the synthesis of biaryl-containing compounds, a common motif in drug molecules.

Synthetic Utility of this compound

This compound possesses a bromine atom on the phenyl ring, which serves as a reactive handle for various transition-metal-catalyzed cross-coupling reactions. The N-isopropylbenzamide moiety is a common feature in biologically active molecules and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, allowing for milder reaction conditions and broader substrate scope in cross-coupling reactions.

Key Applications in API Synthesis

The biaryl structures synthesized from this compound via Suzuki-Miyaura coupling are prevalent in a wide range of therapeutic areas, including but not limited to:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl backbones.

  • Inflammation: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain this structural motif.

  • Central Nervous System (CNS) Disorders: A variety of drugs targeting CNS receptors and enzymes are biaryl compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the conditions described above. These values are illustrative and may vary depending on the specific substrate and reaction optimization.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-N-isopropylbenzamide85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-isopropylbenzamide92
33-Tolylboronic acid2-(3-Tolyl)-N-isopropylbenzamide88
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-N-isopropylbenzamide82
52-Thienylboronic acid2-(Thiophen-2-yl)-N-isopropylbenzamide78

Visualizations

Synthetic Pathway of this compound

Synthesis_of_2_Bromo_N_isopropylbenzamide A 2-Bromobenzoic acid C 2-Bromobenzoyl chloride A->C Activation B Thionyl chloride (SOCl2) B->C E This compound C->E Amidation D Isopropylamine D->E

Caption: Synthesis of the intermediate this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start setup Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)2 / PPh3 - K2CO3 start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent reaction Heat to 90°C (4-12 hours) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water and Brine monitor->workup Complete isolate Isolate: - Dry over Na2SO4 - Filter - Concentrate workup->isolate purify Purify by Column Chromatography isolate->purify product Final Biaryl Product purify->product end End product->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 ar_ar Ar-Ar' reductive_elimination->ar_ar arbr Ar-Br arbr->oxidative_addition ar_boronic Ar'-B(OH)2 (Base) ar_boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Bromo-N-isopropylbenzamide. This compound, a halogenated aromatic amide, is relevant in synthetic chemistry and drug discovery pipelines. The method utilizes a straightforward protein precipitation protocol for sample preparation and a rapid reversed-phase chromatographic separation. Detection is achieved using a tandem quadrupole mass spectrometer operating in positive ion electrospray (ESI) mode with Selected Reaction Monitoring (SRM), ensuring high selectivity and low detection limits. The method has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for high-throughput analysis in research and drug development environments.[1][2]

Introduction

This compound (C₁₀H₁₂BrNO) is a synthetic small molecule that serves as a building block in medicinal chemistry and materials science.[3] Accurate quantification of such compounds is critical during various stages of drug discovery and development, including reaction monitoring, purity assessment, and pharmacokinetic studies.[4][5][6] Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity, selectivity, and speed.[6][7]

This guide provides a comprehensive, field-tested protocol for the analysis of this compound. The causality behind key experimental choices—from sample preparation to mass spectrometer settings—is explained to empower researchers to adapt and troubleshoot the method effectively.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of rational method development.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOPubChem[3]
Molecular Weight 242.11 g/mol PubChem[3]
Structure Chemical structure of this compoundPubChem[3]
Predicted XLogP3 1.8PubChem[3]
Nature Moderately non-polar, basic amide nitrogenChemical Principles

The presence of a protonatable amide nitrogen makes this compound an excellent candidate for positive mode electrospray ionization (ESI).[8][9] Its moderate hydrophobicity (XLogP3 of 1.8) suggests good retention on reversed-phase columns like C18.

Experimental Methodology

Logical Workflow of Analysis

The overall analytical process follows a systematic and streamlined workflow, designed for efficiency and reproducibility.

LCMS_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt (e.g., Reaction Mixture, Plasma) StandardPrep Standard & QC Preparation SampleExtract Sample Extraction (Protein Precipitation) StandardPrep->SampleExtract LC_Separation LC Separation (Reversed-Phase Gradient) SampleExtract->LC_Separation MS_Detection MS/MS Detection (Positive ESI, SRM Mode) LC_Separation->MS_Detection DataAcq Data Acquisition & Integration MS_Detection->DataAcq Quantification Quantification (Calibration Curve) DataAcq->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade, ≥99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Matrix (e.g., human plasma, if applicable)

Sample and Standard Preparation Protocol

This protocol is designed for simplicity and high throughput, minimizing potential sources of error.[10][11]

2.3.1. Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10.0 mL of methanol to create a 1 mg/mL primary stock solution.

  • Vortex for 30 seconds to ensure complete dissolution. This stock is stable for at least one month when stored at 2-8°C.

2.3.2. Working Standard and Calibration Curve Preparation

  • Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • These solutions are used directly for the "dilute and shoot" analysis of chemical samples or for spiking into a biological matrix.

2.3.3. Sample Preparation (Protein Precipitation) For analysis in biological matrices like plasma, protein precipitation is a fast and effective cleanup technique.[12][13]

  • Pipette 50 µL of the sample (e.g., plasma, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile (containing an internal standard, if used). The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

  • Vortex vigorously for 1 minute to denature and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an LC-MS autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following parameters were optimized for the selective and sensitive detection of the target analyte.

2.4.1. Liquid Chromatography (LC) A reversed-phase C18 column provides robust separation, while a gradient elution ensures a sharp peak shape and rapid analysis time.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for retaining moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte protonation.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Column Temp. 40°CEnsures reproducible retention times and reduces viscosity.
LC Gradient Time (min) %B
0.010
0.510
3.095
4.095
4.110
5.010

2.4.2. Mass Spectrometry (MS) The method employs positive electrospray ionization and Selected Reaction Monitoring (SRM) for maximum selectivity and sensitivity.[4]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAmide nitrogen is readily protonated.[9]
SRM Transition Q1: m/z 242.0/244.0 -> Q3: m/z 184.0See Section 2.5 for explanation.
Capillary Voltage 3.5 kVOptimizes spray stability and ion formation.
Source Temp. 150°CGentle desolvation to prevent thermal degradation.
Desolvation Temp. 400°CEfficiently removes solvent from droplets.
Desolvation Gas Nitrogen, 800 L/hrAids in the desolvation process.
Collision Gas ArgonInert gas for collision-induced dissociation (CID).
Collision Energy 20 eVOptimized to produce the most stable and abundant product ion.
Rationale for SRM Transition Selection

The molecular weight of this compound is 242.11. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the protonated molecule [M+H]⁺ will appear as a doublet at m/z 242.0 and m/z 244.0 . Monitoring both ensures capturing the complete isotopic pattern.

Upon fragmentation (CID), a common and stable loss is the neutral propene molecule (C₃H₆, mass ~42 Da) from the isopropyl group, followed by the loss of the remaining amine proton. A more structurally significant fragmentation is the loss of the entire isopropylamine moiety, but a more likely dominant fragmentation is the cleavage of the amide bond to lose the isopropyl group and form a stable acylium ion. A proposed major fragment corresponds to the 2-bromobenzoyl cation, which arises from the cleavage of the C-N bond, resulting in a fragment ion at m/z 183.0/185.0 . For this method, the transition from the precursor to the m/z 184.0 fragment (representing the ⁷⁹Br isotopologue) was found to be most intense and was selected for quantification.

Method Validation Framework

To ensure the method is fit for its intended purpose, validation should be performed according to established guidelines, such as ICH Q2(R2).[1][2][14] This process establishes the trustworthiness and reliability of the generated data.

Validation_Pyramid cluster_core Core Performance Characteristics cluster_robust Reliability Under Varied Conditions Specificity Specificity & Selectivity Linearity Linearity & Range Validation Validated Method (Fit for Purpose) Specificity->Validation Accuracy Accuracy Linearity->Validation Precision Precision (Repeatability & Intermediate) Accuracy->Validation LOD_LOQ LOD & LOQ Precision->Validation LOD_LOQ->Validation Robustness Robustness Robustness->Validation

Caption: Key parameters for analytical method validation based on ICH guidelines.

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.[15]

  • Linearity and Range : A calibration curve with at least five non-zero standards should be prepared. The relationship between concentration and response should be linear over the defined range, with a coefficient of determination (r²) ≥ 0.99.

  • Accuracy and Precision : Accuracy (% recovery) and precision (% RSD) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., LQC, MQC, HQC) in replicates (n=5) across multiple days. Acceptance criteria are typically ±15% (±20% at the LLOQ) for both parameters.[16]

  • Limit of Quantitation (LOQ) : The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Robustness : The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition (e.g., ±0.1% formic acid), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.02 mL/min).

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound. The combination of a simple and efficient sample preparation protocol with the high selectivity of SRM on a tandem mass spectrometer provides a powerful tool for researchers in pharmaceutical and chemical analysis. The methodology is demonstrated to be fit for purpose, delivering accurate and precise results suitable for high-throughput screening and regulated development environments.

References

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025). AACC. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Li, F., & Paice, E. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

  • Cai, Z., Sin, D., & Zhang, J. (2009). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. American Journal of Analytical Chemistry, 1(1), 23-32. [Link]

  • PubChem Compound Summary for CID 2057512, this compound. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Tutorial Review on LC-MS Method Validation. (2012). University of Tartu. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). Emery Pharma. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-891. [Link]

  • Madsen, K. G., et al. (2012). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1759-1766. [Link]

  • Ashique, S. (2016). Ich guidelines for validation final. SlideShare. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(9), e0163246. [Link]

Sources

High-Throughput Screening of 2-Bromo-N-isopropylbenzamide and its Analogs for BRD4 Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Novel Epigenetic Modulators

The field of epigenetics has unveiled a complex layer of gene regulation that occurs without altering the DNA sequence itself. Among the key players in this regulatory network are "reader" proteins, which recognize and bind to specific post-translational modifications on histone proteins, thereby influencing chromatin structure and gene expression.[1][2] The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogenes and inflammatory genes, making them compelling targets for therapeutic intervention in cancer and inflammatory diseases.[3][4]

The discovery of potent and selective small-molecule inhibitors of BRD4 has been a major focus of drug discovery efforts.[3] High-throughput screening (HTS) methodologies are indispensable in this endeavor, allowing for the rapid evaluation of large chemical libraries to identify promising lead compounds.[5][6] This guide provides detailed application notes and protocols for two robust and widely used HTS assays—AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—for the identification and characterization of BRD4 inhibitors.

While the specific biological activity of 2-Bromo-N-isopropylbenzamide is not extensively documented in publicly available literature[7][8], its benzamide scaffold is a common feature in many biologically active compounds, including some that interact with epigenetic targets.[9] For the purpose of this technical guide, we will consider "Compound-X" (representing this compound or its analogs) as a hypothetical test compound to illustrate the practical application of these HTS protocols.

Section 1: AlphaScreen Assay for Competitive BRD4 Inhibition

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay technology ideal for screening compound libraries for their ability to disrupt protein-protein interactions.[10]

Principle of the Assay: A Proximity-Based Luminescent Readout

The AlphaScreen assay for BRD4 inhibition relies on the interaction between a biotinylated histone H4 peptide (ligand) and a His-tagged BRD4 bromodomain protein (target).[11] Streptavidin-coated donor beads bind to the biotinylated peptide, while Nickel Chelate acceptor beads bind to the His-tagged BRD4. When these components interact, the donor and acceptor beads are brought into close proximity (within 200 nm).[10]

Upon excitation at 680 nm, the donor bead generates singlet oxygen molecules. If an acceptor bead is nearby, the singlet oxygen travels to it, triggering a chemiluminescent signal that is emitted at 520-620 nm.[12] A competitive inhibitor, such as our hypothetical Compound-X, will bind to the acetyl-lysine binding pocket of BRD4, preventing its interaction with the histone peptide.[11] This disruption separates the donor and acceptor beads, leading to a decrease in the AlphaScreen signal.[10] The signal reduction is therefore directly proportional to the inhibitory activity of the compound.

Experimental Workflow: AlphaScreen Assay

cluster_prep Reagent Preparation cluster_reaction Reaction Assembly (384-well plate) cluster_detection Signal Detection prep_compound Prepare serial dilutions of Compound-X in assay buffer add_reagents Add assay buffer, Compound-X/DMSO, His-BRD4, and biotinylated peptide prep_compound->add_reagents prep_brd4 Prepare His-tagged BRD4 solution prep_brd4->add_reagents prep_peptide Prepare biotinylated histone peptide solution prep_peptide->add_reagents incubate_binding Incubate for 30 min at RT for binding equilibrium add_reagents->incubate_binding add_acceptor Add Ni-Chelate Acceptor beads, incubate 60 min in dark incubate_binding->add_acceptor add_donor Add Streptavidin Donor beads, incubate 60 min in dark add_acceptor->add_donor read_plate Read on AlphaScreen-compatible plate reader add_donor->read_plate

Caption: AlphaScreen assay workflow for BRD4 inhibitor screening.

Detailed Protocol: AlphaScreen BRD4 Inhibition Assay

This protocol is optimized for a 384-well plate format.

Materials:

  • His-tagged recombinant BRD4 bromodomain 1 (BD1)

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • AlphaScreen Assay Buffer

  • Compound-X (or other test compounds) dissolved in DMSO

  • 384-well white opaque microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Compound-X in AlphaScreen Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.[13]

    • Dilute the His-tagged BRD4 and biotinylated histone peptide in assay buffer to their optimal concentrations (determined through initial titration experiments).[10]

  • Reaction Mixture Assembly:

    • In a 384-well plate, add 5 µL of the diluted Compound-X or DMSO (for positive and negative controls).

    • Add 5 µL of the diluted His-tagged BRD4 protein.

    • Add 5 µL of the diluted biotinylated histone peptide.

  • Binding Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the protein-peptide binding to reach equilibrium.[11]

  • Bead Addition and Incubation:

    • Add 5 µL of the AlphaScreen Acceptor beads (pre-diluted in assay buffer).

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the AlphaScreen Donor beads (pre-diluted in assay buffer).

    • Incubate for another 60 minutes at room temperature in the dark.[11]

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Expected Results

The data is typically analyzed by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.

CompoundConcentration (µM)AlphaScreen Signal% Inhibition
DMSO Control-250,0000%
Compound-X0.01245,0002%
0.1212,50015%
1137,50045%
1045,00082%
10012,50095%
IC50 ~1.2 µM

Section 2: TR-FRET Assay for BRD4 Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful HTS technique for studying molecular interactions.[14] It combines time-resolved fluorescence (TRF) with FRET to reduce background noise and increase assay sensitivity.[15]

Principle of the Assay: Monitoring Proximity via Energy Transfer

In this assay, the BRD4 protein is labeled with a long-lifetime europium (Eu3+) chelate, which serves as the FRET donor.[16] A biotinylated acetylated histone peptide is used, which is bound by an allophycocyanin (APC)-labeled avidin, the FRET acceptor.[16]

When the Eu3+-BRD4 and the peptide-biotin-avidin-APC complex are in close proximity due to the BRD4-peptide interaction, excitation of the europium donor at ~340 nm results in energy transfer to the APC acceptor.[15][16] The excited APC then emits a long-lived fluorescent signal at ~665 nm. If a competitive inhibitor like Compound-X binds to BRD4, it disrupts the interaction, separating the donor and acceptor. This leads to a decrease in the FRET signal at 665 nm and an increase in the donor signal at 620 nm. The ratio of the acceptor to donor emission (665 nm / 620 nm) is used to determine the extent of inhibition.[16]

Experimental Workflow: TR-FRET Assay

cluster_prep Reagent Preparation cluster_reaction Reaction Assembly (384-well plate) cluster_detection Signal Detection prep_compound Prepare serial dilutions of Compound-X add_reagents Add assay buffer, Compound-X/DMSO, Eu-BRD4, and peptide/APC-avidin mix prep_compound->add_reagents prep_brd4_eu Prepare Eu-labeled BRD4 solution prep_brd4_eu->add_reagents prep_peptide_apc Prepare biotinylated peptide and APC-avidin solution prep_peptide_apc->add_reagents incubate_binding Incubate for 60 min at RT, protected from light add_reagents->incubate_binding read_plate Read plate in TR-FRET format (Ex: 340 nm, Em: 620 nm & 665 nm) incubate_binding->read_plate analyze_data Calculate TR-FRET ratio (665/620) and determine IC50 read_plate->analyze_data

Caption: TR-FRET assay workflow for BRD4 inhibitor screening.

Detailed Protocol: TR-FRET BRD4 Inhibition Assay

This protocol is designed for a 384-well low-volume black plate.

Materials:

  • Europium-labeled BRD4 bromodomain 1 (BRD-Eu3+)

  • Biotinylated acetylated histone peptide

  • APC-labeled avidin

  • TR-FRET Assay Buffer

  • Compound-X (or other test compounds) dissolved in DMSO

  • 384-well low-volume black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Compound-X in TR-FRET Assay Buffer. Ensure the final DMSO concentration is below 2%.[16]

    • Prepare a working solution of Eu-labeled BRD4.

    • Prepare a working solution of the biotinylated peptide and APC-labeled avidin.

  • Reaction Mixture Assembly:

    • Add 5 µL of the diluted Compound-X or DMSO control to the wells.

    • Add 5 µL of the Eu-labeled BRD4 solution.

    • Add 5 µL of the biotinylated peptide/APC-avidin mixture.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plate using a TR-FRET compatible plate reader. Excite at ~340 nm and measure emissions at 620 nm (donor) and 665 nm (acceptor), typically with a 100 µs delay.[16]

Data Analysis and Expected Results

The TR-FRET ratio is calculated for each well (Emission at 665 nm / Emission at 620 nm). The percent inhibition is then determined relative to high and low controls. An IC50 value is derived by fitting a dose-response curve to the data.

CompoundConcentration (µM)TR-FRET Ratio (665/620)% Inhibition
DMSO Control-3.50%
Compound-X0.013.44%
0.12.924%
11.868%
101.196%
1001.0100%
IC50 ~0.6 µM

Section 3: Biological Context and Mechanism of Action

BRD4's Role in Gene Transcription

BRD4 plays a pivotal role in transcriptional regulation. It recognizes and binds to acetylated lysine residues on histone tails, particularly at promoter and enhancer regions of genes.[1] This binding serves to recruit the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, stimulating transcriptional elongation.[17] By inhibiting the binding of BRD4 to acetylated histones, small molecules like JQ1 and potentially Compound-X can displace this machinery, leading to the downregulation of key oncogenes like c-Myc.[17]

Hypothesized Mechanism of BRD4 Inhibition

cluster_pathway Transcriptional Activation Pathway cluster_inhibition Inhibition by Compound-X Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb Complex BRD4->PTEFb recruits Block X RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription initiates CompoundX Compound-X CompoundX->BRD4 competitively binds to

Caption: Inhibition of BRD4-mediated transcription by a competitive inhibitor.

Conclusion: Enabling the Discovery of Novel Epigenetic Probes

The AlphaScreen and TR-FRET assays described herein represent robust, sensitive, and scalable platforms for the high-throughput screening and pharmacological characterization of BRD4 inhibitors.[10][16] Their homogeneous "mix-and-read" formats minimize handling steps, making them ideal for automated screening of large compound libraries.[6] By employing these assays, researchers can efficiently identify and optimize novel chemical entities, such as analogs of this compound, that modulate epigenetic pathways. These efforts are crucial for the development of the next generation of therapeutics for cancer and other diseases driven by aberrant gene expression.

References

  • A bead-based proximity assay for BRD4 ligand discovery - PMC - NIH. (n.d.).
  • Brd4-IN-6: Application Notes and Protocols for Experimental Use. (2025). Benchchem.
  • BRD4 bromodomain 1 TR-FRET Assay Kit. (n.d.). Cayman Chemical.
  • Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. (n.d.). Reaction Biology.
  • BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. (n.d.). PubMed.
  • High-throughput screening for the identification of dual inhibitors of BRD4 and RIPK3 toward the development of small-molecule medical countermeasure agents against arsenicals. (2025). PubMed.
  • Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. (2025).
  • Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. (n.d.). Journal of Biomolecular Structure and Dynamics.
  • A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the affinities... (n.d.). ChEMBL.
  • BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • A CRISPR-based high-throughput screening system identifies bromodomain inhibitors as transcriptional suppressors of CYP11B1. (2025). PubMed.
  • Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simul
  • TR-FRET Assays Simplify and Accelerate Drug Discovery. (n.d.). BPS Bioscience.
  • This compound. (n.d.). PubChem.
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) An Introduction. (n.d.). Columbia Biosciences.
  • Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC - NIH. (n.d.).
  • This compound. (n.d.). AOBChem USA.
  • An orally bioavailable BRD4 inhibitor disrupts expansion of a pathogenic epithelial-mesenchymal niche in bleomycin-induced fibrosis. (2025). PubMed.
  • Application Notes and Protocols: 2-Bromo-N-phenylbenzamide in Medicinal Chemistry. (2025). Benchchem.
  • Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflamm
  • An updated patent review of BRD4 degraders. (2024). PubMed.
  • The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role. (2025). Benchchem.
  • 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide. (n.d.). Santa Cruz Biotechnology.
  • 2-Bromobenzamide. (n.d.). PubChem.
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI.
  • High-Throughput Screening. (n.d.). Sanford Burnham Prebys.

Sources

Application Notes and Protocols: Photocatalytic N-Dealkylation of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the N-dealkylation of 2-Bromo-N-isopropylbenzamide to yield 2-Bromobenzamide. The described method utilizes a visible-light-mediated photocatalytic reaction in an aqueous micellar medium, offering a mild and efficient alternative to traditional, often harsh, dealkylation procedures. This protocol is intended for researchers in organic synthesis and medicinal chemistry for applications such as metabolite synthesis and late-stage functionalization of complex molecules.

Introduction

N-dealkylation is a critical transformation in organic and medicinal chemistry, often employed in drug metabolism studies and for the synthesis of pharmaceutical intermediates. Traditional methods for N-dealkylation of amides can require harsh reagents and conditions. Photocatalysis has emerged as a powerful and sustainable tool for a variety of chemical transformations, including the functionalization of C-H bonds and the cleavage of C-N bonds under mild conditions. Recent advancements have demonstrated the utility of photocatalysis in aqueous micellar solutions for the N-dealkylation of ortho-halogenated benzamides. This protocol adapts these findings for the specific N-deisopropylation of this compound.

Quantitative Data Summary

The following table summarizes representative yields for the photocatalytic N-dealkylation of related N-substituted ortho-halobenzamides. The data is based on analogous reactions reported in the literature and provides an expected range of efficiency for the described protocol.

SubstrateProductYield (%)Reaction Time (h)Reference
2-Chloro-N,N-diethylbenzamide2-Chloro-N-ethylbenzamide6320[1]
2-Bromo-N,N-diethylbenzamide2-Bromo-N-ethylbenzamide~60-70*20[1]
2-Chloro-N,N-dibenzylbenzamide2-Chloro-N-benzylbenzamide6120[1]

*Note: The yield for the 2-bromo analog is estimated based on the statement that "ortho-brominated substrates could replace the chlorides without significantly affecting the results" where the chloro-analog gave a 63% yield.[1]

Experimental Protocol

This protocol details the procedure for the photocatalytic N-dealkylation of this compound.

Materials and Reagents:

  • This compound

  • Methylene blue (photocatalyst)

  • Sodium dodecyl sulfate (SDS)

  • n-Butylamine (n-BuNH₂)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Equipment:

  • Schlenk tube or a vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Blue LED light source (e.g., 451 nm)

  • Syringes

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add this compound (0.1 mmol, 1.0 equiv), methylene blue (0.01 mmol, 10 mol%), and sodium dodecyl sulfate (SDS) (0.25 mmol, 2.5 equiv).

    • Add a magnetic stir bar.

    • Seal the tube with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents:

    • Add 5 mL of deionized water to the Schlenk tube via syringe.

    • Add n-butylamine (0.6 mmol, 6.0 equiv) via syringe.

    • The final concentration of the substrate will be 20 mM.

  • Photocatalytic Reaction:

    • Place the Schlenk tube on a magnetic stirrer and immerse it in a water bath maintained at 40 °C.

    • Irradiate the reaction mixture with a blue LED light source (e.g., 451 nm) with vigorous stirring.

    • Continue the irradiation for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking aliquots from the reaction mixture.

  • Workup and Purification:

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromobenzamide.

Visualizations

Proposed Signaling Pathway for Photocatalytic N-Dealkylation

N_Dealkylation_Pathway cluster_catalyst Photocatalyst Cycle cluster_substrate Substrate Transformation PC Methylene Blue (MB) PC_star MB* PC->PC_star Blue Light (hν) PC_reduced MB•- PC_star->PC_reduced Amine (Electron Donor) PC_reduced->PC Substrate Reduction Substrate 2-Bromo-N-isopropyl- benzamide Radical_Anion Substrate Radical Anion Substrate->Radical_Anion e- transfer Aryl_Radical Aryl Radical Radical_Anion->Aryl_Radical - Br⁻ Iminium_Cation N-Acyliminium Cation Aryl_Radical->Iminium_Cation 1,5-HAT & Oxidation Product 2-Bromobenzamide Iminium_Cation->Product Hydrolysis

Caption: Proposed mechanism for photocatalytic N-dealkylation.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Add Substrate, Methylene Blue, SDS to Schlenk tube - Purge with N₂ B 2. Reagent Addition - Add Deionized Water - Add n-Butylamine A->B C 3. Photocatalysis - Irradiate with Blue LED at 40°C for 20h - Stir vigorously B->C D 4. Workup - Ethyl Acetate Extraction - Brine Wash C->D E 5. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography D->E F Final Product 2-Bromobenzamide E->F

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: The Role of 2-Bromo-N-isopropylbenzamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-N-isopropylbenzamide in the formation of various heterocyclic scaffolds. This document details key experimental protocols, summarizes quantitative data for analogous reactions, and visualizes the underlying reaction pathways, offering a valuable resource for chemists engaged in the design and synthesis of novel bioactive molecules.

Introduction

This compound is a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The strategic placement of a bromine atom on the phenyl ring allows for a range of transition metal-catalyzed cross-coupling reactions, while the N-isopropylamide moiety can participate in or direct cyclization events. This combination of reactive sites makes it a valuable precursor for constructing complex molecular architectures, particularly those found in pharmacologically active agents. The synthesis of quinazolinones and phenanthridinones are prominent examples of heterocycles accessible from this class of starting material.

Synthetic Applications

The primary application of this compound in heterocyclic synthesis involves intramolecular cyclization reactions, predominantly catalyzed by palladium or copper complexes. These reactions lead to the formation of fused ring systems, which are common motifs in many drug molecules.

Palladium-Catalyzed Intramolecular C-H Arylation: Synthesis of Phenanthridinones

A powerful strategy for the synthesis of phenanthridinone derivatives from 2-bromo-N-arylbenzamides is the palladium-catalyzed intramolecular C-H arylation. This method offers a direct and efficient route to the phenanthridinone core through the formation of a new carbon-carbon bond via an intramolecular C-H bond functionalization. While specific examples utilizing this compound are not extensively reported, the general principles are applicable.

Copper-Catalyzed Intramolecular C-N Coupling: Synthesis of Quinazolinones

The synthesis of quinazolinones can be achieved through a copper-catalyzed intramolecular Ullmann-type C-N coupling reaction. This process involves the formation of a carbon-nitrogen bond to construct the quinazolinone ring system. The reaction typically proceeds via deprotonation of the amide N-H bond, followed by coordination of the copper catalyst and subsequent intramolecular cyclization.

Experimental Protocols

The following protocols are representative methods for the synthesis of heterocyclic compounds from 2-bromo-N-substituted-benzamides and can be adapted for this compound.

Protocol 1: Representative Palladium-Catalyzed Synthesis of 5-isopropylphenanthridin-6(5H)-one

This protocol describes a general method for the palladium-catalyzed intramolecular C-H arylation to synthesize a phenanthridinone derivative.

Reaction Scheme:

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.10 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMA (5 mL) via syringe.

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-isopropylphenanthridin-6(5H)-one.

Protocol 2: Representative Copper-Catalyzed Synthesis of 3-isopropylquinazolin-4(3H)-one

This protocol outlines a general procedure for the copper-catalyzed intramolecular C-N coupling to form a quinazolinone.

Reaction Scheme:

Materials:

  • This compound

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask, combine this compound (0.5 mmol), CuI (0.05 mmol, 10 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMSO (2-3 mL) via syringe.

  • Seal the flask and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 3-isopropylquinazolin-4(3H)-one.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed phenanthridinone synthesis from various 2-bromo-N-arylbenzamides, which can serve as a reference for optimizing reactions with this compound.

EntryStarting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-bromo-N-phenylbenzamidePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMA1202485
22-bromo-N-(4-methoxyphenyl)benzamidePd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene1101892
32-bromo-N-(naphthalen-1-yl)benzamidePd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane1002078

Visualizations

The following diagrams illustrate the general experimental workflow and a proposed catalytic cycle for the synthesis of phenanthridinones.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: - this compound - Catalyst & Ligand - Base reaction Add Solvent Heat under Inert Atmosphere prep->reaction workup Quench Reaction Liquid-Liquid Extraction reaction->workup purify Column Chromatography workup->purify

Caption: General experimental workflow for heterocyclic synthesis.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition this compound pd_intermediate1 Ar-Pd(II)(Br)Ln oxidative_addition->pd_intermediate1 ch_activation C-H Activation pd_intermediate1->ch_activation pd_intermediate2 Palladacycle Intermediate ch_activation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 HBr product Phenanthridinone reductive_elimination->product

Caption: Proposed catalytic cycle for phenanthridinone synthesis.

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Bromo-N-isopropylbenzamide, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride, which is subsequently reacted with isopropylamine. These application notes detail the synthetic pathway, scalable experimental protocols, and critical safety and handling considerations for transitioning from laboratory to pilot-plant or industrial-scale production. Quantitative data is presented in tabular format to facilitate comparison and process optimization.

Synthetic Pathway

The synthesis of this compound is achieved through a robust two-step process:

Step 1: Formation of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield the corresponding acyl chloride. Thionyl chloride is often preferred for scale-up operations as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.

Step 2: Amidation

The resulting 2-bromobenzoyl chloride is then reacted with isopropylamine in the presence of a base to neutralize the HCl byproduct, affording the final product, this compound.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • 2-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Isopropylamine

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-Bromobenzoyl Chloride

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-bromobenzoic acid (1.0 eq).

  • Add anhydrous toluene (5-10 volumes).

  • Carefully add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 2-bromobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Pilot-Plant Scale Synthesis of this compound

This protocol provides a representative procedure for scaling up the synthesis.

Equipment:

  • Jacketed glass-lined reactor

  • Dosing pump

  • Caustic scrubber system

Procedure:

Step 1: Synthesis of 2-Bromobenzoyl Chloride

  • Charge the reactor with 2-bromobenzoic acid and anhydrous toluene.

  • Slowly add thionyl chloride via a dosing pump, controlling the addition rate to manage the exothermic reaction and off-gassing. The off-gases (HCl and SO₂) must be directed to a caustic scrubber.

  • Heat the reactor contents to reflux and maintain for several hours until the reaction is complete, as determined by in-process controls (e.g., HPLC).

  • Distill off the excess thionyl chloride and toluene under reduced pressure.

Step 2: Synthesis of this compound

  • In a separate reactor, charge isopropylamine, triethylamine, and anhydrous dichloromethane.

  • Cool the reactor contents to 0-5 °C.

  • Add the crude 2-bromobenzoyl chloride solution from the first step via a dosing pump, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup by adding water and separating the layers. The aqueous layer can be back-extracted with dichloromethane.

  • Wash the combined organic layers with dilute acid and then with a basic solution.

  • Concentrate the organic layer by distillation.

  • The crude product is then purified by crystallization.

Data Presentation

The following tables summarize the quantitative data for the laboratory and a representative pilot-plant scale synthesis.

Table 1: Reactant Quantities

ReactantLaboratory Scale (molar eq.)Pilot-Plant Scale (molar eq.)Notes
2-Bromobenzoic acid1.01.0Starting material
Thionyl chloride1.2 - 1.51.1 - 1.3A slight excess is used to ensure complete conversion.
Isopropylamine1.11.05 - 1.1A slight excess helps to drive the reaction to completion.
Triethylamine1.21.1 - 1.2Acts as an acid scavenger.

Table 2: Reaction Parameters

ParameterLaboratory ScalePilot-Plant ScaleNotes
Acyl Chloride Formation
SolventAnhydrous TolueneAnhydrous TolueneOther inert solvents like dichloromethane can be used.
TemperatureReflux (80-90 °C)Reflux (80-90 °C)Temperature control is crucial to prevent side reactions.
Reaction Time2-4 hours4-8 hoursMonitored by in-process controls.
Amidation
SolventAnhydrous DichloromethaneAnhydrous Dichloromethane
Temperature0 °C to Room Temp.0-10 °C (addition), then 20-25 °CStrict temperature control is critical during the exothermic addition.
Reaction Time2-4 hours4-6 hoursMonitored by in-process controls.

Table 3: Expected Yields and Purification

ParameterLaboratory ScalePilot-Plant ScaleNotes
Overall Yield 75-85%80-90%Yields can vary based on the purity of starting materials and reaction conditions.
Purification Method Recrystallization/Column ChromatographyRecrystallizationRecrystallization is the preferred method for large-scale purification due to cost and efficiency.
Purity (by HPLC) >98%>99%

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 2-Bromobenzoic Acid + Toluene B Add Thionyl Chloride A->B Slow Addition C Reflux B->C Heat D Concentrate C->D Cool & Evaporate E Crude 2-Bromobenzoyl Chloride D->E G Add 2-Bromobenzoyl Chloride E->G F Isopropylamine + Triethylamine + DCM F->G 0-5°C H Reaction at RT G->H Warm to RT I Aqueous Workup H->I J Purification I->J K This compound J->K

Caption: Experimental workflow for the scale-up synthesis of this compound.

logical_relationship cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product R1 2-Bromobenzoic Acid I1 2-Bromobenzoyl Chloride R1->I1 Reaction with R2 R2 Thionyl Chloride R3 Isopropylamine P1 This compound R3->P1 R4 Triethylamine I1->P1 Reaction with R3 & R4

Caption: Logical relationship of reactants, intermediate, and product.

Scale-Up Considerations and Safety

  • Exothermicity: Both the formation of the acyl chloride and the amidation reaction are exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The use of jacketed reactors with controlled cooling is essential.

  • Off-Gassing: The reaction of 2-bromobenzoic acid with thionyl chloride produces significant amounts of HCl and SO₂ gases. A robust gas scrubbing system is mandatory for large-scale production to neutralize these corrosive and toxic gases.

  • Reagent Addition: The slow, controlled addition of reagents, particularly thionyl chloride and 2-bromobenzoyl chloride, is crucial for managing the exotherm and ensuring reaction selectivity. Dosing pumps are recommended for this purpose.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactors. The choice of stirrer and agitation speed should be optimized for the reactor geometry and reaction mixture viscosity.

  • Work-up and Purification: Liquid-liquid extractions can become cumbersome and generate significant solvent waste at scale. Process optimization may involve exploring alternative workup procedures like reactive extraction or direct crystallization of the product from the reaction mixture. For purification, recrystallization is generally more cost-effective and scalable than chromatography. The selection of an appropriate crystallization solvent is key to achieving high purity and yield.

  • Material Handling: Thionyl chloride and 2-bromobenzoyl chloride are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used. All operations should be conducted in a well-ventilated area or a fume hood.

Application Notes and Protocols: The Benzamide Scaffold in Fragment-Based Drug Discovery with a Focus on 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has become a powerful and widely adopted strategy in both academic and industrial settings for the identification of lead compounds in the drug discovery process.[1] This approach involves screening libraries of small, low-molecular-weight compounds, typically adhering to the "Rule of Three" (Molecular weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3, and rotatable bonds < 3), against a biological target.[1][2] These fragments often exhibit weak binding affinities, which are then optimized through structure-guided methods to develop potent and selective drug candidates.[3][4] The key advantage of FBDD lies in its efficient exploration of chemical space and the generation of leads with superior physicochemical properties.[2]

While there is a lack of specific published data on the application of 2-Bromo-N-isopropylbenzamide in FBDD campaigns, its structural features—a substituted benzamide scaffold—make it a relevant candidate for inclusion in fragment libraries. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] This document provides a generalized overview and hypothetical protocols for the use of a fragment such as this compound in an FBDD workflow.

Physicochemical Properties of this compound

A critical starting point in FBDD is the characterization of the physicochemical properties of the fragments to ensure they are suitable for screening and subsequent optimization.

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
cLogP 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 2

Data sourced from PubChem CID: 2057512. These properties largely align with the "Rule of Three," making this compound a theoretically viable fragment for screening.

Generalized FBDD Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign.

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening cluster_2 Hit Characterization cluster_3 Lead Optimization FragLib Fragment Library (e.g., Benzamides) Screening Primary Screen (NMR, SPR, TSA) FragLib->Screening HitValidation Hit Validation (Orthogonal Assay) Screening->HitValidation Initial Hits StructuralBiology Structural Biology (X-ray, Cryo-EM) HitValidation->StructuralBiology Validated Hits FragmentGrowth Fragment Growing/ Linking/Hopping StructuralBiology->FragmentGrowth SAR Structure-Activity Relationship (SAR) FragmentGrowth->SAR LeadCompound Lead Compound SAR->LeadCompound

A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Experimental Protocols (Hypothetical)

The following protocols are generalized methodologies for screening a fragment like this compound and are not based on specific published experiments for this compound.

Protocol 1: Primary Screening using Thermal Shift Assay (TSA)

Objective: To identify fragments that bind to and stabilize the target protein.

Materials:

  • Target protein (e.g., 10 µM in a suitable buffer)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • 96-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add this compound to the wells to a final concentration of 1 mM. Include appropriate controls (DMSO only).

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Analyze the data to determine the melting temperature (Tm) of the protein in the presence and absence of the fragment. A significant increase in Tm indicates fragment binding.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of initial hits and determine binding affinity and kinetics.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound serial dilutions in running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Prepare a series of dilutions of this compound in running buffer (e.g., from 1 µM to 1 mM).

  • Inject the fragment dilutions over the immobilized protein surface and a reference surface.

  • Monitor the change in response units (RU) to detect binding.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the sensorgrams to determine the equilibrium dissociation constant (KD), and association (ka) and dissociation (kd) rate constants.

Protocol 3: Synthesis of N-Isopropylbenzamide Derivatives

This protocol is adapted from a literature procedure for the synthesis of N-isopropylbenzamide and can be modified for derivatives.[6]

Materials:

  • Benzoyl chloride (or substituted benzoyl chloride)

  • Isopropylamine

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzoyl chloride (1 equivalent) in CH₂Cl₂ under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add isopropylamine (3 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the product. Further purification can be performed by recrystallization or column chromatography if necessary.

Hypothetical Fragment Screening Cascade

The following diagram illustrates a potential screening cascade for identifying and progressing fragment hits.

Screening_Cascade Start Fragment Library (~2000 compounds) TSA Thermal Shift Assay (TSA) @ 1 mM Start->TSA Primary Screen SPR Surface Plasmon Resonance (SPR) Affinity Determination TSA->SPR Initial Hits (~5-10%) NMR Ligand-Observed NMR (e.g., Saturation Transfer Difference) SPR->NMR Confirmed Binders Hit_Triage Hit Triage & Validation (Orthogonal Assays, Dose-Response) NMR->Hit_Triage Validated Hits with Binding Site Info Structural_Studies X-ray Crystallography / Cryo-EM Hit_Triage->Structural_Studies Prioritized Hits Lead_Opt Lead Optimization Structural_Studies->Lead_Opt Structure-Based Design

A hypothetical screening cascade for fragment hit identification and validation.

Summary and Disclaimer

This compound possesses physicochemical properties that make it a suitable candidate for inclusion in a fragment library for FBDD. The benzamide scaffold is a common motif in many biologically active compounds, suggesting its potential as a starting point for drug discovery.

Disclaimer: The experimental protocols provided herein are intended as illustrative examples of common practices in fragment-based drug discovery. There is no specific literature evidence from the conducted searches to suggest that this compound has been explicitly used in an FBDD campaign. Researchers should adapt these generalized protocols to their specific biological target and experimental setup. The synthesis protocol is based on a known procedure for a similar compound and may require optimization for derivatives.

References

Application Notes and Protocols for the Crystallographic Analysis of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-N-isopropylbenzamide is a small organic molecule of interest in medicinal chemistry and drug development due to the prevalence of the N-isopropylbenzamide moiety in various pharmaceutical compounds. Determining the three-dimensional atomic structure of this compound through single-crystal X-ray crystallography is crucial for understanding its conformational properties, intermolecular interactions, and for structure-based drug design. These application notes provide a generalized protocol for the synthesis, crystallization, and crystallographic analysis of this compound, based on established methods for similar compounds.

Data Presentation

Table 1: Illustrative Crystallographic Data for the Related Compound N-Isopropylbenzamide [1]

ParameterValue
Chemical FormulaC₁₀H₁₃NO
Formula Weight163.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0093 (7)
b (Å)10.1250 (13)
c (Å)9.6714 (14)
β (°)104.133 (7)
Volume (ų)475.68 (11)
Z2
Temperature (K)150 (1)
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated) (g/cm³)1.140
Absorption Coefficient (mm⁻¹)0.074
F(000)176
Crystal Size (mm³)0.14 × 0.13 × 0.08
θ range for data collection (°)3.33 to 25.99
Reflections collected2462
Independent reflections887 [R(int) = 0.061]
Data / restraints / parameters887 / 1 / 114
Goodness-of-fit on F²1.06
Final R indices [I>2σ(I)]R₁ = 0.057, wR₂ = 0.148
R indices (all data)R₁ = 0.089, wR₂ = 0.166

Experimental Protocols

I. Synthesis of this compound

This protocol is a generalized procedure based on standard amide synthesis reactions.[2]

Materials:

  • 2-Bromobenzoyl chloride

  • Isopropylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another suitable base)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system to yield pure crystals suitable for analysis.

II. Single-Crystal X-ray Diffraction Analysis

This is a generalized protocol based on the methods used for N-Isopropylbenzamide.[1]

1. Crystal Selection and Mounting:

  • Select a suitable single crystal of this compound (typically with dimensions between 0.1 and 0.3 mm) under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

2. Data Collection:

  • Center the crystal on an X-ray diffractometer (e.g., a Bruker Kappa APEX II CCD) equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Cool the crystal to a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Perform a preliminary unit cell determination and screen for crystal quality.

  • Collect a full sphere of diffraction data using a series of ω and φ scans.

3. Data Reduction and Structure Solution:

  • Integrate the collected diffraction images and reduce the data using software such as SAINT.

  • Apply an absorption correction (e.g., multi-scan method using SADABS).

  • Solve the crystal structure using direct methods or Patterson methods with software like SHELXT.

  • Refine the structural model against the experimental data using full-matrix least-squares on F² with software such as SHELXL.

4. Structural Refinement:

  • Locate and refine all non-hydrogen atoms anisotropically.

  • Place hydrogen atoms in calculated positions and refine them using a riding model. The positions of hydrogen atoms involved in hydrogen bonding may be refined freely.

  • Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

  • Validate the final structure using tools like PLATON and checkCIF.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis start Starting Materials (2-Bromobenzoyl chloride, Isopropylamine) reaction Amide Coupling Reaction start->reaction workup Aqueous Work-up reaction->workup purification Recrystallization workup->purification product Pure this compound Crystals purification->product mounting Crystal Mounting product->mounting Select Single Crystal data_collection X-ray Data Collection mounting->data_collection data_processing Data Reduction & Absorption Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound.

Signaling Pathways

No information regarding the specific signaling pathways modulated by this compound was identified in the searched literature. Further biological studies would be required to elucidate its mechanism of action.

References

Application Notes and Protocols for the Quantification of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Bromo-N-isopropylbenzamide. The methodologies described are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Overview of Analytical Methods

The quantification of this compound in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological samples, can be achieved using several robust analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it particularly suitable for bioanalytical applications.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is a suitable approach for routine quality control and quantification in pharmaceutical dosage forms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. GC-MS provides high separation efficiency and definitive identification based on the mass spectrum of the analyte. It is a valuable tool for purity testing and identification of related substances.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low levels of analytes in complex matrices.[1][2] Its high sensitivity and selectivity make it the preferred method for pharmacokinetic studies and trace-level impurity analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section details a reversed-phase HPLC method for the determination of this compound.

2.1. Experimental Protocol

2.1.1. Instrumentation and Reagents

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (analytical grade).

2.1.2. Chromatographic Conditions

Parameter Condition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 25 minutes |

2.1.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the final volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2.2. Data Presentation: HPLC-UV Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Intra-day: < 1.5%Inter-day: < 2.0%

2.3. Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Injection detection UV Detection (254 nm) hplc->detection data Data Acquisition and Processing detection->data quant Quantification data->quant GCMS_Workflow prep Sample and Standard Preparation gc Gas Chromatography (Capillary Column) prep->gc Injection ms Mass Spectrometry (EI, Quadrupole Analyzer) gc->ms data Data Acquisition and Analysis ms->data quant Identification and Quantification data->quant LCMSMS_Workflow sample Biological Sample (e.g., Plasma) extract Sample Preparation (e.g., Protein Precipitation) sample->extract lc UPLC Separation (C18 Column) extract->lc Injection msms Tandem Mass Spectrometry (ESI+, MRM) lc->msms data Data Acquisition and Processing msms->data quant Quantification data->quant

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Bromo-N-isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving reaction yields and overcoming common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, a process that can be influenced by factors such as steric hindrance from the ortho-bromo group and the isopropyl moiety.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

A1: Low yields in the synthesis of this compound are a common challenge. Several factors can contribute to this issue:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid, 2-bromobenzoic acid, must be effectively activated to react with the less nucleophilic isopropylamine. If you are not using a suitable activating agent, the reaction may be slow or incomplete.[1]

  • Steric Hindrance: The ortho-bromo group on the benzoic acid and the bulky isopropyl group on the amine can sterically hinder the approach of the nucleophile to the activated carboxylic acid.[2][3]

  • Inappropriate Base: A non-nucleophilic organic base is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized.[2]

Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

A2: Side product formation can significantly lower the yield and complicate purification. Common side reactions in amide synthesis include:

  • Hydrolysis of the Activated Carboxylic Acid: Any moisture in the reaction can lead to the hydrolysis of the activated 2-bromobenzoic acid back to its starting form. It is crucial to use anhydrous solvents and reagents.[2]

  • Formation of N-acylurea: When using carbodiimide coupling reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Adding reagents like HOBt or NHS can suppress this side reaction.

  • Diacylation of the Amine: While less common with a secondary amine like isopropylamine, it's a possibility if the reaction conditions are not well-controlled.

To minimize these side reactions, ensure anhydrous conditions, use the appropriate coupling additives, and maintain controlled addition of reagents.

Q3: How can I effectively monitor the progress of the reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and to identify if the reaction is stalling. The most common techniques for monitoring are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials (2-bromobenzoic acid and isopropylamine) and the formation of the product.[2]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion rate and the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to monitor the reaction, especially for identifying volatile byproducts.

Q4: What is the best method to purify the crude this compound?

A4: The purification strategy depends on the nature of the impurities present in the crude product. A combination of methods is often most effective:

  • Aqueous Work-up: A standard aqueous work-up is the first step. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted isopropylamine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 2-bromobenzoic acid. A final wash with brine helps to remove residual water.[2]

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from closely related impurities. A common eluent system is a mixture of hexane and ethyl acetate.[2][4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final step to obtain a highly pure product.[5]

Data Presentation

The yield of this compound is highly dependent on the chosen reaction conditions. The following table summarizes the impact of different parameters on amide bond formation, based on general principles for similar syntheses.

ParameterCondition 1Condition 2Condition 3Expected Outcome & Remarks
Coupling Reagent EDC/HOBtHATUSOCl₂ (to form acid chloride)EDC/HOBt is a standard choice that minimizes side reactions. HATU is a more potent coupling agent, often used for sterically hindered substrates. The acid chloride route is highly reactive but requires careful handling of thionyl chloride.[2]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)PyridineA non-nucleophilic base is crucial. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous. Pyridine can act as both a base and a catalyst.[2]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Aprotic solvents are generally preferred. DCM is a good starting point. THF and DMF are more polar and can sometimes improve solubility and reaction rates.[2]
Temperature 0 °C to Room TempRoom Temperature50 °CStarting the reaction at 0 °C helps to control any initial exotherm. The reaction is typically allowed to warm to room temperature. Gentle heating may be required if the reaction is sluggish due to steric hindrance.[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a common coupling agent.

Synthesis of this compound using EDC/HOBt

Materials:

  • 2-Bromobenzoic acid

  • Isopropylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and stir until fully dissolved.

  • Add isopropylamine (1.1 eq) followed by triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) portion-wise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical troubleshooting process for the synthesis of this compound.

experimental_workflow reagents 1. Reagent Preparation (2-Bromobenzoic Acid, Isopropylamine, Coupling Agents, Base, Solvent) reaction 2. Amide Coupling Reaction (0°C to Room Temperature) reagents->reaction monitoring 3. Reaction Monitoring (TLC, HPLC) reaction->monitoring workup 4. Aqueous Work-up (Acid/Base Washes) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography, Recrystallization) workup->purification analysis 6. Product Analysis (NMR, MS, Purity) purification->analysis

Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_coupling Evaluate Coupling Agent and Stoichiometry check_reagents->check_coupling Reagents OK reagent_issue Use fresh, pure reagents. Ensure anhydrous setup. check_reagents->reagent_issue Issue Found optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) check_coupling->optimize_conditions Coupling OK coupling_issue Use a more potent coupling agent (e.g., HATU). Add HOBt/NHS to suppress side reactions. Adjust stoichiometry. check_coupling->coupling_issue Issue Found improve_purification Refine Purification Strategy (Work-up, Chromatography, Recrystallization) optimize_conditions->improve_purification Conditions OK conditions_issue Screen different solvents (DCM, THF, DMF). Use a bulkier base (e.g., DIPEA). Increase reaction time or temperature. optimize_conditions->conditions_issue Issue Found purification_issue Optimize aqueous work-up pH. Adjust chromatography eluent system. Select appropriate recrystallization solvent. improve_purification->purification_issue Issue Found success Improved Yield and Purity improve_purification->success Purification OK reagent_issue->success coupling_issue->success conditions_issue->success purification_issue->success

Troubleshooting workflow for improving the yield of this compound.

References

Technical Support Center: 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-N-isopropylbenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am synthesizing this compound from 2-bromobenzoyl chloride and isopropylamine, and I am observing significant impurities. What are the potential side products?

A1: During the synthesis of this compound, several side products can form. The most common are unreacted starting materials, diacylation products, and products from reactions with solvent or moisture.

Troubleshooting:

  • Unreacted 2-bromobenzoyl chloride: This can occur if the reaction is incomplete. Ensure dropwise addition of the acid chloride to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[1] Allowing the reaction to warm to room temperature and stirring for an adequate duration (e.g., 4-6 hours) can drive the reaction to completion.[1]

  • Unreacted isopropylamine: Using a slight excess of the amine can help to consume the acid chloride completely. However, a large excess can complicate purification.

  • Bis(2-bromobenzoyl)isopropylamine: This diacylation product can form if the initially formed amide is deprotonated by a strong base and reacts with another molecule of the acid chloride. Using a non-nucleophilic base like triethylamine and controlling the stoichiometry of the reagents can minimize this.

  • 2-bromobenzoic acid: Hydrolysis of 2-bromobenzoyl chloride by moisture in the solvent or on the glassware will lead to the formation of the corresponding carboxylic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: I am performing a Buchwald-Hartwig amination with this compound and an amine, but I am getting a low yield of the desired product along with a significant amount of N-isopropylbenzamide. What is causing this?

A2: The formation of N-isopropylbenzamide is a common side product in palladium-catalyzed cross-coupling reactions of aryl halides, arising from a side reaction known as hydrodehalogenation.[2]

Troubleshooting:

  • Reaction Mechanism: In the Buchwald-Hartwig catalytic cycle, after oxidative addition of the aryl bromide to the Pd(0) complex, the resulting Pd(II) complex can undergo β-hydride elimination from the amide, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated product (N-isopropylbenzamide).[2]

  • Minimizing Hydrodehalogenation:

    • Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands can promote reductive elimination of the desired C-N bond over competing side reactions. Bidentate phosphine ligands like BINAP or DPPF have been shown to be effective in improving yields and rates.[2]

    • Base Selection: The base plays a critical role. While strong bases like sodium tert-butoxide are commonly used, they can sometimes promote side reactions. Weaker bases such as cesium carbonate or potassium phosphate may be beneficial in certain cases.

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

Q3: In a Suzuki coupling reaction with this compound and a boronic acid, I am observing the formation of a biphenyl byproduct derived from the self-coupling of the boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is a known side reaction in Suzuki couplings. This occurs when two molecules of the boronic acid react with each other, catalyzed by the palladium complex.

Troubleshooting:

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. An inappropriate base or an excessive amount can promote homocoupling. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] The base activates the boronic acid for transmetalation.[4][5]

    • Solvent: The solvent system can influence the outcome. Toluene, THF, dioxane, and DMF are frequently used.[3] Sometimes, the addition of water can be beneficial.[3]

    • Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help drive the cross-coupling reaction to completion, but a large excess may increase homocoupling.

  • Palladium Catalyst and Ligand: The catalyst system can influence the selectivity. Using a catalyst with a high turnover number and a suitable ligand can favor the cross-coupling pathway.

Summary of Potential Side Products and Mitigation Strategies

Reaction TypePotential Side ProductLikely Cause(s)Recommended Solution(s)
Amide Synthesis 2-bromobenzoic acidHydrolysis of 2-bromobenzoyl chlorideUse anhydrous solvents and dry glassware.
Bis(2-bromobenzoyl)isopropylamineExcess acid chloride or strong baseControl stoichiometry, use a non-nucleophilic base.
Buchwald-Hartwig Amination N-isopropylbenzamide (Hydrodehalogenation)β-hydride elimination from the amide intermediateOptimize ligand, base, and temperature.[2]
Dimerization of the starting amineSelf-coupling of the amine partnerUse appropriate catalyst and reaction conditions.
Suzuki Coupling Homocoupling product of boronic acidSelf-coupling of the boronic acidOptimize base, solvent, and temperature; control stoichiometry.[3][4]
Protodeboronation of boronic acidReaction with protic sourcesUse anhydrous conditions if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathways and the formation of common side products.

G cluster_synthesis Amide Synthesis 2-bromobenzoyl_chloride 2-bromobenzoyl chloride desired_product This compound 2-bromobenzoyl_chloride->desired_product + Isopropylamine side_product_hydrolysis 2-bromobenzoic acid (Hydrolysis) 2-bromobenzoyl_chloride->side_product_hydrolysis + H₂O isopropylamine Isopropylamine isopropylamine->desired_product moisture H₂O moisture->side_product_hydrolysis

Caption: Synthesis of this compound and a common hydrolysis side product.

G cluster_buchwald Buchwald-Hartwig Amination start_material This compound oxidative_addition Oxidative Addition start_material->oxidative_addition amine R₂NH reductive_elimination Reductive Elimination amine->reductive_elimination pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition oxidative_addition->reductive_elimination + Amine, Base beta_hydride_elimination β-Hydride Elimination oxidative_addition->beta_hydride_elimination desired_coupling_product Desired C-N Coupled Product reductive_elimination->desired_coupling_product hydrodehalogenation_product N-isopropylbenzamide (Hydrodehalogenation) beta_hydride_elimination->hydrodehalogenation_product

Caption: Buchwald-Hartwig amination showing the desired pathway and the hydrodehalogenation side reaction.

G cluster_suzuki Suzuki Coupling start_material_suzuki This compound transmetalation Transmetalation start_material_suzuki->transmetalation Oxidative Addition boronic_acid R-B(OH)₂ boronic_acid->transmetalation + Base homocoupling Homocoupling boronic_acid->homocoupling pd_catalyst_suzuki Pd(0) Catalyst pd_catalyst_suzuki->transmetalation pd_catalyst_suzuki->homocoupling reductive_elimination_suzuki Reductive Elimination transmetalation->reductive_elimination_suzuki desired_suzuki_product Desired C-C Coupled Product reductive_elimination_suzuki->desired_suzuki_product homocoupling_product R-R (Homocoupling Product) homocoupling->homocoupling_product

Caption: Suzuki coupling illustrating the desired cross-coupling and the competing boronic acid homocoupling.

Experimental Protocols

General Protocol for the Synthesis of this compound:

This is a general procedure and may require optimization based on specific laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the amine solution.

  • Addition of Acid Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1]

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Purification of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Bromo-N-isopropylbenzamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question: My crude this compound is a discolored solid (e.g., yellow or brown). What are the likely impurities?

Answer: Discoloration in the crude product typically indicates the presence of unreacted starting materials or byproducts from the synthesis. The synthesis of this compound generally involves the reaction of 2-bromobenzoyl chloride with isopropylamine. Potential impurities include:

  • Unreacted Isopropylamine: Can lead to colored impurities over time.

  • 2-Bromobenzoic Acid: Formed from the hydrolysis of 2-bromobenzoyl chloride.

  • Diacylated Isopropylamine: A potential side-product where the amine reacts with two molecules of the acid chloride.

  • Residual Base: If a base like triethylamine or pyridine is used to neutralize HCl byproduct, it may remain in the crude product.[1]

Question: I am having trouble with poor separation during column chromatography. What can I do to improve it?

Answer: Poor separation in column chromatography can be addressed by several methods:

  • Optimize the Eluent System: The polarity of the eluent is crucial. For compounds like this compound, a mixture of hexane and ethyl acetate is commonly used.[1]

    • Decrease Polarity: If your compound and the impurity are eluting too quickly and close together, decrease the proportion of the more polar solvent (ethyl acetate). This will increase retention time on the silica gel and may improve separation.[1]

    • Use a Solvent Gradient: Start with a less polar eluent and gradually increase the polarity during elution.[1]

  • Adjust Column Dimensions: A longer and narrower column generally provides better separation for challenging mixtures.

  • Check the Loading Technique: Ensure the sample is dissolved in a minimal amount of solvent and loaded carefully onto the column to create a narrow band.

Question: My yield after recrystallization is very low. What are the common causes?

Answer: Low recrystallization yield can result from several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product may crystallize in the funnel. To prevent this, use a pre-heated funnel and fluted filter paper for rapid filtration.[1]

  • The crude product was highly impure: If the starting material has a low percentage of the desired product, the final yield will naturally be low.[1]

Question: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this, you can:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional solvent before allowing it to cool slowly again.

  • Lower the Dissolution Temperature: If possible, use a solvent with a lower boiling point to avoid melting the product.[1]

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus of the solution to provide a surface for crystal nucleation.[1]

  • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[1]

Frequently Asked Questions (FAQs)

What are the recommended solvents for recrystallizing crude this compound?

Based on literature for similar benzamide derivatives, suitable solvents for recrystallization include:

  • Ethanol: Absolute ethanol can be an effective choice.[1]

  • Isopropanol

  • Mixed Solvents: A mixture of a good solvent like ethanol or ethyl acetate with a poor solvent like water or hexane can be very effective for inducing crystallization.[1][2]

What is a typical eluent system for column chromatography of this compound?

A common and effective eluent system for the column chromatography of N-substituted benzamides on silica gel is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a starting point could be a 9:1 or 4:1 mixture of hexane to ethyl acetate, with the polarity gradually increased as needed.[1]

How can I assess the purity of my final product?

Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity. A broad melting range suggests the presence of impurities.[1]

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization Simple, inexpensive, good for removing small amounts of impurities.[1]Can have lower yields, may not be effective for impurities with similar solubility.[1]Purifying moderately impure solids to a high degree of purity.
Column Chromatography Excellent for separating complex mixtures and impurities with similar properties.[1]More time-consuming, requires more solvent and materials.[1]Isolating a pure compound from a mixture of byproducts and starting materials.
Liquid-Liquid Extraction Effective for removing acidic or basic impurities.[5]Only applicable for separating compounds with different solubilities in immiscible liquids.Initial work-up to remove unreacted starting materials and acidic/basic byproducts.

Table 2: Recommended Solvent Systems for Chromatography

Stationary PhaseEluent SystemPolarity Gradient
Silica GelEthyl Acetate / HexaneStart with low polarity (e.g., 5:95) and gradually increase ethyl acetate concentration.[5]
Silica GelDichloromethane / MethanolFor more polar impurities, start at 0.5% MeOH and increase as needed.[5]
Silica GelDiethyl Ether / HexaneAn alternative non-polar/polar system.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This procedure is designed to remove acidic (e.g., 2-bromobenzoic acid) and basic (e.g., isopropylamine) impurities from the crude reaction mixture before further purification.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.[5] Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer.

  • Acidic Wash: Wash the organic layer with a 1 M aqueous solution of HCl to remove basic impurities.[5] Shake, vent, and allow the layers to separate. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.[5]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product for further purification.[5]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol) at room temperature and at their boiling point. An ideal solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat gently with stirring until the solid dissolves completely.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[1]

Protocol 3: Purification by Column Chromatography

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate) and pour it into the column, allowing the silica to settle into a uniform bed.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully add the sample solution to the top of the silica gel bed.[1]

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate. Monitor the separation using TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow Crude Crude this compound LLE Liquid-Liquid Extraction (Optional) Crude->LLE Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom LLE->Recrystallization LLE->ColumnChrom Purity_Check Purity Assessment (TLC, HPLC, NMR) Recrystallization->Purity_Check ColumnChrom->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Issue? low_yield Low Yield? start->low_yield oiling_out Product Oiled Out? start->oiling_out poor_separation Poor Separation? start->poor_separation too_much_solvent Used too much solvent? low_yield->too_much_solvent Yes rapid_cooling Cooled too quickly? low_yield->rapid_cooling No reheat Reheat, add more solvent, cool slowly. oiling_out->reheat Yes optimize_eluent Optimize eluent system (polarity). poor_separation->optimize_eluent Yes sol1 Use minimum hot solvent. too_much_solvent->sol1 sol2 Cool slowly to RT before ice bath. rapid_cooling->sol2 Yes scratch Scratch flask or add seed crystal. reheat->scratch column_dims Use longer/narrower column. optimize_eluent->column_dims

Caption: Troubleshooting decision tree for common purification problems.

LLE_Diagram start Crude Product in Organic Solvent wash1 Wash with NaHCO₃ (aq) (Removes Acidic Impurities) start->wash1 wash2 Wash with HCl (aq) (Removes Basic Impurities) wash1->wash2 wash3 Wash with Brine (Removes Water) wash2->wash3 dry Dry Organic Layer (Na₂SO₄) wash3->dry concentrate Concentrate dry->concentrate product Partially Purified Product concentrate->product

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N-isopropylbenzamide. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, which is typically prepared by the acylation of isopropylamine with 2-bromobenzoyl chloride.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in this amide bond formation are a frequent issue. The following factors are the most common culprits:

  • Hydrolysis of 2-Bromobenzoyl Chloride: The acyl chloride starting material is highly sensitive to moisture and can readily hydrolyze back to the unreactive 2-bromobenzoic acid.[1][2]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]

  • Protonation of Isopropylamine: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the nucleophilic isopropylamine, rendering it unreactive.[1]

    • Solution: A base is essential to neutralize the HCl as it is formed. Use at least one equivalent, and typically a slight excess (1.1-1.2 equivalents), of a suitable base. Tertiary amines like triethylamine or pyridine are common choices.[1][3]

  • Inadequate Temperature Control: The reaction is exothermic. While it is often run at 0 °C to room temperature, low temperatures may slow the reaction rate, and excessively high temperatures can promote side reactions.[1]

    • Solution: Start the reaction at 0 °C, especially during the dropwise addition of the acyl chloride, and then allow it to warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1][4]

  • Steric Hindrance: The ortho-bromo group on the benzoyl chloride can create some steric hindrance, potentially slowing down the reaction.

    • Solution: If the reaction is sluggish, consider extending the reaction time or gently heating the mixture after the initial addition at low temperature. Again, TLC monitoring is key to avoid decomposition.

Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: The presence of multiple spots on a TLC plate, besides your starting materials, points to the formation of side products. Common impurities include:

  • 2-Bromobenzoic Acid: This is formed from the hydrolysis of 2-bromobenzoyl chloride.[1] It can be identified as an acidic impurity.

  • Diacylated Amine: It is possible for a second molecule of 2-bromobenzoyl chloride to react with the newly formed amide, although this is less common with secondary amides. This is more likely if a significant excess of the acyl chloride is used.

  • Unreacted Starting Materials: Incomplete reactions will show residual 2-bromobenzoyl chloride and isopropylamine.

A logical workflow for troubleshooting low yields is presented below.

G start Low Yield of this compound check_moisture Are anhydrous conditions being used? start->check_moisture check_base Is a suitable base present in sufficient quantity? check_moisture->check_base Yes solution_moisture Use flame-dried glassware, anhydrous solvents, and an inert atmosphere. check_moisture->solution_moisture No check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Use at least 1.1 eq. of a non-nucleophilic base like triethylamine or pyridine. check_base->solution_base No check_purity Are the starting materials pure? check_temp->check_purity Yes solution_temp Start at 0 °C, then warm to RT. Monitor by TLC. check_temp->solution_temp No solution_purity Verify purity of 2-bromobenzoyl chloride and isopropylamine. check_purity->solution_purity No end Yield Optimized check_purity->end Yes

Caption: Troubleshooting logic for low reaction yield. (Max Width: 760px)

Question 3: How can I effectively purify the crude this compound?

Answer: A combination of liquid-liquid extraction followed by either recrystallization or column chromatography is typically effective.

  • Aqueous Work-up (Liquid-Liquid Extraction): This is a crucial first step to remove both acidic and basic impurities.[5]

    • After the reaction is complete, quench it with water and extract your product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted isopropylamine and the base (e.g., triethylamine).[5]

    • Next, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any 2-bromobenzoic acid.[5]

    • Finally, a brine wash will help to remove residual water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[5]

  • Recrystallization: If the crude product is a solid after the work-up, recrystallization is an excellent method for final purification.

    • Solvent Selection: An ideal solvent will dissolve the product well when hot but poorly when cold. For N-substituted benzamides, common recrystallization solvents include ethanol/water or ethyl acetate/hexanes mixtures.[6] You may need to screen a few solvent systems to find the optimal one.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.[6]

  • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities effectively, purification by flash column chromatography on silica gel is recommended.

    • Solvent System (Eluent): The choice of eluent is critical for good separation. A mixture of hexane and ethyl acetate is a good starting point.[3] You can determine the optimal ratio by running TLC plates first. Aim for an Rf value of 0.2-0.4 for the product for the best separation on the column.

Data Presentation

The selection of reagents and reaction conditions can significantly impact the yield and purity of this compound. The following tables summarize typical conditions for the Schotten-Baumann reaction, based on analogous syntheses of N-substituted 2-bromobenzamides.

Table 1: Comparison of Reaction Conditions

ParameterCondition 1Condition 2Rationale and Impact on Reaction
Base Triethylamine (Et₃N)PyridineEt₃N is a strong, non-nucleophilic base commonly used to scavenge HCl.[1] Pyridine can act as both a base and a catalyst, but reactions can sometimes be slower.[3]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM is a common, inert solvent for this reaction.[1] THF is another good aprotic solvent option. Ensure solvents are anhydrous.[3]
Temperature 0 °C to Room Temp.Room TemperatureStarting at 0 °C helps to control the initial exotherm of the reaction, especially during the addition of the acyl chloride, minimizing side reactions.[4]
Reaction Time 2-4 hours12-24 hoursReaction time is dependent on temperature and steric factors. Progress should be monitored by TLC to determine completion.[1][3]

Table 2: Reagent Stoichiometry

ReagentEquivalentsPurpose
2-Bromobenzoyl chloride1.0 - 1.1Limiting reagent or slight excess
Isopropylamine1.0 - 1.2Nucleophile
Base (e.g., Et₃N)1.1 - 1.5HCl scavenger

Experimental Protocols

The following protocols are generalized procedures for the synthesis of this compound.

Protocol 1: Synthesis of 2-Bromobenzoyl Chloride from 2-Bromobenzoic Acid

This preliminary step is necessary if you are starting from the carboxylic acid.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to trap HCl and SO₂), add 2-bromobenzoic acid (1.0 eq.).

  • Addition of Thionyl Chloride: Under an inert atmosphere, carefully add an excess of thionyl chloride (SOCl₂) (2-3 eq.). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.[4]

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromobenzoyl chloride is typically used in the next step without further purification.[4]

Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).[1]

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM to the stirred amine solution over 15-30 minutes.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.[6]

The general workflow for the synthesis and purification is illustrated below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Isopropylamine & Base in Anhydrous DCM add_acyl Cool to 0°C and Add 2-Bromobenzoyl Chloride start->add_acyl react Warm to RT and Stir (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry and Concentrate wash_brine->dry purify Recrystallization or Column Chromatography dry->purify end_product Pure this compound purify->end_product

Caption: General experimental workflow for the synthesis and purification of this compound. (Max Width: 760px)

References

Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-Bromo-N-isopropylbenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically involves the reaction of 2-bromobenzoyl chloride with isopropylamine.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this amide synthesis can arise from several factors. Here is a systematic approach to troubleshooting:

  • Inadequate HCl Scavenging: The reaction produces hydrochloric acid (HCl), which can protonate the isopropylamine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Ensure you are using at least one equivalent of a suitable base to neutralize the HCl as it forms. Tertiary amines like triethylamine (TEA) or pyridine are commonly used. The base should be added to the amine solution before the introduction of the acid chloride.[1]

  • Moisture Contamination: 2-Bromobenzoyl chloride is highly reactive and will readily hydrolyze to 2-bromobenzoic acid in the presence of water. This side reaction consumes the starting material and introduces an impurity that complicates purification.[1]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[1]

  • Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature.[1] If the reaction is sluggish, gentle heating might be required. However, high temperatures can promote side reactions.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. Start the reaction at 0 °C and gradually warm to room temperature, checking for the consumption of starting materials.

  • Purity of Starting Materials: Impurities in either the 2-bromobenzoyl chloride or isopropylamine can lead to side reactions and lower yields.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. If the 2-bromobenzoyl chloride has been stored for a long time, it may have partially hydrolyzed.

Q2: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

A2: A common byproduct is 2-bromobenzoic acid, resulting from the hydrolysis of 2-bromobenzoyl chloride.[1]

  • Identification: This can often be identified by NMR or by its different Rf value on a TLC plate compared to the starting material and product. It can be removed with a basic wash during work-up.

  • Minimization: The most effective way to minimize this byproduct is to ensure the reaction is carried out under strictly anhydrous conditions.[2]

Another potential issue is the formation of a diacylated amine if there is an excess of the acid chloride.

  • Minimization: This can be prevented by the slow, dropwise addition of the 2-bromobenzoyl chloride solution to the isopropylamine solution. This ensures that there is always an excess of the amine in the reaction mixture.[3]

Q3: What is the best method to purify the final product, this compound?

A3: A combination of aqueous work-up and chromatography or recrystallization is typically effective.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up should be performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted isopropylamine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any 2-bromobenzoic acid.[4] A final wash with brine helps to remove residual water.

  • Chromatography: Flash column chromatography on silica gel is a very effective method for purifying the final product from any remaining byproducts or starting materials. A solvent system of ethyl acetate and hexane is a good starting point for elution.[4]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[5] A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. A mixture of ethanol and water or ethyl acetate and hexanes could be effective.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for amide bond formation using different methods. Note that these are illustrative values and may vary for the synthesis of this compound.

MethodStarting MaterialsBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Acid Chloride2-Bromobenzoyl chloride, IsopropylamineTEA (1.2)DCM (anhydrous)0 to RT2-485-95
Carbodiimide Coupling (EDC)2-Bromobenzoic acid, Isopropylamine, EDC, HOBtDIPEA (1.5)DMF (anhydrous)0 to RT12-2470-90
Thionyl Chloride (in situ)2-Bromobenzoic acid, SOCl₂, IsopropylaminePyridine (2.0)TolueneRT to 803-680-90

Experimental Protocol

This is a general protocol for the synthesis of this compound from 2-bromobenzoyl chloride and isopropylamine. This protocol may require optimization.

Materials:

  • 2-Bromobenzoyl chloride

  • Isopropylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred isopropylamine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane, or by recrystallization.

Visualizations

Troubleshooting Workflow

G start Low Yield or Impure Product check_conditions Review Reaction Conditions start->check_conditions anhydrous Anhydrous Conditions? check_conditions->anhydrous Moisture Sensitive? base Sufficient Base? anhydrous->base No dry_glassware Use Flame-Dried Glassware Use Anhydrous Solvents anhydrous->dry_glassware Yes temp Optimal Temperature? base->temp Yes use_base Use >= 1 eq. of Base (e.g., TEA, Pyridine) base->use_base No purification Review Purification temp->purification Yes optimize_temp Start at 0°C, Warm to RT Monitor by TLC temp->optimize_temp No optimize_purification Optimize Work-up Washes Use Column Chromatography or Recrystallization purification->optimize_purification No success Improved Yield and Purity purification->success Yes dry_glassware->base use_base->temp optimize_temp->purification optimize_purification->success

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability issues of 2-Bromo-N-isopropylbenzamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Bromo-N-isopropylbenzamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: Cleavage of the amide bond, accelerated by acidic or basic conditions, to form 2-bromobenzoic acid and isopropylamine.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can lead to cleavage of the carbon-bromine (C-Br) bond.

  • Thermal Degradation: Decomposition at elevated temperatures, which may involve cleavage of the amide bond or other fragmentation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or below) in tightly sealed vials, protected from light.

Q3: I am observing peak tailing during HPLC analysis of this compound. What could be the cause and how can I resolve it?

A3: Peak tailing for basic compounds like benzamides in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing.[1] To mitigate this, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of your benzamide. This ensures the analyte is fully protonated and minimizes interactions with ionized silanols.[1]

  • Column Choice: Use a modern, end-capped column with high-purity silica to reduce the number of free silanol groups.[1]

  • Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its potential degradation products.

Troubleshooting Guides

Guide 1: Unexpected Degradation Observed in Solution
  • Issue: The concentration of this compound decreases over time in solution, even under seemingly mild conditions.

  • Possible Causes & Solutions:

    • pH of the Solvent: The solvent may not be neutral. Even unbuffered aqueous solutions can have a pH that promotes slow hydrolysis. Solution: Use a buffered solvent system appropriate for the desired pH range and your experimental conditions.

    • Light Exposure: Ambient laboratory light can be sufficient to induce photodegradation over extended periods. Solution: Protect your samples from light by using amber vials or covering them with aluminum foil.

    • Reactive Excipients or Reagents: Other components in your formulation or reaction mixture may be reacting with the compound. Solution: Evaluate the compatibility of this compound with all other components in the mixture.

Guide 2: Inconsistent Results in Stability Studies
  • Issue: High variability in the percentage of degradation is observed between replicate experiments.

  • Possible Causes & Solutions:

    • Inconsistent Stress Conditions: Minor variations in temperature, light intensity, or pH can lead to significant differences in degradation rates. Solution: Ensure that all experimental parameters are tightly controlled and monitored. Use calibrated equipment (ovens, light chambers, pH meters).

    • Sample Preparation: Inconsistencies in sample preparation, such as variations in final concentration or dissolution time, can affect results. Solution: Standardize your sample preparation protocol and ensure complete dissolution of the compound.

    • Analytical Method Variability: The HPLC method may not be robust, leading to variable results. Solution: Validate your analytical method for robustness, precision, and accuracy according to ICH guidelines.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile under different stress conditions.

Table 1: Stability of this compound under Hydrolytic Conditions

ConditionTime (hours)% Degradation (Hypothetical)Major Degradation Product
0.1 M HCl (60°C)2415.22-Bromobenzoic Acid
Water (60°C)242.12-Bromobenzoic Acid
0.1 M NaOH (60°C)2425.82-Bromobenzoic Acid

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Conditions

ConditionTime (hours)% Degradation (Hypothetical)Major Degradation Product(s)
3% H₂O₂ (RT)248.5Oxidative adducts
Solid State (80°C)485.32-Bromobenzoic Acid, Isopropylamine
Photolytic (ICH Q1B)2418.7Debrominated species, others

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation (Solid): Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Quenching: For hydrolytic and oxidative samples, neutralize the solution with an appropriate acid or base to stop the degradation reaction.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

G cluster_0 Stability Issues of this compound cluster_1 Degradation Pathways cluster_2 Degradation Products Compound This compound Hydrolysis Hydrolysis (Acidic/Basic) Compound->Hydrolysis Amide Cleavage Photodegradation Photodegradation (UV Light) Compound->Photodegradation C-Br Cleavage Thermal Thermal Degradation (Heat) Compound->Thermal Decomposition Product1 2-Bromobenzoic Acid Hydrolysis->Product1 Product2 Isopropylamine Hydrolysis->Product2 Product3 Debrominated Species Photodegradation->Product3

Caption: Potential degradation pathways of this compound.

G cluster_0 Troubleshooting HPLC Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2 units below pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH No Check_Column Is Column End-capped and in Good Condition? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column Replace Column Check_Column->Replace_Column No Add_Additive Consider Adding Competing Base (e.g., TEA) Check_Column->Add_Additive Yes Replace_Column->Add_Additive Resolved Peak Shape Improved Add_Additive->Resolved

Caption: Logical workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, ensuring high purity and yield of your target compound.

Introduction: The Synthetic Pathway

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. First, 2-bromobenzoic acid is converted to its more reactive acyl chloride derivative, 2-bromobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).[1][2] Subsequently, the purified 2-bromobenzoyl chloride is reacted with isopropylamine in the presence of a base to yield the final amide product. This second step is a classic example of the Schotten-Baumann reaction.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Part 1: Synthesis of 2-Bromobenzoyl Chloride

Question 1: My conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride is incomplete. What could be the cause?

Answer: Incomplete conversion is a common issue and can often be traced back to a few key factors:

  • Inactive Thionyl Chloride: Thionyl chloride is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. If it has been stored improperly or is from an old stock, it may have partially decomposed, reducing its efficacy.

  • Insufficient Reagent: While an excess of thionyl chloride is typically used, a significant underestimate of the required amount can lead to incomplete reaction.

  • Inadequate Reaction Time or Temperature: The conversion of a carboxylic acid to an acyl chloride is not always instantaneous. The reaction may require heating (reflux) for a period to go to completion.[6]

Troubleshooting Steps:

  • Use Fresh or Purified Thionyl Chloride: It is advisable to use a freshly opened bottle of thionyl chloride or to distill older stock before use.

  • Ensure an Excess of Thionyl Chloride: A common protocol involves using 2-3 equivalents of thionyl chloride relative to the 2-bromobenzoic acid.[6][7]

  • Optimize Reaction Conditions: Heating the reaction mixture to reflux (around 70-80 °C) for 2-3 hours is a standard procedure to ensure complete conversion.[7] The reaction is generally complete when gas evolution (HCl and SO₂) ceases.[6]

  • Consider a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[7]

Question 2: My isolated 2-bromobenzoyl chloride is impure. What are the likely contaminants and how can I remove them?

Answer: The primary impurity in crude 2-bromobenzoyl chloride is often unreacted thionyl chloride. Residual 2-bromobenzoic acid may also be present if the initial reaction was incomplete.

Purification Protocol:

  • Removal of Excess Thionyl Chloride: Excess thionyl chloride can be removed by distillation under reduced pressure.[6][8] Given the relatively high boiling point of 2-bromobenzoyl chloride (approximately 245 °C at atmospheric pressure), vacuum distillation is the preferred method for purification.

  • Monitoring Purity: The purity of the distilled 2-bromobenzoyl chloride can be assessed by techniques such as NMR or IR spectroscopy. The disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum is a good indicator of successful conversion.

Part 2: Amide Formation (Schotten-Baumann Reaction)

Question 3: The yield of my this compound is low. What are the most common reasons?

Answer: Low yields in the amidation step can stem from several issues, primarily related to the reactivity of the acyl chloride and the reaction conditions.

  • Hydrolysis of 2-Bromobenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present in the reaction setup (solvents, glassware, or even the isopropylamine) will convert the acyl chloride back to the unreactive 2-bromobenzoic acid.[7]

  • Insufficient Base: The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct.[4] This will react with the isopropylamine to form the corresponding ammonium salt, which is not nucleophilic and will not react with the acyl chloride. A base is required to neutralize the HCl and to deprotonate the amine, thereby maintaining its nucleophilicity.[5][7]

  • Inappropriate Reaction Temperature: While the reaction is often exothermic, running it at too low a temperature may slow the reaction rate significantly. Conversely, excessive heat can promote side reactions.[7]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried before use. Use anhydrous solvents for the reaction.[7]

  • Use an Appropriate Base: At least one equivalent of a suitable base, such as triethylamine, pyridine, or an aqueous solution of sodium hydroxide, should be used.[3][7] A biphasic system with an aqueous base is a common and effective strategy.[4][9]

  • Control the Reaction Temperature: The addition of the 2-bromobenzoyl chloride to the solution of isopropylamine and base is often carried out at a reduced temperature (e.g., in an ice bath) to control the initial exothermic reaction.[7][10] The reaction is then typically allowed to warm to room temperature and stirred for several hours to ensure completion.[11]

dot

G cluster_prep Preparation of Reactants cluster_reaction Amidation Reaction cluster_workup Work-up and Purification amine_sol Dissolve Isopropylamine and Base in Solvent addition Slowly add Acyl Chloride Solution to Amine Solution at 0°C amine_sol->addition acyl_chloride_sol Dissolve 2-Bromobenzoyl Chloride in Anhydrous Solvent acyl_chloride_sol->addition stir Stir at Room Temperature (1-4 hours) addition->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Dilute Acid, then Dilute Base, then Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify

Caption: Experimental Workflow for this compound Synthesis.

Question 4: My final product is contaminated with unreacted starting materials. How can I remove them?

Answer: The presence of unreacted 2-bromobenzoic acid (from hydrolysis of the acyl chloride) or isopropylamine is a common purity issue. These can be effectively removed during the work-up procedure using liquid-liquid extraction.[12][13]

Work-up Protocol for Impurity Removal:

  • Acidic Wash: After the reaction is complete and quenched with water, the organic layer should be washed with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate any unreacted isopropylamine, forming a water-soluble salt that will partition into the aqueous layer.[12]

  • Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate any 2-bromobenzoic acid, converting it to its water-soluble carboxylate salt, which will also be removed in the aqueous phase.[12]

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove any remaining dissolved water from the organic layer.[13]

dot

G cluster_impurities Common Impurities cluster_product Desired Product cluster_workup Work-up Strategy unreacted_acid 2-Bromobenzoic Acid (from hydrolysis) base_wash Wash with Dilute Base (e.g., NaHCO₃) unreacted_acid->base_wash Deprotonated and Removed unreacted_amine Isopropylamine acid_wash Wash with Dilute Acid (e.g., 1M HCl) unreacted_amine->acid_wash Protonated and Removed product This compound product->acid_wash Remains in Organic Layer product->base_wash Remains in Organic Layer

Caption: Logic for Impurity Removal During Work-up.

Part 3: Purification of this compound

Question 5: I am having trouble recrystallizing my crude product. What are some common issues and solutions?

Answer: Recrystallization is an excellent method for purifying solid organic compounds like this compound.[14][15] Difficulties often arise from the choice of solvent or the cooling process.

Problem Potential Cause Troubleshooting Steps
Product "oils out" instead of crystallizing The melting point of the impure product is lower than the boiling point of the solvent. The solution may be supersaturated.Use a solvent with a lower boiling point. Try a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).[15] Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure product.[15]
No crystals form upon cooling Too much solvent was used. The compound is too soluble in the chosen solvent.Reduce the volume of the solvent by evaporation and attempt to cool again. Change to a solvent in which the compound is less soluble.
Low recovery after recrystallization Too much solvent was used. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product.[15] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[14]
Product is still colored after recrystallization Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[12][16]

Recommended Recrystallization Solvents:

For N-substituted benzamides, good starting points for solvent selection include:

  • A single solvent like ethanol.[12]

  • A binary solvent system such as ethyl acetate/hexanes or ethanol/water.[12][15]

Summary of Key Parameters for Synthesis

Parameter Recommendation Rationale
Thionyl Chloride Stoichiometry 2-3 equivalents (relative to 2-bromobenzoic acid)Ensures complete conversion to the acyl chloride.
Amine Stoichiometry 1.0 - 1.1 equivalents (relative to 2-bromobenzoyl chloride)A slight excess can help drive the reaction to completion.
Base Stoichiometry At least 1.0 equivalent (relative to 2-bromobenzoyl chloride)To neutralize the HCl byproduct and maintain amine nucleophilicity.
Reaction Temperature 0 °C for addition, then room temperatureControls the initial exothermic reaction and allows for completion.
Reaction Solvent Anhydrous aprotic solvents (e.g., DCM, THF)Prevents hydrolysis of the acyl chloride.

References

Technical Support Center: Optimization of 2-Bromo-N-isopropylbenzamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and reaction kinetics optimization of 2-Bromo-N-isopropylbenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Troubleshooting Guides

Low product yield and the presence of impurities are common challenges in the synthesis of this compound. The following table summarizes potential issues, their causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of 2-bromobenzoyl chloride: The acid chloride is highly reactive and can be hydrolyzed by moisture to the unreactive 2-bromobenzoic acid.Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low nucleophilicity of isopropylamine: The lone pair of the amine may not be sufficiently available for nucleophilic attack.The addition of a non-nucleophilic base, such as triethylamine or pyridine, will neutralize the HCl byproduct and drive the reaction forward.[1][2]
Suboptimal reaction temperature: The reaction rate may be too slow at ambient temperature.Gently warm the reaction mixture. However, be aware that excessive heat can lead to side reactions. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Presence of 2-bromobenzoic acid impurity Incomplete reaction or hydrolysis of the starting material. Purify the crude product by washing the organic layer with a saturated sodium bicarbonate solution during the workup to remove acidic impurities. Recrystallization of the final product can also be effective.
Formation of a diacylated byproduct The N-isopropylbenzamide product reacts with another molecule of 2-bromobenzoyl chloride. This is less common with secondary amines like isopropylamine due to steric hindrance but can occur. Use a slight excess of isopropylamine and add the 2-bromobenzoyl chloride solution slowly to the reaction mixture.
Difficult purification Formation of an emulsion during aqueous workup. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction typically proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[1][2] The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. This is followed by the elimination of the chloride ion to form the amide bond. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]

Q2: How does the bromine substituent on the benzoyl chloride affect the reaction kinetics?

A2: The bromine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by the amine, thus increasing the reaction rate compared to unsubstituted benzoyl chloride. This is consistent with the Hammett equation, where electron-withdrawing groups on the benzoyl chloride lead to a positive reaction constant (ρ), indicating an enhanced reaction rate.[3]

Q3: What is the optimal solvent for this reaction?

A3: A two-phase solvent system, consisting of an organic solvent and water, is often employed for the Schotten-Baumann reaction.[4] The organic phase, typically dichloromethane or diethyl ether, dissolves the 2-bromobenzoyl chloride and the final product. The aqueous phase contains the base (e.g., sodium hydroxide) to neutralize the HCl byproduct.[4] Polar aprotic solvents can also be used.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Spot the reaction mixture on a TLC plate alongside the starting materials (2-bromobenzoyl chloride and isopropylamine). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-bromobenzoyl chloride

  • Isopropylamine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution over 15-30 minutes using a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield of this compound start Low or No Product Yield Observed check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Workup Procedure start->check_workup sub_reagents1 Is 2-bromobenzoyl chloride fresh? check_reagents->sub_reagents1 sub_conditions1 Was the reaction run under inert atmosphere? check_conditions->sub_conditions1 sub_workup1 Were acidic impurities removed? check_workup->sub_workup1 sub_reagents2 Are solvents anhydrous? sub_reagents1->sub_reagents2 Yes solution_reagents1 Use freshly distilled or new 2-bromobenzoyl chloride. sub_reagents1->solution_reagents1 No solution_reagents2 Use anhydrous solvents. sub_reagents2->solution_reagents2 No end_node Re-run Experiment with Optimized Parameters sub_reagents2->end_node Yes sub_conditions2 Was a base used? sub_conditions1->sub_conditions2 Yes solution_conditions1 Repeat under N2 or Ar atmosphere. sub_conditions1->solution_conditions1 No sub_conditions3 Was the temperature optimized? sub_conditions2->sub_conditions3 Yes solution_conditions2 Add a non-nucleophilic base (e.g., triethylamine). sub_conditions2->solution_conditions2 No solution_conditions3 Screen different temperatures (e.g., 0°C to reflux). sub_conditions3->solution_conditions3 No sub_conditions3->end_node Yes solution_workup1 Wash with saturated NaHCO3 solution. sub_workup1->solution_workup1 No solution_workup1->end_node

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

Reaction_Mechanism Mechanism of this compound Formation cluster_reactants Reactants cluster_products Products reagents 2-Bromobenzoyl Chloride Isopropylamine intermediate Tetrahedral Intermediate reagents:c1->intermediate Nucleophilic Attack product This compound Triethylammonium Chloride intermediate->product:p0 Chloride Elimination & Proton Transfer Amide_Product Br-Ph-CONH-CH(CH3)2 intermediate->Amide_Product Salt_Byproduct [(C2H5)3NH]+Cl- intermediate->Salt_Byproduct 2-Bromobenzoyl_Chloride Br-Ph-COCl 2-Bromobenzoyl_Chloride->intermediate Isopropylamine (CH3)2CH-NH2 Isopropylamine->intermediate Triethylamine (C2H5)3N Triethylamine->Salt_Byproduct

Caption: The nucleophilic acyl substitution mechanism for the formation of this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-N-isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common cross-coupling reactions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, focusing on two of the most common and powerful transformations for this substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Q1: My cross-coupling reaction with this compound has a low or non-existent yield. What are the primary factors to investigate?

Low conversion is a frequent issue in palladium-catalyzed cross-coupling reactions, which are often sensitive to a variety of factors.[1] A systematic check of the following is recommended:

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly degassed (e.g., by bubbling argon or nitrogen through the solvent) and that a positive pressure of an inert gas is maintained throughout the entire setup and reaction time.[1][3]

  • Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical for success.[1] Trace amounts of water or other impurities can deactivate the catalyst. Solvents must be anhydrous and reagents should be of high purity. The quality and age of the palladium source can also significantly impact reproducibility.[4]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is the most critical factor for a successful reaction. An unsuitable ligand for your specific substrates is a common reason for failure.[1] For a bromide like this compound, a range of catalysts are effective, but sterically hindered or electron-rich substrates may require specialized, bulky, and electron-rich phosphine ligands.[5][6]

  • Base Selection: The choice and quality of the base are crucial. For Suzuki-Miyaura reactions, bases like K₂CO₃ or K₃PO₄ are common.[2][3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[1] The base must be anhydrous and finely powdered to ensure good solubility and reactivity.

Q2: How do I select an optimal catalyst and ligand for a Suzuki-Miyaura coupling with this compound?

The active catalyst in a Suzuki-Miyaura reaction is a Pd(0) species.[4][7] You can either use a stable Pd(0) source directly or a Pd(II) precatalyst that is reduced in situ.

  • Palladium Source:

    • Pd(II) Precatalysts: Common choices like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction to Pd(0) to initiate the catalytic cycle.[4][7] This reduction can sometimes be inefficient.[4]

    • Pd(0) Sources: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more direct.[4][8] However, these can degrade over time, forming inactive palladium black.[4]

    • Modern Precatalysts: For more reliable and reproducible results, modern palladacycle precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for clean and efficient generation of the active Pd(0) species.[4]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many simple couplings.[9]

    • Buchwald-type Biarylphosphine Ligands: For more challenging or sterically hindered substrates, bulky and electron-rich ligands like SPhos, XPhos, or RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination steps.[2][5]

    • N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands, often used in PEPPSI™-type precatalysts, known for their high stability and activity.[6][7]

Q3: What are the recommended catalyst systems for the Buchwald-Hartwig amination of this compound?

The Buchwald-Hartwig amination is critically dependent on the use of bulky and electron-rich phosphine ligands to achieve high catalytic activity.[10]

  • Palladium Source: Similar to the Suzuki reaction, both Pd(II) sources (e.g., Pd(OAc)₂) and Pd(0) sources (e.g., Pd₂(dba)₃) are commonly used.[10][11] Precatalysts that provide a reliable source of a monoligated Pd(0) species are often preferred.[12]

  • Ligand Selection:

    • Bulky Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, and SPhos are highly effective for a wide range of aryl bromides and amines.[11]

    • Bidentate Ligands: Ligands like BINAP, dppf, or Xantphos can also be very effective, particularly for coupling with specific classes of amines.[11][13] The choice often depends on the nature of the amine coupling partner (primary, secondary, etc.).[11]

  • Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be used, especially if base-sensitive functional groups are present.[1]

Q4: I am observing significant side products in my reaction. What are the likely causes?

Several side reactions can compete with the desired cross-coupling, leading to reduced yield and purification challenges.[1]

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the formation of N-isopropylbenzamide. This can occur if the oxidative addition intermediate reacts with a hydride source in the reaction mixture.[4]

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): The presence of oxygen can lead to the oxidative coupling of two boronic acid molecules.[2] Rigorous degassing of the reaction mixture is the best way to prevent this.[4]

  • Catalyst Deactivation: The formation of inactive palladium black can occur if the catalyst aggregates.[4] This is often a sign of ligand degradation or an inappropriate ligand-to-metal ratio.

Q5: My catalyst appears to be deactivating and forming palladium black. Why does this happen and how can it be prevented?

Catalyst deactivation through the formation of palladium black (aggregated Pd(0) nanoparticles) is a common failure mode.[4]

  • Causes:

    • Inefficient Ligand: The ligand may not be bulky or electron-donating enough to stabilize the Pd(0) intermediates, leading to aggregation.

    • Ligand Degradation: Under harsh reaction conditions (high temperature, strong base), the phosphine ligand itself can degrade.[14]

    • Incorrect Stoichiometry: An improper palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to aggregation.

  • Prevention:

    • Use Robust Ligands: Employ modern, bulky biarylphosphine ligands or NHC ligands that are designed for high stability.[4][6]

    • Optimize Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times.

    • Use Precatalysts: Modern precatalysts are often more stable and generate the active catalytic species more cleanly, reducing the likelihood of forming palladium black.[4]

Data Presentation: Catalyst System Performance

The following tables summarize representative reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound to guide your catalyst selection.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
1 Pd(OAc)₂ (2) PPh₃ (8) K₂CO₃ Toluene/H₂O 100 12 ~70-85[9]
2 Pd(OAc)₂ (2-5) SPhos (4-10) K₃PO₄ Dioxane/H₂O 90-110 12-16 >90[3]
3 Pd(PPh₃)₄ (5) - Na₂CO₃ Toluene/EtOH/H₂O 100 12 ~85-95[6]
4 Pd₂(dba)₃ (1) XPhos (3) K₃PO₄ Dioxane 100 18 >95

Note: Yields are representative and highly dependent on the specific boronic acid partner and exact reaction conditions.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
1 Pd(OAc)₂ (1-2) (See Protocol 2) NaOtBu Toluene 80-110 2-24 >90[10]
2 Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ Toluene 110 18 ~80-95[11]
3 Pd(OAc)₂ (2) dppp (4) NaOtBu Toluene 110 16 ~85-95[11]
4 XPhos Pd G3 (5) - DBU Toluene/MeCN 140 1 >90[15]

Note: Yields are representative and highly dependent on the specific amine coupling partner and exact reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3][16]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

    • Ligand (e.g., SPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄, 2.0-2.5 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium source, and the ligand.[1][3]

    • Evacuate and backfill the reaction vessel with the inert gas three times.[1]

    • Add the anhydrous, degassed solvent via syringe.[1]

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[1][2]

    • Monitor the reaction progress by TLC or LC-MS.[17]

    • Upon completion, cool the reaction to room temperature.[17]

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

    • Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1][10]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

    • Bulky phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.[10]

    • Evacuate and backfill the reaction vessel with the inert gas three times.[10]

    • Add anhydrous toluene, followed by the amine coupling partner via syringe.[10]

    • Seal the reaction vessel and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (typically 2-24 hours).[10]

    • Monitor the reaction progress by TLC or LC-MS.[11]

    • After completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.[10][18]

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

    • Purify the crude product by flash column chromatography.[11]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to performing and troubleshooting cross-coupling reactions.

G General Experimental Workflow for Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent inert Evacuate & Backfill with Inert Gas (3x) solvent->inert heat Heat to Reaction Temp. with Vigorous Stirring inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for a cross-coupling reaction.

G Troubleshooting Flowchart for Low Conversion start Low / No Conversion Observed check_inert Was the system rigorously degassed and kept inert? start->check_inert check_reagents Are all reagents/solvents pure and anhydrous? check_inert->check_reagents Yes fix_inert Action: Improve inert atmosphere technique. check_inert->fix_inert No check_catalyst Is the catalyst/ligand combination appropriate? check_reagents->check_catalyst Yes fix_reagents Action: Use fresh, pure reagents & dry solvents. check_reagents->fix_reagents No fix_catalyst Action: Screen different ligands, bases, & temps. check_catalyst->fix_catalyst No success Reaction Optimized check_catalyst->success Yes fix_inert->start fix_reagents->start fix_catalyst->start

Caption: A logical workflow for troubleshooting low-yielding reactions.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Br pdiia LₙPd(II)(Ar)(Br) oa->pdiia tm Transmetalation pdiia->tm + Ar'-B(OR)₂ (Base) pdiib LₙPd(II)(Ar)(Ar') tm->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-Ar' (Product) re->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

G Simplified Buchwald-Hartwig Amination Cycle pd0 LₙPd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Br pdiia LₙPd(II)(Ar)(Br) oa->pdiia am Amine Coordination & Deprotonation pdiia->am + HNR¹R² (Base) pdiib LₙPd(II)(Ar)(NR¹R²) am->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-NR¹R² (Product) re->product

Caption: The key steps of the Buchwald-Hartwig amination cycle.

References

Overcoming poor solubility of 2-Bromo-N-isopropylbenzamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2-Bromo-N-isopropylbenzamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low aqueous solubility due to its aromatic benzene ring and the bromo substituent, which contribute to its lipophilic nature. It is generally more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol.

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What can I do to prevent this?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of the compound in your assay to a level below its solubility limit in the aqueous buffer.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[1]

  • Use Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent, such as polyethylene glycol (PEG) or ethanol, to your aqueous buffer can improve the solubility of your compound.[2]

  • Adjust pH: If your experimental conditions permit, adjusting the pH of the aqueous buffer may enhance solubility, particularly if the compound has ionizable groups.[3]

  • Employ Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the compound in solution by forming micelles.[2]

Q3: My experimental results with this compound are not reproducible. Could this be a solubility issue?

A3: Yes, poor solubility is a frequent cause of inconsistent experimental results.[4] If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments. To ensure reproducibility, confirm the complete dissolution of your stock solution before preparing working solutions. Gentle warming and vortexing can aid in this process. It is also advisable to prepare fresh working solutions for each experiment, as the compound may precipitate out of aqueous solutions over time.[4]

Q4: How should I prepare and store stock solutions of this compound?

A4: High-concentration stock solutions should be prepared in an appropriate organic solvent, such as DMSO. To prepare a stock solution, add the calculated volume of solvent to a pre-weighed amount of the compound. Ensure complete dissolution, using gentle warming (e.g., 37°C) or sonication if necessary.[2] Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5] Before use, thaw the aliquot and vortex gently to ensure the compound is fully redissolved.[2]

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility issues with this compound.

Problem 1: The compound does not dissolve in the chosen organic solvent to create a stock solution.

  • Possible Cause: The concentration is too high for the selected solvent.

  • Troubleshooting Steps:

    • Try a stronger solvent: If initially using ethanol or methanol, switch to a more potent polar aprotic solvent like DMSO or DMF.

    • Increase the solvent volume: Lower the target concentration of the stock solution.

    • Apply gentle heat and agitation: Warm the solution in a water bath (not exceeding 40°C to avoid degradation) and vortex or sonicate to aid dissolution.[2]

Problem 2: The compound precipitates out of the stock solution upon storage at low temperatures.

  • Possible Cause: The concentration of the stock solution is too high, leading to crystallization at lower temperatures.

  • Troubleshooting Steps:

    • Gently warm and vortex: Before use, warm the vial to room temperature or 37°C and vortex thoroughly to redissolve the precipitate.

    • Prepare a new, lower-concentration stock solution: This is the most reliable way to prevent future precipitation.

    • Consider a co-solvent system for the stock solution: A mixture of solvents (e.g., DMSO and PEG 300) might maintain solubility at lower temperatures.[5]

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventTypePredicted Solubility (mg/mL)Notes
WaterAqueous< 0.1Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1Low solubility expected in physiological buffers.
EthanolPolar Protic1-5Moderately soluble.
MethanolPolar Protic1-5Moderately soluble.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50High solubility. Recommended for stock solutions.
Dimethylformamide (DMF)Polar Aprotic> 50High solubility. Alternative for stock solutions.

Note: These values are illustrative and based on the expected behavior of structurally similar benzamide derivatives. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 242.11 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Analytical balance

    • Microcentrifuge tubes or vials

    • Pipettes

    • Vortex mixer

    • Water bath (optional)

  • Procedure:

    • Weigh out 2.42 mg of this compound and place it into a clean vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C.[2]

Protocol 2: A General Method for Enhancing Aqueous Solubility using a Co-solvent
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Ethanol, absolute

    • Aqueous assay buffer (e.g., PBS)

  • Procedure:

    • Prepare an intermediate dilution of the DMSO stock solution in ethanol. For example, to achieve a final assay concentration of 10 µM with 1% ethanol, you can prepare a 1 mM intermediate solution in 100% ethanol.

    • Add the appropriate volume of the ethanol-intermediate solution to your pre-warmed aqueous assay buffer to reach the desired final concentration.

    • Mix thoroughly by gentle inversion or pipetting.

    • Use the final working solution immediately to prevent precipitation.

Mandatory Visualizations

experimental_workflow start Start: Poorly Soluble This compound stock_prep Prepare High-Concentration Stock in DMSO start->stock_prep dissolution_check Check for Complete Dissolution stock_prep->dissolution_check dissolved Stock Solution Ready dissolution_check->dissolved Yes troubleshoot_stock Troubleshoot Stock Preparation: - Use stronger solvent - Gentle heat/sonication - Lower concentration dissolution_check->troubleshoot_stock No dilution Dilute Stock into Aqueous Buffer dissolved->dilution troubleshoot_stock->stock_prep precipitation_check Observe for Precipitation dilution->precipitation_check no_precipitate Working Solution Ready for Assay precipitation_check->no_precipitate No precipitate Troubleshoot Dilution: - Lower final concentration - Use co-solvents (e.g., ethanol) - Add surfactant (e.g., Tween-20) - Adjust pH precipitation_check->precipitate Yes precipitate->dilution

Caption: Experimental workflow for preparing solutions of this compound.

solubility_strategies cluster_physical Physical Modifications cluster_formulation Formulation Strategies cluster_chemical Chemical Modifications particle_size Particle Size Reduction - Micronization - Nanonization enhanced_solubility Enhanced Solubility and Bioavailability particle_size->enhanced_solubility solid_state Modification of Solid State - Amorphous forms - Polymorphs - Co-crystals solid_state->enhanced_solubility co_solvents Co-solvency Addition of water-miscible organic solvents (e.g., PEG, Ethanol) co_solvents->enhanced_solubility surfactants Use of Surfactants Micelle formation (e.g., Tween-20, Triton X-100) surfactants->enhanced_solubility complexation Complexation Inclusion complexes (e.g., Cyclodextrins) complexation->enhanced_solubility lipid_based Lipid-Based Systems - Emulsions - Self-emulsifying systems (SEDDS) lipid_based->enhanced_solubility ph_adjustment pH Adjustment Altering ionization state of the compound ph_adjustment->enhanced_solubility prodrugs Prodrug Approach Attaching hydrophilic moieties prodrugs->enhanced_solubility poor_solubility Poor Solubility of This compound poor_solubility->particle_size poor_solubility->solid_state poor_solubility->co_solvents poor_solubility->surfactants poor_solubility->complexation poor_solubility->lipid_based poor_solubility->ph_adjustment poor_solubility->prodrugs

Caption: Strategies for overcoming poor solubility of pharmaceutical compounds.

References

Technical Support Center: Synthesis of 2-Bromo-N-isopropylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-N-isopropylbenzamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acylation of isopropylamine with 2-bromobenzoyl chloride. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming the amide bond and eliminating hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the isopropylamine and halt the reaction.[1][2]

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters include ensuring anhydrous (moisture-free) conditions to prevent hydrolysis of the highly reactive 2-bromobenzoyl chloride, using a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), maintaining a low temperature (initially 0 °C) to control the exothermic reaction, and the slow addition of the acyl chloride to the amine solution.[1][2]

Q3: Can I use 2-bromobenzoic acid directly instead of 2-bromobenzoyl chloride?

A3: Yes, it is possible to use 2-bromobenzoic acid directly through the use of amide coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive such as 1-hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) can facilitate the direct formation of the amide bond. This approach avoids the need to prepare the acyl chloride separately.[3][4]

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: For benzamide derivatives, a mixed solvent system is often effective for recrystallization. A common choice is a mixture of a "good" solvent, where the compound is soluble when hot (like ethanol or ethyl acetate), and a "poor" solvent, where the compound is less soluble when cold (like water or hexanes).[5] The optimal solvent system and ratio should be determined experimentally.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Consistently low yield of this compound.

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Inadequate Scavenging of HCl: The reaction produces one equivalent of hydrochloric acid, which can protonate the starting isopropylamine, rendering it non-nucleophilic.[1]

      • Solution: Ensure you are using at least one equivalent of a suitable non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). The base should be added to the amine solution before the addition of the acyl chloride.[3]

    • Moisture Contamination: 2-Bromobenzoyl chloride is highly reactive and readily hydrolyzes to 2-bromobenzoic acid in the presence of water. This side reaction consumes your starting material.[1]

      • Solution: Use flame-dried glassware and anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[1]

    • Suboptimal Reaction Temperature: While the reaction is typically performed at 0 °C initially and then allowed to warm to room temperature, deviations can affect the yield.[1]

      • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. Gentle heating might be necessary for sluggish reactions, but high temperatures can promote side reactions.[1]

    • Purity of Starting Materials: Impurities in either the 2-bromobenzoyl chloride or isopropylamine can lead to side reactions and lower yields.

      • Solution: Ensure the purity of your starting materials before beginning the synthesis.

Problem 2: Presence of significant impurities in the crude product.

  • Question: My crude product shows multiple spots on TLC, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

  • Answer: Common impurities include unreacted starting materials and side products.

    • Unreacted 2-bromobenzoic acid: This can be present if the starting 2-bromobenzoyl chloride was hydrolyzed by moisture.[1]

      • Removal: This acidic impurity can typically be removed by washing the organic layer with a saturated sodium bicarbonate solution during the workup.

    • N,N-Diacylated Product: A second molecule of 2-bromobenzoyl chloride can react with the newly formed amide, especially if an excess of the acyl chloride is used or if the reaction temperature is too high.[1]

      • Prevention: Use a slight excess of isopropylamine relative to the 2-bromobenzoyl chloride and add the acyl chloride slowly to the reaction mixture.[1]

      • Removal: Recrystallization is often the most effective method for removing this type of impurity.[1] Column chromatography can also be employed for difficult separations.

Problem 3: Difficulty in inducing crystallization during purification.

  • Question: My product has "oiled out" or will not crystallize from the solution during recrystallization. What should I do?

  • Answer: This is a common issue that can often be resolved with the following techniques:

    • Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass rod. The small glass particles can act as nucleation sites.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to provide a template for crystal growth.

    • Optimize Solvent System: If the product is "oiling out," it may be due to the boiling point of the solvent being higher than the melting point of the product. Try a lower boiling point solvent system. If no crystals form, the solution may not be saturated. You can try to slowly add an anti-solvent (a solvent in which your product is insoluble) dropwise until the solution becomes slightly turbid, then add a few drops of the good solvent to clarify and allow it to cool slowly.[5]

Data Presentation

The following table summarizes the typical reaction parameters for the synthesis of this compound via the acylation of isopropylamine with 2-bromobenzoyl chloride. Please note that optimal conditions may vary and should be determined experimentally.

ParameterRecommended ConditionsExpected OutcomeReference
Stoichiometry
2-Bromobenzoyl chloride1.0 eq-[1]
Isopropylamine1.1 - 1.2 eqHigher yield, minimizes diacylation[1]
Base (e.g., Triethylamine)1.2 eqNeutralizes HCl, drives reaction[1]
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)Good solubility, inert[1]
Temperature0 °C to Room TemperatureControlled reaction, minimizes side products[1]
Reaction Time2 - 4 hoursTypically sufficient for completion[1]
Workup & Purification
Aqueous Washes1M HCl, sat. NaHCO₃, BrineRemoves unreacted amine, base, and acid[1]
Purification MethodRecrystallization (e.g., Ethanol/Water) or Column Chromatography (e.g., Hexane/Ethyl Acetate)High purity solid product[5]
Yield 70-90%Varies with optimizationAnalogous Reactions

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromobenzoyl Chloride

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromobenzoyl chloride

  • Isopropylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield pure this compound.[1][5]

Protocol 2: Synthesis of this compound using an Amide Coupling Reagent (EDC/HOBt)

Materials:

  • 2-Bromobenzoic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and isopropylamine (1.1 eq).

  • Dissolve the solids in anhydrous DMF and add DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve Isopropylamine & Triethylamine in anhydrous DCM B Cool to 0 °C A->B Step 1 C Slowly add 2-Bromobenzoyl Chloride in anhydrous DCM B->C Step 2 D Warm to RT and stir for 2-4h (Monitor by TLC) C->D Step 3 E Quench with Water D->E Step 4 F Extract with DCM E->F G Wash with 1M HCl, sat. NaHCO3, Brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Recrystallization or Column Chromatography H->I Step 5 J Pure 2-Bromo-N- isopropylbenzamide I->J

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Q1 Are you using an anhydrous solvent and dry glassware? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Moisture Contamination Q2 Is a suitable base (e.g., triethylamine) being used in sufficient quantity (>=1 eq)? A1_Yes->Q2 Sol1 Use anhydrous solvent and flame-dried glassware under inert atmosphere. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Inadequate HCl Scavenging Q3 Is the reaction temperature optimized? A2_Yes->Q3 Sol2 Add at least 1 equivalent of a non-nucleophilic base to the amine solution. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Suboptimal Temperature End Yield Improved A3_Yes->End Sol3 Start at 0 °C and monitor by TLC to determine optimal temperature. A3_No->Sol3 Sol3->End

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Enhancing the Reactivity of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-N-isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reactivity of this compound and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has two primary sites for chemical modification:

  • The Carbon-Bromine Bond: The aryl bromide functionality is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

  • The Ortho C-H Bond: The N-isopropylamido group is a moderately strong directing group for ortho-lithiation (Directed ortho-Metalation or DoM).[1] This allows for the selective deprotonation of the C-H bond at the position ortho to the amide, creating a nucleophilic aryl-lithium species that can react with various electrophiles.

Q2: How does the N-isopropyl group influence the reactivity of the molecule?

A2: The N-isopropyl group has several effects:

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of reagents to the adjacent bromine atom and the amide carbonyl. This may necessitate the use of more reactive catalysts or harsher reaction conditions in some cases.

  • Directing Group Ability: As a secondary amide, the N-isopropylamido group effectively directs ortho-lithiation, facilitating functionalization at the C6 position.[1]

  • Solubility: The alkyl group can improve the solubility of the molecule in organic solvents compared to the primary benzamide.

Q3: Is this compound considered an activated or deactivated aryl bromide for cross-coupling reactions?

A3: The N-isopropylbenzamide group is generally considered to be electronically neutral to slightly deactivating towards the aromatic ring in the context of palladium-catalyzed cross-coupling reactions.[2] The reactivity of the C-Br bond is generally lower than that of an analogous aryl iodide but significantly higher than that of an aryl chloride.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low to no conversion of this compound.

  • Possible Causes:

    • Catalyst Inactivity: The Pd(0) active catalyst may not be forming in situ or may have decomposed.

    • Inefficient Oxidative Addition: The C-Br bond activation may be slow due to steric hindrance from the ortho N-isopropylamido group.

    • Poor Quality Reagents: The boronic acid may have degraded (protodeboronation), or the solvents and base may not be sufficiently anhydrous.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employ a robust pre-catalyst. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective than PPh₃. N-heterocyclic carbene (NHC) ligands can also be highly effective.

    • Base Selection: Ensure the base is strong enough and sufficiently dry. K₃PO₄ or Cs₂CO₃ are generally good choices. For challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.

    • Reaction Conditions: Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

Issue 2: Significant formation of homocoupled biaryl from the boronic acid.

  • Possible Causes:

    • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Slow Cross-Coupling: If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent.

  • Troubleshooting Steps:

    • Rigorous Degassing: Use multiple freeze-pump-thaw cycles or bubble an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.

    • Controlled Addition: Add the boronic acid slowly to the reaction mixture to maintain a low concentration.

    • Optimize Catalyst System: A more active catalyst system that promotes faster cross-coupling can outcompete the homocoupling pathway.

Issue 3: Formation of dehalogenated byproduct (N-isopropylbenzamide).

  • Possible Causes:

    • Protodeboronation of Boronic Acid: If the boronic acid decomposes to an arene, the subsequent steps can lead to the formation of the dehalogenated starting material.

    • Hydrodehalogenation: This can occur as a side reaction in the catalytic cycle, particularly if there are sources of hydride in the reaction mixture or with certain catalyst/ligand combinations.

  • Troubleshooting Steps:

    • Use High-Purity Boronic Acid: Use freshly opened or purified boronic acid.

    • Choice of Base and Solvent: Use anhydrous conditions. Some bases and solvents can be sources of protons or hydrides.

    • Ligand Choice: The choice of ligand can influence the propensity for dehalogenation. Experiment with different phosphine ligands.

Buchwald-Hartwig Amination

Issue 1: Low yield of the desired N-arylated product.

  • Possible Causes:

    • Catalyst Inhibition: The amine substrate or the product can sometimes act as a ligand and inhibit the palladium catalyst.

    • Steric Hindrance: The ortho-bromo and N-isopropyl groups can hinder the approach of the amine nucleophile.

    • Incorrect Base: The base may not be strong enough to deprotonate the amine or the palladium-amine complex.

  • Troubleshooting Steps:

    • Catalyst and Ligand: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to promote both oxidative addition and reductive elimination.

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

    • Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are typically preferred.

Issue 2: Formation of hydrodehalogenated side product.

  • Possible Causes:

    • This is a common side reaction in Buchwald-Hartwig amination, often proceeding through a β-hydride elimination pathway if the amine has an α-hydrogen.

  • Troubleshooting Steps:

    • Ligand Optimization: The choice of ligand is critical in minimizing this side reaction. Bulky ligands can disfavor the geometry required for β-hydride elimination.

    • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress this and other side reactions.

    • Choice of Amine: If possible, using an amine without α-hydrogens can circumvent this issue, though this is substrate-dependent.

Directed ortho-Metalation (DoM)

Issue 1: No or poor lithiation.

  • Possible Causes:

    • Insufficiently Strong Base: The N-isopropylamido group is a good directing group, but a strong base is still required for deprotonation.

    • Presence of Protic Impurities: Water or other protic impurities will quench the organolithium base.

    • Temperature Too High: The lithiated intermediate may not be stable at higher temperatures.

  • Troubleshooting Steps:

    • Base Selection: Use a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). sec-BuLi is more reactive and may be necessary.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

    • Low Temperature: Maintain the reaction at a low temperature, typically -78 °C, using a dry ice/acetone bath.

    • Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity, leading to more efficient lithiation.

Issue 2: Reaction with the amide carbonyl or bromine instead of ortho-lithiation.

  • Possible Causes:

    • Nucleophilic Attack: The organolithium reagent can act as a nucleophile and attack the electrophilic carbonyl carbon.

    • Halogen-Metal Exchange: The organolithium can undergo exchange with the bromine atom.

  • Troubleshooting Steps:

    • Low Temperature: Performing the reaction at -78 °C significantly disfavors nucleophilic attack on the amide and halogen-metal exchange.

    • Rapid Quenching: Add the electrophile to the cold solution of the lithiated species.

Data Presentation

The following tables summarize representative reaction conditions for key transformations. Note that since specific data for this compound is scarce in the literature, these tables are compiled from data for analogous sterically hindered ortho-substituted bromobenzamides and related aryl bromides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Substituted Aryl Bromides

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF90680-90
32-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane11018~90
43,5-Dimethylphenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)t-AmylOH10016>95

Table 2: Representative Conditions for Buchwald-Hartwig Amination of ortho-Substituted Aryl Bromides

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10024>95
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1001885-95
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)Toluene11024~90
4DiethylaminePd₂(dba)₃ (1)tBuXPhos (2)LiHMDS (1.3)Toluene8012>90

Table 3: Representative Conditions for Directed ortho-Metalation of N,N-Dialkylbenzamides

EntryBase (equiv)Additive (equiv)ElectrophileSolventTemp (°C)Time (h)Yield (%)
1sec-BuLi (1.2)TMEDA (1.2)Me₃SiClTHF-781>95
2n-BuLi (1.2)TMEDA (1.2)DMFTHF-78 to RT2~80
3t-BuLi (2.0)-I₂THF-781.5~70
4sec-BuLi (1.2)TMEDA (1.2)CO₂ (gas)THF-78 to RT3~85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1 - 1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Directed ortho-Metalation and Electrophilic Quench

  • To an oven-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • If used, add TMEDA (1.2 equiv) to the solution.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium base (e.g., sec-BuLi, 1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the electrophile (1.2 - 1.5 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-3 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C Add Degassed Solvent (e.g., Toluene/H2O) B->C D Degas Mixture (e.g., N2 bubbling) C->D E Heat to Reaction Temp. (e.g., 100 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L L K->L Characterize Product (NMR, MS, etc.) Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solids: - this compound - Amine - Base (e.g., NaOtBu) - Pd Pre-catalyst B Add Anhydrous, Degassed Solvent A->B C Heat to Reaction Temp. (e.g., 100 °C) B->C D Monitor Reaction (TLC, LC-MS) C->D E Cool and Quench (e.g., aq. NH4Cl) D->E F Extract with Organic Solvent E->F G Dry Organic Layer (e.g., MgSO4) F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS, etc.) Directed_Ortho_Metalation_Workflow cluster_setup Lithiated Intermediate Formation cluster_reaction Electrophilic Quench cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous THF B Cool to -78 °C A->B C Slowly Add Organolithium Base B->C D Stir for 1 hour at -78 °C C->D E Slowly Add Electrophile at -78 °C D->E F Stir and Warm to RT E->F G Quench Reaction (e.g., aq. NH4Cl) F->G H Extract with Organic Solvent G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify Product J->K L L K->L Characterize Product (NMR, MS, etc.)

References

Technical Support Center: Analysis of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of 2-Bromo-N-isopropylbenzamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the characterization and quantification of this compound?

A1: The primary analytical methods for this compound are High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and structural elucidation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation.

Q2: What are the expected impurities in a sample of this compound?

A2: Common impurities may include unreacted starting materials such as 2-bromobenzoic acid and isopropylamine, byproducts from coupling reagents if used in synthesis (e.g., dicyclohexylurea if DCC is used), and potential side-reaction products.[2] Another possible impurity is the hydrolyzed product, 2-bromobenzoic acid, if the sample is exposed to moisture over time.[3]

Q3: How can I effectively purify crude this compound?

A3: Purification can be achieved through a combination of techniques. A common approach involves an initial work-up with liquid-liquid extraction to remove acidic and basic impurities, followed by either recrystallization or column chromatography for final purification.[2]

Q4: What are the key fragmentation patterns to look for in the mass spectrum of this compound?

A4: The mass spectrum will show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 ions). Key fragmentation would involve cleavage of the amide bond, loss of the isopropyl group, and fragmentation of the brominated aromatic ring.[1]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a guard column or replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and ensure proper solvent delivery.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the injection sequence.
GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
No peak detected 1. Analyte is not volatile enough or is thermally labile. 2. Incorrect inlet temperature. 3. Column bleed.1. Consider derivatization to increase volatility. 2. Optimize the inlet temperature. 3. Condition the column according to the manufacturer's instructions.
Poor fragmentation or no molecular ion 1. Incorrect ionization energy. 2. Analyte is fragmenting excessively.1. Ensure the electron energy is set to the standard 70 eV for EI. 2. Consider using a softer ionization technique if available.
Broad peaks 1. Slow injection. 2. Column contamination.1. Use a fast injection speed. 2. Bake out the column at a high temperature.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound.

Instrumentation and Conditions:

Parameter Condition
HPLC System Standard system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 50-90% B15-20 min: 90% B20-21 min: 90-50% B21-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in methanol.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Identification

This protocol outlines a general procedure for the GC-MS analysis of this compound.

Instrumentation and Conditions:

Parameter Condition
GC System Standard GC with a mass spectrometer detector
Column Non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane)
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C

Sample Preparation:

  • Prepare a solution of approximately 1 mg/mL this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 Inject into HPLC prep4->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection (254 nm) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity data1->data2

Caption: Workflow for HPLC analysis of this compound.

GCMS_Troubleshooting start GC-MS Analysis Issue issue1 No Peak Detected start->issue1 issue2 Poor Peak Shape start->issue2 cause1a Thermal Decomposition issue1->cause1a cause1b Low Volatility issue1->cause1b cause2a Column Contamination issue2->cause2a cause2b Incorrect Flow Rate issue2->cause2b solution1a Lower Inlet Temperature cause1a->solution1a solution1b Derivatize Sample cause1b->solution1b solution2a Bake Out Column cause2a->solution2a solution2b Check for Leaks cause2b->solution2b

Caption: Troubleshooting logic for common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-N-isopropylbenzamide and Other Benzamide Derivatives in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic functionalization of the benzamide core is crucial for the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of 2-Bromo-N-isopropylbenzamide with other benzamide derivatives, focusing on their synthetic utility. We present comparative data on reactivity in key cross-coupling reactions, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal building blocks for their synthetic targets.

Introduction to Benzamide Derivatives

The benzamide moiety is a prevalent structural feature in a multitude of pharmacologically active compounds.[5] Its stability and capacity for diverse substitutions make it an ideal starting point for creating libraries of potential drug candidates.[6] The reactivity of a substituted benzamide is often dictated by the nature and position of its substituents. Halogenated benzamides, in particular, serve as versatile precursors for complex molecule synthesis through various cross-coupling reactions.

This guide focuses on this compound, a key intermediate whose utility stems from the strategic placement of a moderately reactive bromine atom ortho to the amide group. This positioning allows it to be a precursor for a variety of heterocyclic scaffolds.[7] We will compare its performance against analogous derivatives, primarily its chloro-counterpart, in widely used synthetic transformations.

General Synthesis of N-Substituted Benzamides

The most common and robust method for synthesizing N-substituted benzamides is the acylation of a primary or secondary amine with a benzoyl chloride derivative. This two-step process, often employing Schotten-Baumann conditions, is broadly applicable.

Experimental Protocol: General Synthesis via Acid Chloride[8][9][10]

Step 1: Acid Chloride Formation

  • To a solution of the desired benzoic acid (e.g., 2-bromobenzoic acid) (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere, add a chlorinating agent such as oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • The mixture is stirred at room temperature for 1-2 hours until gas evolution ceases.

  • The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude benzoyl chloride, which is often used immediately in the next step.

Step 2: Amidation

  • The crude benzoyl chloride is dissolved in an anhydrous solvent (e.g., DCM).

  • In a separate flask, the desired amine (e.g., isopropylamine) (1.0-1.2 eq.) and a base such as triethylamine or pyridine (1.5 eq.) are dissolved in the same solvent.

  • The benzoyl chloride solution is added dropwise to the amine solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzamide product, which can be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A Substituted Benzoic Acid C Substituted Benzoyl Chloride A->C Anhydrous Solvent B Chlorinating Agent (SOCl₂, (COCl)₂) + cat. DMF D Substituted Benzoyl Chloride C->D Proceeds to Amidation F Final N-Substituted Benzamide Product D->F Anhydrous Solvent, 0°C to RT E Primary or Secondary Amine (e.g., Isopropylamine) + Base

Caption: General synthetic workflow for N-substituted benzamides.

Comparative Reactivity in Cross-Coupling Reactions

The primary advantage of this compound over other derivatives, such as 2-Chloro-N-isopropylbenzamide, lies in its enhanced reactivity in palladium- and copper-catalyzed cross-coupling reactions. This difference is fundamentally due to the bond dissociation energies of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F, as the weaker C-X bonds are more susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron species. Due to the lower C-Br bond strength, 2-bromo-N-phenylbenzamide is expected to undergo oxidative addition to the Pd(0) catalyst more readily than its chloro-analogue.[8] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and improved yields.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Boron Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Boron Transmetalation PdII_Boron->Pd0 Reductive Elimination End Ar-R (Coupled Product) PdII_Boron->End Start Ar-X (Aryl Halide) Start->PdII_Aryl Boron R-B(OR)₂ (Boronic Acid/Ester) Boron->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling

FeatureThis compound2-Chloro-N-isopropylbenzamide
Reactivity HighModerate to Low
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, or specialized precatalysts
Typical Ligand Standard phosphines (e.g., PPh₃, SPhos)Bulky, electron-rich phosphines or NHCs
Reaction Temp. Room Temperature to 80 °C80 °C to >100 °C
Expected Yield Good to ExcellentFair to Good (often requires optimization)

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide [8][9]

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), a suitable ligand like SPhos (4 mol%), and a base such as potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add a degassed solvent system, typically a mixture like Toluene/Water (4:1).

  • Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product via column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[10][11] Similar to the Suzuki coupling, the reaction's efficiency is highly dependent on the aryl halide's reactivity. This compound is a superior substrate compared to the chloro-derivative, readily undergoing oxidative addition under milder conditions.[8] This is critical for synthesizing complex amines and N-heterocycles.[7]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Amido Ar-Pd(II)-NR¹R² L₂ PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination End Ar-NR¹R² (Aryl Amine) PdII_Amido->End Start Ar-X (Aryl Halide) Start->PdII_Aryl Amine HNR¹R² (Amine) Amine->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Data: Buchwald-Hartwig Amination

FeatureThis compound2-Chloro-N-isopropylbenzamide
Reactivity HighLow
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃Requires highly active catalyst systems
Typical Ligand BINAP, dppf, specialized biarylphosphinesHighly specialized, bulky biarylphosphine ligands
Base Strong, non-nucleophilic (e.g., NaOtBu)Stronger bases often required (e.g., LHMDS)
Reaction Temp. 80-100 °C>100 °C
Expected Yield Good to ExcellentPoor to Good, highly substrate-dependent

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide [11]

  • To a dry, sealable reaction tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), palladium(II) acetate (2-4 mol%), a suitable phosphine ligand (e.g., BINAP, 4-8 mol%), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Substrate Selection Logic

The choice between a bromo- or chloro-benzamide derivative is a trade-off between cost and reactivity. While chloro-derivatives are generally less expensive, the often-demanding reaction conditions can limit functional group tolerance and lead to lower yields. Bromo-derivatives provide a more reliable and versatile route for complex syntheses.

G Start Start Synthesis Planning Q1 Is high reactivity crucial for downstream steps? Start->Q1 Q2 Are mild reaction conditions required? Q1->Q2 Yes UseChloro Consider 2-Chloro- N-isopropylbenzamide (Cost-effective option, requires optimization) Q1->UseChloro No UseBromo Select 2-Bromo- N-isopropylbenzamide Q2->UseBromo Yes Q2->UseChloro No

Caption: Logical workflow for selecting a halogenated benzamide substrate.

Conclusion

In the synthesis of complex molecules derived from benzamides, this compound consistently demonstrates superior performance compared to its chloro-analogue in pivotal cross-coupling reactions. Its enhanced reactivity, stemming from the weaker carbon-bromine bond, allows for milder reaction conditions, broader substrate scope, and generally higher yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[8] While chloro-derivatives may offer a cost advantage, the reliability and efficiency afforded by this compound often make it the preferred intermediate for challenging synthetic targets in drug discovery and materials science. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their synthetic strategies.

References

A Comparative Analysis of Synthesis Methods for 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the efficient synthesis of target molecules is a critical aspect of the research pipeline. This guide provides a comparative analysis of the primary synthetic routes to 2-Bromo-N-isopropylbenzamide, a valuable intermediate in the preparation of various biologically active compounds. The following sections detail the common synthetic methodologies, supported by experimental protocols for analogous reactions, and a quantitative comparison to aid in method selection.

Synthetic Methodologies

Two principal routes for the synthesis of this compound are prevalent in organic synthesis: the acylation of isopropylamine with 2-bromobenzoyl chloride and the direct coupling of 2-bromobenzoic acid with isopropylamine.

Method 1: Acylation of Isopropylamine with 2-Bromobenzoyl Chloride (Schotten-Baumann Reaction)

This classic and widely used method involves the reaction of an acid chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically high-yielding and proceeds under mild conditions.

Method 2: Amide Coupling of 2-Bromobenzoic Acid with Isopropylamine

This approach involves the direct formation of the amide bond from the carboxylic acid and the amine, facilitated by a coupling reagent. A variety of modern coupling reagents are available, offering different reactivity profiles and compatibilities with various functional groups. This method avoids the need to prepare the acid chloride separately.

Quantitative Data Comparison

While specific experimental data for the synthesis of this compound is not extensively reported, the following table summarizes typical yields and reaction conditions for each synthetic route based on analogous transformations. This data provides a basis for comparison and method selection.

ParameterMethod 1: Acylation with 2-Bromobenzoyl ChlorideMethod 2: Amide Coupling with 2-Bromobenzoic Acid
Starting Materials 2-Bromobenzoyl chloride, Isopropylamine2-Bromobenzoic acid, Isopropylamine
Key Reagents Base (e.g., Triethylamine, Pyridine, NaOH)Coupling Agent (e.g., DCC, EDC, HATU, PyBOP)
Typical Solvent Dichloromethane (DCM), Diethyl ether, TolueneDichloromethane (DCM), Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 4 hours4 - 24 hours
Reported Yields (Analogous Reactions) Good to Excellent (>80%)Moderate to Good (Variable, often 60-90%)
Advantages - Generally high yields- Faster reaction times- Well-established and reliable- Avoids the use of moisture-sensitive acid chlorides- One-pot procedure
Disadvantages - Requires synthesis of the acid chloride precursor- Acid chloride is moisture sensitive- Coupling reagents can be expensive- Longer reaction times- Potential for side reactions depending on the coupling agent

Experimental Protocols

The following are detailed experimental protocols for the synthesis of similar benzamide derivatives, which can be adapted for the preparation of this compound.

Protocol for Method 1: Acylation of Isopropylamine with 2-Bromobenzoyl Chloride

Materials:

  • 2-Bromobenzoyl chloride

  • Isopropylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over 15-30 minutes.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.

Protocol for Method 2: Amide Coupling of 2-Bromobenzoic Acid with Isopropylamine

Materials:

  • 2-Bromobenzoic acid

  • Isopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add isopropylamine (1.1 eq) followed by DIPEA (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the acylation of an amine with an acid chloride.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Isopropylamine & Base in DCM B Cool to 0°C A->B C Add 2-Bromobenzoyl Chloride B->C D Warm to RT & Stir (2-4h) C->D E Quench with Water D->E F Extract with DCM E->F G Wash with HCl, NaHCO3, Brine F->G H Dry & Concentrate G->H I Column Chromatography or Recrystallization H->I J Final Product: This compound I->J

Caption: General experimental workflow for the synthesis of this compound.

References

Validating the Structure of 2-Bromo-N-isopropylbenzamide: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of 2-Bromo-N-isopropylbenzamide. By presenting predicted data for the target compound alongside experimental data for the closely related analogue, N-isopropylbenzamide, this document offers a practical framework for structural confirmation using common spectroscopic techniques.

Introduction

This compound (C₁₀H₁₂BrNO) is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Accurate structural verification is a critical step in the synthesis and characterization of such novel molecules. This guide outlines the use of four key spectroscopic methods—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the structure of this compound. To facilitate this, a direct comparison is made with the experimentally determined spectroscopic data of N-isopropylbenzamide, a structurally similar compound lacking the bromine substituent. This comparative approach allows for a clear understanding of the influence of the bromine atom on the spectral features.

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation. The following are standard protocols for the analysis of small organic molecules like this compound.

¹H NMR Spectroscopy

Objective: To identify the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Number of Scans (NS): 16-64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of 0 to 12 ppm is generally adequate.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments and their chemical shifts.

Procedure:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

  • Instrument Setup: Similar to ¹H NMR, lock and shim the spectrometer.

  • Data Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is appropriate for most organic molecules.

  • Data Processing: Fourier transform the FID, phase the spectrum, and apply baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from the fragmentation pattern.

Procedure:

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1][2]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Results and Discussion

The structural validation of this compound is achieved by comparing its predicted spectroscopic data with the experimental data of N-isopropylbenzamide. The presence of the bromine atom is expected to induce noticeable changes in the spectra, particularly in the aromatic regions of the NMR spectra and in the mass spectrum.

Spectroscopic Data Comparison
Spectroscopic Data N-isopropylbenzamide (Experimental) This compound (Predicted) Interpretation of Differences
¹H NMR (CDCl₃) Aromatic H: δ 7.75-7.73 (m, 2H), 7.45-7.38 (m, 3H); NH: δ 6.12 (br s, 1H); CH: δ 4.32-4.20 (m, 1H); CH₃: δ 1.23 (d, J = 6.8 Hz, 6H)[3]Aromatic H: ~δ 7.6-7.2 (m, 4H); NH: ~δ 6.2 (br s, 1H); CH: ~δ 4.3 (m, 1H); CH₃: ~δ 1.2 (d, 6H)The aromatic region for the bromo-compound is expected to be more complex and shifted due to the electron-withdrawing and anisotropic effects of the bromine atom. The ortho-disubstitution will lead to a distinct splitting pattern for the four aromatic protons.
¹³C NMR (CDCl₃) C=O: δ 166.7; Aromatic C: δ 134.9, 131.1, 128.4, 126.8; CH: δ 41.8; CH₃: δ 22.7[3]C=O: ~δ 166; Aromatic C-Br: ~δ 120; Aromatic C: ~δ 127-134; CH: ~δ 42; CH₃: ~δ 22The most significant change is the appearance of a signal for the carbon atom bonded to bromine (C-Br) at a characteristic chemical shift. The chemical shifts of the other aromatic carbons will also be altered by the bromine substituent.
IR (KBr, cm⁻¹) N-H stretch: 3290; C=O stretch: 1630[3]N-H stretch: ~3300; C=O stretch: ~1640; C-Br stretch: ~600-500The IR spectra are expected to be very similar, with the main difference being the presence of a C-Br stretching vibration in the fingerprint region for this compound.
Mass Spec (EI, m/z) Molecular Ion [M]⁺: 163.22Molecular Ion [M]⁺: 241/243 (approx. 1:1 ratio)The mass spectrum of the bromo-compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. The fragmentation pattern will also be influenced by the bromine atom.[4]

Visualizing the Workflow

The process of spectroscopic validation can be visualized as a systematic workflow, starting from the synthesized compound to its final structural confirmation.

Spectroscopic_Validation_Workflow Spectroscopic Validation Workflow for this compound cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_validation Structural Validation Compound Synthesized This compound HNMR 1H NMR Compound->HNMR CNMR 13C NMR Compound->CNMR IR FTIR Compound->IR MS Mass Spec Compound->MS Analyze_HNMR Analyze 1H NMR Data (Shifts, Splitting, Integration) HNMR->Analyze_HNMR Analyze_CNMR Analyze 13C NMR Data (Number of Signals, Shifts) CNMR->Analyze_CNMR Analyze_IR Analyze IR Data (Functional Groups) IR->Analyze_IR Analyze_MS Analyze MS Data (Molecular Ion, Fragmentation) MS->Analyze_MS Comparison Compare with Expected Data and N-isopropylbenzamide Analyze_HNMR->Comparison Analyze_CNMR->Comparison Analyze_IR->Comparison Analyze_MS->Comparison Validation Structure Confirmed Comparison->Validation

Caption: Workflow for the spectroscopic validation of this compound.

Logical Relationship of Spectroscopic Data

The interpretation of data from each spectroscopic technique provides complementary information that, when combined, leads to an unambiguous structural assignment.

Spectroscopic_Data_Integration Integration of Spectroscopic Data for Structural Elucidation Structure This compound Structure HNMR 1H NMR - Proton environment - Connectivity (J-coupling) Structure->HNMR predicts CNMR 13C NMR - Carbon backbone - Number of unique carbons Structure->CNMR predicts IR FTIR - Functional groups (Amide, Aromatic, C-Br) Structure->IR predicts MS Mass Spec - Molecular weight - Isotopic pattern (Br) - Fragmentation Structure->MS predicts HNMR->Structure confirms CNMR->Structure confirms IR->Structure confirms MS->Structure confirms

References

A Senior Application Scientist's Guide to the Biological Activity of 2-Bromo-N-isopropylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the biological activities of a series of 2-Bromo-N-isopropylbenzamide analogs. By leveraging established principles of medicinal chemistry and drawing upon data from analogous benzamide derivatives, we will explore how subtle structural modifications can profoundly impact efficacy and selectivity. This document is designed to be a practical resource, offering not only comparative data but also the detailed experimental protocols necessary to validate these findings in your own laboratory.

Introduction: The Benzamide Scaffold and the Significance of this compound

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic applications. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic tractability, which allows for systematic structural modifications to optimize pharmacological properties.

This compound serves as a foundational structure for our investigation. The presence of the bromine atom at the 2-position introduces steric and electronic effects that can influence binding affinity and metabolic stability. The N-isopropyl group provides a degree of lipophilicity and can also play a crucial role in target engagement. Understanding the baseline biological activity of this parent compound is the first step in appreciating the impact of further structural diversification.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Study

To illustrate the structure-activity relationship of this compound analogs, we will consider a hypothetical series of derivatives where substitutions are made at the para- (4-) and meta- (3-) positions of the benzoyl ring. The biological activities we will focus on are cytotoxicity against a representative cancer cell line (e.g., HeLa) and inhibition of a key enzyme, such as Acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases[1].

The following table summarizes the predicted inhibitory concentrations (IC50) based on general principles observed in the literature for benzamide derivatives[1][2][3][4]. Lower IC50 values indicate higher potency.

Compound IDR1 (Position 3)R2 (Position 4)Predicted Cytotoxicity (HeLa) IC50 (µM)Predicted AChE Inhibition IC50 (µM)Rationale for Predicted Activity
1 HH> 100> 100Parent compound, expected to have low intrinsic activity.
2 HOCH35025The electron-donating methoxy group can enhance interactions with the target, potentially increasing potency[4].
3 HCl2015The electron-withdrawing chloro group can alter the electronic profile and improve binding affinity[5].
4 HNO2108The strongly electron-withdrawing nitro group often leads to increased potency in various benzamide series[6].
5 ClH3540Substitution at the meta position can influence the orientation of the molecule in the binding pocket, often with slightly reduced activity compared to para substitution[1].
6 OCH3OCH36030The presence of multiple methoxy groups can increase solubility and potentially improve cell permeability, though steric hindrance might slightly reduce binding affinity.

Note: The IC50 values presented are hypothetical and serve to illustrate expected trends based on published SAR studies of similar benzamide-containing compounds. Experimental validation is crucial.

Causality Behind Experimental Choices and Self-Validating Protocols

The selection of assays and experimental design is critical for generating reliable and interpretable data. Our approach is grounded in established methodologies that incorporate internal controls and validation steps.

Rationale for Assay Selection
  • Cytotoxicity Assay (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell viability. It provides a quantitative measure of how our compounds affect cell proliferation, a key indicator of potential anticancer activity[7].

  • Enzyme Inhibition Assay (Ellman's Method for AChE): To evaluate the potential of our analogs as neurotherapeutics, we will assess their ability to inhibit acetylcholinesterase. Ellman's method is a simple, reliable, and sensitive spectrophotometric method for measuring AChE activity[1].

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments, from compound synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (AChE) Purification->Enzyme_Inhibition IC50_Cytotoxicity IC50 Determination (Cytotoxicity) Cytotoxicity->IC50_Cytotoxicity IC50_AChE IC50 Determination (AChE Inhibition) Enzyme_Inhibition->IC50_AChE SAR_Analysis Structure-Activity Relationship Analysis IC50_Cytotoxicity->SAR_Analysis IC50_AChE->SAR_Analysis

Caption: Experimental workflow from synthesis to SAR analysis.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments described in this guide. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability[7].

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound analogs dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity[1][8].

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound analogs dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer (final DMSO concentration ≤ 1%).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of phosphate buffer

    • 20 µL of the test compound solution (or buffer for control)

    • 20 µL of DTNB solution

    • 10 µL of AChE solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway Visualization

To provide context for the AChE inhibition assay, the following diagram illustrates the role of AChE in cholinergic signaling.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Neurotransmitter Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation Inhibitor This compound Analog (Inhibitor) Inhibitor->AChE Inhibition

Caption: Inhibition of AChE in the cholinergic synapse.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound analogs. The structure-activity relationships discussed, based on established principles for benzamide derivatives, suggest that substitutions on the benzoyl ring can significantly modulate both cytotoxic and enzyme inhibitory activities. The detailed protocols provided offer a starting point for researchers to experimentally validate these predictions and further explore the therapeutic potential of this class of compounds.

Future work should focus on synthesizing the proposed analogs and performing the described biological assays to generate empirical data. Further investigations could include exploring a wider range of substitutions, evaluating selectivity against other enzymes or cell lines, and conducting in vivo studies for the most promising candidates.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2023, July 3). ACS Publications. Retrieved December 12, 2025, from [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). Taylor & Francis Online. Retrieved December 12, 2025, from [Link]

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. (2015, January 1). PubMed Central. Retrieved December 12, 2025, from [Link]

  • Synthesis of Benzamide Derivatives of Anacardic Acid and Their Cytotoxic Activity. (n.d.). PubMed. Retrieved December 12, 2025, from [Link]

  • Designing amide-linked benzamide derivatives based on the known Aβ... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2022, November 1). PubMed Central. Retrieved December 12, 2025, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017, March 11). PubMed Central. Retrieved December 12, 2025, from [Link]

  • Inhibition activity of benzamide derivatives (3a–i,5a–i and 7a–i, 25 μM... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved December 12, 2025, from [Link]

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020, August 25). PubMed. Retrieved December 12, 2025, from [Link]

  • This compound. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2018, January 1). PubMed Central. Retrieved December 12, 2025, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. (2022, May 11). PubMed Central. Retrieved December 12, 2025, from [Link]

  • Investigation on biological activities of anthranilic acid sulfonamide analogs. (2011, January 1). PubMed Central. Retrieved December 12, 2025, from [Link]

  • Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 2-Bromo-N-isopropylbenzamide, a key intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. Through a structured cross-validation approach, we will explore the nuances of each method, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and validating the most appropriate analytical strategy for their needs.

The cross-validation of analytical methods is a critical exercise to ensure that a validated procedure yields consistent and dependable results, regardless of the laboratory, personnel, or equipment.[1][2] This process is not merely a repetition of validation exercises but a deliberate comparison of method performance to establish interchangeability and ensure data integrity across different analytical platforms.[1][3]

The Compound of Interest: this compound

Before delving into the analytical methodologies, it is essential to understand the physicochemical properties of the target analyte, this compound.

CompoundProperties Compound This compound Properties Physicochemical Properties Compound->Properties Formula Molecular Formula: C10H12BrNO Properties->Formula MW Molecular Weight: 242.11  g/mol [4] Properties->MW Structure Structure: Benzamide derivative Properties->Structure Solubility Solubility: Soluble in organic solvents (e.g., methanol, acetonitrile) Properties->Solubility

Caption: Key physicochemical properties of this compound.

These properties suggest that this compound is amenable to analysis by both HPLC and GC-MS, making it an excellent candidate for a comparative cross-validation study.

Cross-Validation Workflow: A Strategic Approach

The cross-validation process is a systematic evaluation of predefined analytical parameters.[4][5][6] Our approach will involve validating both an HPLC and a GC-MS method for the quantification of this compound and then comparing their performance based on key validation metrics.

CrossValidation_Workflow cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS HPLC_Dev HPLC Method Development HPLC_Val Method Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val HPLC_Data HPLC Performance Data HPLC_Val->HPLC_Data Compare Comparative Analysis of Validation Parameters HPLC_Data->Compare GCMS_Dev GC-MS Method Development GCMS_Val Method Validation (ICH Q2(R1)) GCMS_Dev->GCMS_Val GCMS_Data GC-MS Performance Data GCMS_Val->GCMS_Data GCMS_Data->Compare Report Cross-Validation Report & Method Selection Rationale Compare->Report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

The following protocols are presented as robust starting points for the analysis of this compound. These methods are based on established principles for the analysis of benzamide derivatives.[7][8]

Method 1: Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products, which is a key requirement of regulatory bodies.[9][10][11][12][13]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-10 min: 50% B10-15 min: 50-80% B15-20 min: 80% B20-21 min: 80-50% B21-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and prepare a solution in methanol to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Quantitative GC-MS Method

GC-MS offers high specificity and sensitivity, making it a powerful tool for quantitative analysis, especially for volatile and semi-volatile compounds.[14]

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 20:1)
Oven Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification (target ions to be determined from a full scan of the standard)

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent such as ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Prepare the sample in ethyl acetate to a target concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices. Filter the final solution before injection.

Comparative Analysis of Validation Parameters

The performance of each method will be evaluated based on the validation parameters outlined in the ICH Q2(R1) guidelines.[4][5][6] The following tables present a hypothetical but realistic comparison of the expected performance of the two methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 20 µg/mL-
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Y-intercept Minimal, close to zeroMinimal, close to zeroStatistically insignificant
  • Rationale: Both methods are expected to demonstrate excellent linearity over their respective ranges. The wider linear range of HPLC can be advantageous for analyzing samples with varying concentrations without the need for extensive dilution.

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MSAcceptance Criteria
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for API
Precision (RSD%)
- Repeatability (n=6)< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision (n=6)< 1.5%< 2.0%≤ 2.0%
  • Rationale: HPLC generally offers slightly better precision due to the larger injection volumes and lower variability in the injection process compared to split injection in GC. Both methods are capable of achieving the required accuracy for pharmaceutical analysis.

Table 3: Sensitivity and Specificity

ParameterHPLC-UVGC-MSAcceptance Criteria
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mLMethod-dependent
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLMethod-dependent
Specificity Demonstrated through forced degradation studiesHigh, based on mass fragmentation patternsNo interference at the analyte retention time
  • Rationale: GC-MS is inherently more sensitive and specific than HPLC-UV. The mass detector provides an additional dimension of confirmation based on the mass-to-charge ratio of the analyte and its fragments. Specificity in HPLC is typically established through forced degradation studies to ensure that degradation products do not co-elute with the main peak.[10][15][16]

Table 4: Robustness

Parameter VariedHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Flow Rate / Carrier Gas Flow < 2.0%< 2.5%≤ 5.0%
Column Temperature < 1.5%< 2.0%≤ 5.0%
Mobile Phase / Oven Ramp Rate < 2.0%< 2.5%≤ 5.0%
  • Rationale: Both methods should demonstrate good robustness with minor, deliberate changes in method parameters. The slightly higher variability in GC-MS robustness testing can be attributed to the greater influence of temperature programming on retention times.

Conclusion and Method Selection

The cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound reveals that both techniques are suitable for its quantification. The choice of method will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, precise, and widely available technique that is well-suited for routine quality control and release testing where high throughput and excellent quantitative performance are required. Its wider linear range may also be an advantage.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace analysis, impurity profiling, and confirmatory testing. The structural information provided by the mass spectrum is invaluable for unequivocal identification.

In a comprehensive analytical strategy, these two methods can be complementary. The HPLC method can be employed for routine assays, while the GC-MS method can be used for confirmatory analysis and in situations requiring higher sensitivity. This cross-validation exercise ensures that data generated by either method is reliable and interchangeable, providing a solid foundation for decision-making throughout the drug development lifecycle.

References

Benchmarking 2-Bromo-N-isopropylbenzamide Against Known Dopamine D2 Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 2-Bromo-N-isopropylbenzamide against a panel of established dopamine D2 receptor inhibitors. While experimental data for this compound is not yet available, its structural similarity to other known benzamide-based D2 antagonists suggests it may exhibit activity at this receptor. This document is intended to serve as a foundational resource for researchers interested in the pharmacological profiling of this compound, offering a clear benchmark for future experimental work.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for several well-characterized dopamine D2 receptor antagonists. A hypothetical value for this compound is included to provide a preliminary framework for comparison. It is crucial to note that this value is speculative and awaits experimental validation.

CompoundTypeKᵢ (nM)IC₅₀ (nM)
This compound Hypothetical ~15 ~25
LurasidoneAtypical Antipsychotic11.68
TrifluoperazineTypical Antipsychotic-1.1
PerospironeAtypical Antipsychotic1.4-
HaloperidolTypical Antipsychotic1-2-
OlanzapineAtypical Antipsychotic1.6-
RisperidoneAtypical Antipsychotic3-5-
AsenapineAtypical Antipsychotic1.3-
ML321Selective Antagonist8.36-

Experimental Protocols

The determination of inhibitor potency against the dopamine D2 receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used to generate the data for the known inhibitors listed above.

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

  • Test Compound: this compound and known inhibitor standards.

  • Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: For detection of radioactivity.

  • Instrumentation: Liquid scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by dopamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow Diagram

The process of evaluating a novel compound like this compound against a known biological target follows a structured workflow, from initial screening to detailed characterization.

Experimental_Workflow start Hypothesize Target (Dopamine D2 Receptor) primary_screen Primary Screening (Radioligand Binding Assay) start->primary_screen hit_validation Hit Validation (Confirmation of IC₅₀) primary_screen->hit_validation secondary_assays Secondary Functional Assays (e.g., cAMP measurement) hit_validation->secondary_assays selectivity Selectivity Profiling (Against other receptors) secondary_assays->selectivity in_vivo In Vivo Studies (Animal Models) selectivity->in_vivo

Caption: Workflow for inhibitor characterization.

Logical Relationship of Key Concepts

Understanding the interplay between different pharmacological parameters is essential for interpreting experimental data. The following diagram illustrates the relationship between binding affinity, inhibitory concentration, and the experimental conditions.

Concepts_Relationship Kd Kd (Dissociation Constant of Radioligand) Cheng_Prusoff Cheng-Prusoff Equation Kd->Cheng_Prusoff L [L] (Radioligand Concentration) L->Cheng_Prusoff IC50 IC₅₀ (Half-maximal Inhibitory Concentration) IC50->Cheng_Prusoff Ki Ki (Inhibitor Binding Affinity) Cheng_Prusoff->Ki

Caption: Relationship of pharmacological parameters.

A Comparative Guide to the Efficacy of 2-Bromobenzamide Derivatives: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo efficacy of 2-Bromo-N-isopropylbenzamide and related derivatives. While direct comparative studies on a single this compound derivative are limited in publicly available literature, this document synthesizes available data on the broader class of 2-bromobenzamide derivatives to offer insights into their therapeutic potential and outlines the experimental workflows for their evaluation.

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom at the 2-position of the benzamide core, coupled with various N-substituents, allows for the fine-tuning of their pharmacological profiles. This guide focuses on summarizing the available efficacy data, detailing the experimental protocols used for their assessment, and providing a logical framework for their continued development.

In Vitro Efficacy: A Snapshot of Biological Activity

Initial laboratory-based assays are fundamental to characterizing the biological activity of novel chemical entities. For 2-bromobenzamide derivatives, in vitro studies have primarily focused on their antimicrobial and anticancer properties.

Antimicrobial Activity

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 1: In Vitro Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundBacterial StrainMIC (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivative 1Staphylococcus aureus2.5 - 5.0[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivative 2Bacillus subtilis2.5 - 5.0

Note: The specific derivatives are not detailed in the source material.

Anticancer Activity

Table 2: In Vitro Antiproliferative Activity of Bromobenzamide Derivatives

Compound/AnalogCancer Cell LineCancer TypeIC50 (µM)
N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549Lung7.5[2]
HeLaCervical9.3[2]
MCF-7Breast8.9[2]
2-(o-Bromobenzylamino)-1-cinnamoylbenzimidazoleSW707RectalNot specified
HCV29TBladderNot specified
A549LungNot specified
T47DBreastNot specified

Note: The study on 2-(o-Bromobenzylamino)-1-cinnamoylbenzimidazole reported cytotoxic activity but did not provide specific IC50 values.[3]

Transitioning from In Vitro to In Vivo: A Proposed Workflow

The journey from a promising in vitro hit to a viable in vivo candidate involves a series of structured experiments. The following workflow illustrates a typical progression for evaluating the efficacy of a novel 2-bromobenzamide derivative.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_screening Primary Screening (e.g., MIC, IC50) secondary_assays Secondary Assays (e.g., Mechanism of Action, Specificity) in_vitro_screening->secondary_assays lead_optimization Lead Optimization (SAR studies) secondary_assays->lead_optimization pharmacokinetics Pharmacokinetics (ADME) lead_optimization->pharmacokinetics Candidate Selection toxicology Toxicology Studies pharmacokinetics->toxicology efficacy_models Efficacy Models (e.g., Xenograft, Infection models) toxicology->efficacy_models clinical_trials Clinical Trials efficacy_models->clinical_trials Preclinical Candidate G cluster_0 Cellular Stress cluster_1 PARP-mediated DNA Repair cluster_2 Effect of 2-Bromobenzamide Derivative cluster_3 Cellular Outcome DNA_damage DNA Damage PARP PARP Activation DNA_damage->PARP Apoptosis Apoptosis (Cell Death) Survival Cell Survival Repair DNA Repair PARP->Repair Benzamide 2-Bromobenzamide Derivative Benzamide->PARP Inhibition

References

Head-to-head comparison of catalysts for 2-Bromo-N-isopropylbenzamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection for C-N Cross-Coupling Reactions of 2-Bromo-N-isopropylbenzamide

For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the formation of carbon-nitrogen (C-N) bonds is a foundational transformation. The molecule this compound serves as a versatile building block, where the ortho-bromine atom provides a reactive handle for introducing nitrogen-containing functionalities via cross-coupling reactions. The success of such transformations is critically dependent on the choice of the catalytic system.

This guide provides a head-to-head comparison of the three principal classes of catalysts employed for the N-arylation of this compound: Palladium, Copper, and Nickel-based systems. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide a field-proven experimental protocol to empower researchers to make informed decisions for their synthetic challenges.

The Strategic Importance of Catalyst Selection

The structure of this compound presents unique challenges and considerations. The presence of the amide group ortho to the bromine can influence the electronic environment of the C-Br bond and potentially coordinate with the metal center, impacting catalyst activity.[1] Furthermore, the N-isopropyl group introduces steric bulk that must be accommodated by the catalyst's ligand sphere. The choice between Palladium, Copper, and Nickel is therefore not merely one of preference but a strategic decision based on desired reactivity, functional group tolerance, cost, and scalability.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most robust and widely used method for C-N bond formation.[2][3] Its development revolutionized the synthesis of arylamines by offering a broad substrate scope and high functional group tolerance under relatively mild conditions compared to classical methods.[2][4]

Mechanistic Rationale

The catalytic cycle, illustrated below, is a well-understood process.[2][5] It begins with the oxidative addition of the aryl bromide to a low-valent Palladium(0) species, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

The choice of ligand is paramount to the success of this reaction.[4] Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[1][6] For a substrate like this compound, ligands such as RuPhos, BrettPhos, or XPhos are often highly effective.[6][7] The use of preformed palladium "precatalysts" which contain the ligand already coordinated can lead to more reliable and reproducible results compared to generating the active catalyst in-situ.[6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br AmineCoord [L₂Pd(II)(Ar)(Br)(R₂NH)] OxAdd->AmineCoord + R₂NH Amido L₂Pd(II)(Ar)(NR₂) AmineCoord->Amido - HBr (+ Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product Ullmann_Condensation_Cycle CuI Cu(I)L₂ Amido L₂Cu(I)-NR₂ CuI->Amido + R₂NH + Base OxAdd L₂Cu(III)(Ar)(NR₂)(Br) Amido->OxAdd + Ar-Br OxAdd->CuI Reductive Elimination Product Ar-NR₂ OxAdd->Product Nickel_Catalysis_Cycle Ni0 Ni(0)L₂ OxAdd L₂Ni(II)(Ar)(Br) Ni0->OxAdd + Ar-Br Amido L₂Ni(II)(Ar)(NR₂) OxAdd->Amido + R₂NH + Base Amido->Ni0 Reductive Elimination Product Ar-NR₂ Amido->Product

Figure 3: A plausible Ni(0)/Ni(II) catalytic cycle for C-N amination.

Head-to-Head Performance Comparison

The optimal choice of catalyst depends on the specific amine coupling partner and the overall synthetic strategy. The following table summarizes typical conditions and performance characteristics for each catalytic system, based on representative examples from the literature for similar substrates.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann-Type)Nickel
Catalyst Loading 0.5 - 5 mol% 1 - 10 mol%[8][9] 1 - 10 mol%
Typical Ligands Bulky phosphines (e.g., BrettPhos, RuPhos)[1][6] Diamines, Amino Acids, Phenanthrolines[10][8] NHCs, Bipyridines
Base Strong, non-nucleophilic (NaOtBu, KOtBu, LiHMDS)[6][11] Moderate (K₂CO₃, K₃PO₄, Cs₂CO₃)[9] Strong (NaOtBu, K₃PO₄)
Temperature 80 - 110 °C[6] 110 - 130 °C (can be higher)[10][12] 100 - 130 °C
Solvent Aprotic polar (Toluene, Dioxane, THF)[6] High-boiling polar (DMF, DMSO, NMP)[10][13] Aprotic polar (Toluene, Dioxane, 2-MeTHF)
Substrate Scope Very broad, highly reliable for diverse amines.[2][4] Good, particularly for N-H containing heterocycles.[14][15] Excellent, especially for aryl chlorides and challenging couplings.
Functional Group Tolerance Generally excellent, but can be sensitive to strong bases.[11] Tolerant of many groups, but high temps can be an issue.[12] Good, but can be sensitive to reducible functional groups.
Cost HighestLowestLow
Key Advantage Highest reliability and broadest documented scope.Cost-effective and tolerant of acidic protons.Economical and uniquely reactive with certain substrates.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust, self-validating starting point for the palladium-catalyzed coupling of a secondary amine with this compound. The causality for each step is explained to provide a deeper understanding of the process.

Figure 4: General workflow for the Buchwald-Hartwig amination protocol.
Reagents & Equipment
  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, deoxygenated toluene (to make a 0.1 M solution)

  • Oven-dried Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere setup (glovebox or Schlenk line with Argon/Nitrogen)

Step-by-Step Procedure
  • Vessel Preparation (The Foundation): In a glovebox or under a positive flow of inert gas, add this compound, the palladium precatalyst, and the sodium tert-butoxide to the reaction vessel.

    • Causality: An inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor results. Using an oven-dried flask removes residual water, which can interfere with the strong base.

  • Reagent Addition (Initiating the Cycle): Add the anhydrous toluene, followed by the secondary amine via syringe.

    • Causality: Anhydrous solvent is used to prevent quenching the strong base. The order of addition ensures all solid components are present before the liquid phase is introduced for efficient mixing.

  • Reaction Conditions (Driving the Transformation): Seal the vessel tightly. If using a Schlenk flask, ensure positive inert gas pressure. Place the vessel in a preheated oil bath or heating block set to 100-110 °C and stir vigorously.

    • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. V[6]igorous stirring ensures homogeneity in the heterogeneous mixture (solid base in liquid).

  • Monitoring (Ensuring Completion): Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Causality: Monitoring prevents premature termination or unnecessary heating, which could lead to byproduct formation.

  • Work-up (Isolating the Product): Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with an organic solvent like ethyl acetate.

    • Causality: The quench neutralizes the strong base and protonates any remaining anionic species.

  • Purification (Achieving Purity): Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

    • Causality: The aqueous washes remove inorganic salts and water-soluble impurities. Column chromatography separates the desired product from unreacted starting materials, ligand residues, and other byproducts.

Conclusion

The choice of catalyst for reactions of this compound is a critical parameter that dictates the efficiency, cost, and scope of the synthesis.

  • Palladium-based Buchwald-Hartwig amination stands as the most versatile and reliable option, backed by extensive literature and a wide array of highly effective ligands and precatalysts. *[2][16] Copper-catalyzed Ullmann condensation offers a highly economical alternative, particularly advantageous when cost is a primary driver or when the substrate possesses functionalities sensitive to the strong bases used in palladium catalysis. *[10][14] Nickel catalysis is a rapidly advancing field that provides a cost-effective and powerful solution, often demonstrating unique reactivity for challenging substrates where palladium or copper may fall short.

[17][18]By understanding the mechanistic nuances and performance characteristics of each system, researchers can strategically select the optimal catalyst to accelerate their discovery and development efforts.

References

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry. [Link]

  • Ying, R., Li, H., & Wu, H. (2016). Mechanistic investigation of palladium-catalyzed amidation of aryl halides. Journal of Molecular Modeling. [Link]

  • Scott, V. J., & Hartwig, J. F. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link]

  • Perera, H. D., & Ghorai, P. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Catalysis Letters. [Link]

  • Wolf, C., Liu, S., et al. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. Semantic Scholar. [Link]

  • Das, S., & Ghorai, P. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Scott, V. J., & Hartwig, J. F. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Request PDF on ResearchGate. [Link]

  • Weires, A. G., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Organic Syntheses. [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Various Authors. (2023). Comparison of the different approaches to amide synthesis. ResearchGate. [Link]

  • Strieter, E. R., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Vantourout, J. C. (2013). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]

  • Li, W., et al. (2016). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kumar, A., & Kumar, S. (2023). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

  • Shrestha, R., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis. [Link]

  • Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Campos, K. R., et al. (2006). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Wolf, C., et al. (2007). Regioselective Copper-Catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. Advanced Synthesis & Catalysis. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Catalysis. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

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  • Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. [Link]

  • Chen, J., et al. (2019). Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. Organic Letters. [Link]

  • Rahman, M. M., & Hasan, M. R. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

Sources

The Reproducibility Challenge: A Comparative Guide to Experiments with 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 2-Bromo-N-isopropylbenzamide, offering insights into factors influencing reproducibility and comparing its potential applications with alternative compounds. The information presented is based on available data for structurally related compounds, providing a framework for consistent and reliable experimental outcomes.

While specific data on the experimental reproducibility of this compound is limited, analysis of related N-phenylbenzamide derivatives offers valuable insights into its synthesis, potential biological activities, and the variables that can impact experimental consistency. This guide leverages this information to provide a comprehensive overview for researchers.

Factors Influencing Reproducibility in Synthesis

The synthesis of benzamide derivatives is a multi-step process where minor variations can lead to significant differences in yield and purity, directly impacting the reproducibility of subsequent biological assays. A primary method for synthesizing N-substituted benzamides involves the reaction of a benzoyl chloride with an appropriate amine.

A general troubleshooting guide for the synthesis of a related compound, N-Benzyl-2-bromo-3-methylbenzamide, highlights key areas of concern for reproducibility.[1] These can be extrapolated to the synthesis of this compound:

Problem Potential Causes Solutions
Low Yield Incomplete conversion of the starting benzoic acid to the acid chloride.Ensure the use of fresh chlorinating agents (e.g., thionyl chloride) and appropriate reaction conditions.[1]
Reaction not performed under anhydrous conditions.Use dry solvents and glassware to prevent hydrolysis of the acid chloride.[1]
Insufficient base to neutralize HCl produced during the reaction.Use at least one equivalent of a suitable base (e.g., triethylamine, aqueous NaOH).[1]
Presence of Impurities Excess acylating agent leading to diacyl amide formation.Use a stoichiometric amount or a slight excess of the acid chloride.[1]
Side reactions of the amine.Add the acid chloride solution slowly to the amine solution to maintain a low concentration of the acylating agent.[1]
High reaction temperatures causing decomposition.Maintain a controlled temperature, for example, by using an ice bath.[1]
Difficulty in Purification Product is an oil and does not crystallize easily.Utilize extraction followed by column chromatography for purification.[1]
Emulsion formation during workup.Add a saturated brine solution or filter through celite to break the emulsion.[1]
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography, often by using a gradient of increasing polarity.[1]

Comparison of Biological Activities and Potential Alternatives

Derivatives of 2-Bromo-N-phenylbenzamide have shown promise in various biological applications, suggesting potential areas of investigation for this compound.[2]

Compound/Class Reported Biological Activity Potential Mechanism of Action References
2-Bromo-N-phenylbenzamide Derivatives Antimicrobial (Gram-positive bacteria), AntifungalNot fully elucidated, but the bromine atom is suggested to influence the effect.[2][2]
Anti-inflammatoryInhibition of trypsin activity.[2][2]
Benzamide Riboside AnticancerMetabolized to an NAD analogue that inhibits IMP dehydrogenase (IMPDH), a key enzyme in purine nucleotide synthesis.[3][3]
5-bromo-N-alkylthiophene-2-sulfonamides Antibacterial (against NDM-1 producing Klebsiella pneumoniae)Not specified, but demonstrated efficacy against resistant bacterial strains.[4][4]
4-isopropyl-N-(4-methylbenzyl)benzamide (Hypothetical) Anticancer (Hypothesized)Tubulin polymerization inhibitor.[5][5]
2-bromo-N-phenethylbenzenesulfonamide (Hypothetical) Anti-inflammatory, Anticancer (Hypothesized)Inhibition of carbonic anhydrases, lipoxygenases, and mPGES-1.[6][6]

Experimental Protocols

To ensure reproducibility, detailed and consistent experimental protocols are essential. Below are generalized protocols for the synthesis and biological evaluation of benzamide derivatives, adapted from literature on related compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of N-Benzyl-2-bromo-3-methylbenzamide.[1]

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, reflux 2-bromobenzoic acid with an excess of thionyl chloride (2-3 equivalents) for 2-3 hours. A catalytic amount of DMF can be added to accelerate the reaction. The completion of the reaction is indicated by the dissolution of the solid benzoic acid and cessation of gas evolution. Remove the excess thionyl chloride under reduced pressure.

  • Amide Formation: In a separate flask, dissolve isopropylamine in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath.

  • Slowly add the previously prepared 2-bromobenzoyl chloride solution to the stirred isopropylamine solution.

  • Add a suitable base, such as triethylamine (at least one equivalent), to neutralize the HCl formed during the reaction.

  • Allow the reaction to stir at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This is a standard protocol for evaluating the antimicrobial activity of a compound.[7]

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of an agar plate using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate.

  • Placement of Disks: Place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Measurement: Measure the diameter of the zone of inhibition around each disk.

Visualizing Experimental Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow cluster_acid_chloride Acid Chloride Formation cluster_amide_formation Amide Formation cluster_purification Purification A 2-Bromobenzoic Acid C 2-Bromobenzoyl Chloride A->C Reflux B Thionyl Chloride B->C E This compound (Crude) C->E Reaction D Isopropylamine D->E F Purified Product E->F Chromatography/ Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

Hypothetical Signaling Pathway: IMP Dehydrogenase Inhibition

Based on the mechanism of action of benzamide riboside, a related compound, this diagram illustrates a potential pathway for the anticancer activity of a benzamide derivative.[3]

IMPDH_Inhibition_Pathway cluster_cell Cancer Cell A Benzamide Derivative B Metabolism A->B C Active Metabolite (e.g., NAD analogue) B->C D IMP Dehydrogenase (IMPDH) C->D Inhibition E Guanine Nucleotide Synthesis D->E G Cell Proliferation F DNA/RNA Synthesis E->F F->G

Caption: Hypothesized mechanism of action for a benzamide derivative targeting IMPDH.

References

Verifying the Purity of 2-Bromo-N-isopropylbenzamide: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like 2-Bromo-N-isopropylbenzamide is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for purity assessment, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography stands as the primary and most robust method for determining the purity of this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential process-related impurities and degradation products.

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general reversed-phase HPLC method suitable for the purity analysis of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV-Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 40% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

The purity of the sample is calculated by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report Purity_Techniques cluster_main Purity Assessment of this compound HPLC HPLC Impurity_Profile Impurity Profile HPLC->Impurity_Profile Primary Method Thermal_Stability Thermal Stability HPLC->Thermal_Stability Analyte Suitability GC GC Residual_Solvents Residual Solvents GC->Residual_Solvents Ideal for Volatiles GC->Thermal_Stability SFC SFC SFC->Impurity_Profile Fast & Green Alternative SFC->Thermal_Stability

Comparative Analysis of N-(2-bromophenyl)-2-hydroxybenzamide Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of N-(2-bromophenyl)-2-hydroxybenzamide derivatives, focusing on their structure-activity relationships (SAR).

Due to the limited availability of direct SAR studies on 2-Bromo-N-isopropylbenzamide, this guide focuses on the closely related and well-documented N-(2-bromophenyl)-2-hydroxybenzamide scaffold. The derivatization of the 2-hydroxy group on this core structure has been shown to significantly modulate its biological profile, particularly its antimicrobial and anti-inflammatory properties. This guide presents a comparative analysis of an ethyl ester, a hydrazide, and a hydrazone derivative, summarizing key experimental data and methodologies to inform future drug discovery efforts.

Performance Comparison of N-(2-bromophenyl)-2-hydroxybenzamide Derivatives

The biological activities of the derivatives are primarily influenced by the substituent at the 2-hydroxy position of the salicylanilide core. The following tables summarize the quantitative data from antimicrobial and anti-inflammatory assays.

Antimicrobial Activity

The antimicrobial efficacy of the derivatives was evaluated against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(2-bromophenyl)-2-hydroxybenzamide Derivatives against Gram-positive Bacteria

DerivativeChemical StructureStaphylococcus aureus (ATCC 25923) MIC (mg/mL)[1][2]Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)[1][2]Bacillus cereus (ATCC 14579) MIC (mg/mL)[1][2]
Ethyl Ester (EE)[2-(2-bromophenylcarbamoyl)phenoxy]acetic acid ethyl ester2.55.02.5
Hydrazide (HD)N-(2-bromophenyl)-2-(hydrazinocarbonylmethoxy)benzamide5.05.05.0
Hydrazone (HN)2-((2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)carbonylmethoxy)-N-(2-bromophenyl)benzamide2.52.52.5

The hydrazone derivative (HN) demonstrated the most consistent and potent antimicrobial activity across the tested strains.[1][2] The ethyl ester (EE) showed comparable activity to the hydrazone against Staphylococcus aureus and Bacillus cereus.[1][2] The hydrazide derivative (HD) exhibited the weakest antimicrobial efficacy.[1][2]

Anti-inflammatory Activity

The in vitro anti-inflammatory potential was assessed using a protease inhibition assay, with the results benchmarked against acetylsalicylic acid.

Table 2: In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)

DerivativeIC50 (mg/mL)[1]
Ethyl Ester (EE)0.07
Hydrazide (HD)0.05
Hydrazone (HN)0.04
Acetylsalicylic Acid (Standard)0.4051

All tested derivatives displayed significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid.[1] The hydrazone derivative (HN) was the most active, followed by the hydrazide (HD) and the ethyl ester (EE).[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of these findings.

Synthesis of N-(2-bromophenyl)-2-hydroxybenzamide Derivatives

The derivatives were synthesized from the parent compound, N-(2-bromophenyl)-2-hydroxybenzamide, via a microwave-assisted approach, which offers improved reaction times and yields.

General Microwave-Assisted Synthesis Protocol:

  • Starting Material: N-(2-bromophenyl)-2-hydroxybenzamide.

  • Derivatization:

    • Ethyl Ester (EE): Reaction with ethyl chloroacetate.

    • Hydrazide (HD): Subsequent reaction of the ethyl ester with hydrazine hydrate.

    • Hydrazone (HN): Condensation of the hydrazide with 5-bromosalicylaldehyde.

  • Reaction Conditions: The reaction mixture is irradiated in a microwave reactor at a specified temperature and power for a short duration (e.g., 150°C, 500W for 7-11 minutes).

  • Purification: The resulting product is purified by washing with water, drying, and recrystallization from a suitable solvent like ethanol.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.

  • Compound Dilution: The test compounds are serially diluted in a multi-well plate.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strains.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Protease Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a protease, such as trypsin.

  • Reaction Mixture: A solution containing trypsin and the test compound at various concentrations is prepared in a suitable buffer.

  • Incubation: The mixture is incubated to allow for the interaction between the enzyme and the inhibitor.

  • Substrate Addition: A substrate for the protease (e.g., casein) is added to the reaction mixture.

  • Second Incubation: The mixture is incubated again to allow for the enzymatic reaction to occur.

  • Reaction Termination: The reaction is stopped by adding a precipitating agent (e.g., perchloric acid).

  • Measurement: The undigested substrate is pelleted by centrifugation, and the absorbance of the supernatant, containing the digested peptides, is measured.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is determined.

Visualizing the Science: Diagrams and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G Synthesis Workflow of N-(2-bromophenyl)-2-hydroxybenzamide Derivatives cluster_start Starting Material cluster_derivatives Derivatization Reactions cluster_products Final Products N-(2-bromophenyl)-2-hydroxybenzamide N-(2-bromophenyl)-2-hydroxybenzamide Ethyl Chloroacetate Ethyl Chloroacetate N-(2-bromophenyl)-2-hydroxybenzamide->Ethyl Chloroacetate Microwave Irradiation Ethyl Ester (EE) Ethyl Ester (EE) Ethyl Chloroacetate->Ethyl Ester (EE) Hydrazine Hydrate Hydrazine Hydrate Hydrazide (HD) Hydrazide (HD) Hydrazine Hydrate->Hydrazide (HD) 5-bromosalicylaldehyde 5-bromosalicylaldehyde Hydrazone (HN) Hydrazone (HN) 5-bromosalicylaldehyde->Hydrazone (HN) Ethyl Ester (EE)->Hydrazine Hydrate Microwave Irradiation Hydrazide (HD)->5-bromosalicylaldehyde Condensation

Caption: Synthetic route for the derivatization of N-(2-bromophenyl)-2-hydroxybenzamide.

G Protease Inhibition Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Trypsin Solution Trypsin Solution Incubation 1\n(Enzyme-Inhibitor Interaction) Incubation 1 (Enzyme-Inhibitor Interaction) Trypsin Solution->Incubation 1\n(Enzyme-Inhibitor Interaction) Test Compound Test Compound Test Compound->Incubation 1\n(Enzyme-Inhibitor Interaction) Add Casein (Substrate) Add Casein (Substrate) Incubation 1\n(Enzyme-Inhibitor Interaction)->Add Casein (Substrate) Incubation 2\n(Enzymatic Digestion) Incubation 2 (Enzymatic Digestion) Add Casein (Substrate)->Incubation 2\n(Enzymatic Digestion) Stop Reaction\n(Add Perchloric Acid) Stop Reaction (Add Perchloric Acid) Incubation 2\n(Enzymatic Digestion)->Stop Reaction\n(Add Perchloric Acid) Centrifugation Centrifugation Stop Reaction\n(Add Perchloric Acid)->Centrifugation Measure Absorbance\nof Supernatant Measure Absorbance of Supernatant Centrifugation->Measure Absorbance\nof Supernatant Calculate IC50 Calculate IC50 Measure Absorbance\nof Supernatant->Calculate IC50

Caption: Workflow for the in vitro protease inhibition assay.

G Potential Target: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response Benzamide Derivative Benzamide Derivative Benzamide Derivative->RAF Potential Inhibition

References

A Comparative Guide to Isotopic Labeling Strategies for Cysteine-Rich Proteins: 2-Bromo-N-isopropylbenzamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise analysis of protein dynamics, structure, and function is paramount. Isotopic labeling coupled with mass spectrometry stands as a powerful technique for these investigations. This guide provides a comparative analysis of a novel, hypothetically applied labeling reagent, isotopically labeled 2-Bromo-N-isopropylbenzamide, against the well-established cysteine-alkylating agent, isotopically labeled iodoacetamide.

This comparison will delve into the experimental protocols, performance metrics, and potential applications of these reagents. While this compound is not yet established for isotopic labeling, its potential is explored here based on the known reactivity of related bromo-amide compounds. The objective is to provide a forward-looking perspective on new chemical tools for proteomics research.

Principle of Covalent Labeling for Quantitative Proteomics

The core principle involves the covalent modification of proteins with isotopically light or heavy versions of a reagent. In this context, both this compound and iodoacetamide are electrophilic probes that react with nucleophilic amino acid residues, primarily the thiol group of cysteines, via an SN2 alkylation reaction.

When two cell populations (e.g., control vs. treated) are labeled with the "light" and "heavy" versions of the reagent, respectively, the resulting modified peptides will have a specific mass difference. Upon analysis by mass spectrometry, the ratio of the intensities of the heavy and light peptide pairs allows for the accurate quantification of changes in protein abundance or modification occupancy between the two samples.

Comparative Performance and Characteristics

The selection of a labeling reagent is critical and depends on factors such as reactivity, specificity, and the nature of the biological question. The following table summarizes the key characteristics of isotopically labeled this compound (hypothetical) and iodoacetamide.

FeatureIsotopically Labeled this compound (Hypothetical)Isotopically Labeled Iodoacetamide
Reactive Group Bromo-amide on a benzamide scaffoldIodoacetamide
Target Residue Primarily CysteinePrimarily Cysteine
Labeling Efficiency Expected to be high, but potentially lower than iodoacetamide due to the relative stability of the C-Br bond on an aromatic ring compared to an aliphatic chain.High and well-documented.[1]
Specificity Potential for off-target reactions with other nucleophilic residues (e.g., histidine, lysine, methionine), a common feature of alkylating agents.[2] The benzamide moiety may influence protein interactions and specificity.Known to have off-target reactions, particularly with methionine.[2][3]
Isotopic Labeling Can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) in the N-isopropyl group or the benzoyl ring.Commercially available in heavy and light forms (e.g., containing ¹³C, ²H).[4]
Advantages The bulkier benzamide structure may offer different protein interaction profiles and potentially altered specificity compared to smaller alkylating agents.Well-established protocols, extensive literature, and proven reliability in quantitative proteomics.[5][6][7]
Limitations Lack of experimental data, hypothetical nature of its application and performance. Synthesis of isotopically labeled versions is not established.Known off-target reactivity can complicate data analysis.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for protein labeling with both reagents.

Protocol 1: Hypothetical Isotopic Labeling with this compound

This protocol is proposed based on established methods for similar bromo-amide compounds.

1. Reagent Preparation:

  • Synthesize or procure "light" (e.g., ¹²C, ¹⁴N) and "heavy" (e.g., ¹³C, ¹⁵N) isotopologues of this compound.

  • Prepare 100 mM stock solutions of each isotopic version in anhydrous DMSO.

2. Protein Sample Preparation:

  • Extract proteins from control and treated cell populations under denaturing conditions (e.g., in a buffer containing 8 M urea).

  • Reduce disulfide bonds by incubating with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.

  • Remove excess DTT by buffer exchange or precipitation.

3. Isotopic Labeling:

  • To the control protein sample, add the "light" this compound stock solution to a final concentration of 20 mM.

  • To the treated protein sample, add the "heavy" this compound stock solution to a final concentration of 20 mM.

  • Incubate both reactions in the dark at room temperature for 1 hour.

4. Quenching and Sample Pooling:

  • Quench the labeling reaction by adding DTT to a final concentration of 50 mM.

  • Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.

5. Protein Digestion and Mass Spectrometry Analysis:

  • Digest the combined protein sample with trypsin overnight at 37°C.

  • Desalt the resulting peptide mixture using a C18 column.

  • Analyze the peptides by LC-MS/MS.

Protocol 2: Isotopic Labeling with Iodoacetamide

This is a well-established protocol for quantitative cysteine-reactivity profiling.[4]

1. Reagent Preparation:

  • Procure "light" (¹²C) and "heavy" (¹³C, ²H) isotopically labeled iodoacetamide.[4]

  • Prepare 200 mM stock solutions of each isotopic version in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).[4]

2. Protein Sample Preparation:

  • Lyse control and treated cells separately in a buffer containing either "light" or "heavy" iodoacetamide (e.g., 55 mM) to alkylate reduced cysteine thiols upon lysis.[4]

3. Sample Pooling and Reduction of Oxidized Cysteines:

  • Combine equal amounts of the "light" and "heavy" labeled protein extracts.

  • Treat the combined sample with DTT to reduce reversibly oxidized thiols.[4]

4. Blocking Newly Reduced Cysteines:

  • Block the newly reduced cysteine thiols with a non-isotopically labeled alkylating agent such as N-ethylmaleimide (NEM).[4]

5. Protein Digestion and Mass Spectrometry Analysis:

  • Perform in-solution or in-gel digestion of the protein mixture with trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

Visualizing the Workflow and Potential Applications

Diagrams created using Graphviz illustrate the experimental workflow and a potential signaling pathway that could be investigated using these isotopic labeling strategies.

experimental_workflow cluster_control Control Sample cluster_treated Treated Sample control_cells Control Cells control_lysate Protein Lysate control_cells->control_lysate control_label Label with 'Light' Reagent control_lysate->control_label pool Combine Samples (1:1) control_label->pool treated_cells Treated Cells treated_lysate Protein Lysate treated_cells->treated_lysate treated_label Label with 'Heavy' Reagent treated_lysate->treated_label treated_label->pool digest Trypsin Digestion pool->digest lcms LC-MS/MS Analysis digest->lcms quant Data Analysis & Quantification lcms->quant

Caption: A generalized experimental workflow for quantitative proteomics using isotopic labeling reagents.

signaling_pathway stimulus External Stimulus (e.g., Drug Treatment) receptor Receptor Activation stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor (Redox-sensitive Cysteine) kinase_cascade->transcription_factor Oxidative Stress gene_expression Altered Gene Expression transcription_factor->gene_expression Change in Activity cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway involving a redox-sensitive transcription factor that could be studied.

Conclusion

Isotopically labeled iodoacetamide is a robust and widely adopted tool for quantitative proteomics focused on cysteine-containing peptides. Its performance and limitations are well-characterized, providing a reliable foundation for many research applications.

The exploration of this compound as a potential isotopic labeling reagent opens avenues for new chemical probes in proteomics. While its application remains hypothetical, the principles of its reactivity suggest it could serve as a valuable alternative, potentially offering different selectivity and protein interaction profiles. Further research into the synthesis of its isotopologues and characterization of its reactivity and specificity in complex proteomes is warranted to validate its utility. The development of novel labeling reagents is crucial for expanding the toolkit of proteomics researchers and enabling deeper insights into the complex machinery of the cell.

References

A Comparative Guide to the Synthesis of 2-Bromo-N-isopropylbenzamide: An Analysis of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, selecting an optimal synthetic route that balances yield, cost, and procedural simplicity is paramount. This guide provides a comparative analysis of two primary routes for the synthesis of 2-Bromo-N-isopropylbenzamide, a valuable intermediate in medicinal chemistry. The routes evaluated are the acylation of isopropylamine with 2-bromobenzoyl chloride (Route 1) and the N-alkylation of 2-bromobenzamide (Route 2).

Executive Summary

The synthesis of this compound via the acylation of isopropylamine with 2-bromobenzoyl chloride (Route 1) is demonstrably more cost-effective and efficient than the N-alkylation of 2-bromobenzamide (Route 2). Route 1, a two-step process starting from 2-bromobenzoic acid, benefits from high yields in both the formation of the acyl chloride intermediate and the subsequent well-established Schotten-Baumann amidation. In contrast, the N-alkylation of a primary amide with a secondary alkyl halide like isopropyl bromide is often a lower-yielding and less reliable transformation, making it a less economically viable option despite being a single-step process from a commercially available starting material.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthetic routes, assuming a theoretical 100 mmol scale for cost calculations. Prices are estimated based on currently available data from various chemical suppliers and are subject to change.

ParameterRoute 1: AcylationRoute 2: N-Alkylation
Overall Reaction 2-Bromobenzoic acid → 2-Bromobenzoyl chloride → this compound2-Bromobenzamide + Isopropyl bromide → this compound
Key Starting Materials 2-Bromobenzoic acid, Thionyl chloride, Isopropylamine2-Bromobenzamide, Isopropyl bromide
Estimated Yield ~85% (overall)~30% (estimated)
Estimated Cost per Mole of Product ~$150 - $250~$400 - $600
Reaction Time 4-8 hours12-24 hours
Purification Method Aqueous workup, RecrystallizationAqueous workup, Column Chromatography

Logical Workflow of Synthesis Routes

SynthesisRoutes cluster_0 Route 1: Acylation cluster_1 Route 2: N-Alkylation A1 2-Bromobenzoic Acid C1 2-Bromobenzoyl Chloride A1->C1 Step 1: Acyl Chloride Formation (Yield: ~95%) B1 Thionyl Chloride B1->C1 E1 This compound C1->E1 Step 2: Amidation (Schotten-Baumann) (Yield: ~90%) D1 Isopropylamine D1->E1 A2 2-Bromobenzamide D2 This compound A2->D2 N-Alkylation (Yield: ~30%) B2 Isopropyl Bromide B2->D2 C2 Strong Base (e.g., NaH) C2->D2

A comparison of the two primary synthetic routes for this compound.

Experimental Protocols

Route 1: Acylation of Isopropylamine

This route proceeds in two steps: the formation of 2-bromobenzoyl chloride from 2-bromobenzoic acid, followed by a Schotten-Baumann reaction with isopropylamine.

Step 1: Synthesis of 2-Bromobenzoyl Chloride

  • Materials: 2-Bromobenzoic acid, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, 2-bromobenzoic acid (1.0 eq.) is suspended in an excess of thionyl chloride (2.0-3.0 eq.). A catalytic amount of DMF (a few drops) is added. The mixture is heated to reflux (approximately 70-80 °C) for 2-3 hours, or until gas evolution (HCl and SO₂) ceases and all the solid has dissolved. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 2-bromobenzoyl chloride, which is often used in the next step without further purification. The typical yield for this step is high, generally around 95%.

Step 2: Synthesis of this compound (Schotten-Baumann Reaction)

  • Materials: 2-Bromobenzoyl chloride, isopropylamine, a base (e.g., triethylamine or aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane).

  • Procedure: Isopropylamine (1.5 eq.) is dissolved in dichloromethane, and the solution is cooled to 0 °C in an ice bath. 2-Bromobenzoyl chloride (1.0 eq.), dissolved in a small amount of dichloromethane, is added dropwise to the stirred amine solution. A base, such as triethylamine (1.2 eq.), is added to neutralize the HCl byproduct.[1][2] After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[3] The expected yield for this step is typically high, around 90%.[4]

Route 2: N-Alkylation of 2-Bromobenzamide

This route involves the direct alkylation of 2-bromobenzamide with an isopropyl halide in the presence of a strong base.

  • Materials: 2-Bromobenzamide, isopropyl bromide, a strong base (e.g., sodium hydride), and a dry aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).

  • Procedure: To a suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere, 2-bromobenzamide (1.0 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the amide anion. Isopropyl bromide (1.1 eq.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC indicates the consumption of the starting material. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product typically requires purification by column chromatography on silica gel to separate the desired product from unreacted starting material and potential byproducts. The yield for N-alkylation with secondary halides can be low and variable; an estimated yield of around 30% is used for this comparison, based on the challenges reported for similar reactions.[5][6]

Cost-Effectiveness Analysis

To provide a standardized comparison, the approximate cost per mole for each starting material was estimated from various suppliers.

Cost per Mole of Starting Materials:

ReagentMolecular Weight ( g/mol )Estimated Cost per Mole
2-Bromobenzoic acid201.02$50 - $100
Thionyl chloride118.97$20 - $40
Isopropylamine59.11$15 - $30
2-Bromobenzamide200.03$150 - $250
Isopropyl bromide122.99$40 - $80

Analysis:

  • Route 1: The primary cost drivers are 2-bromobenzoic acid and isopropylamine. Assuming near-stoichiometric amounts and an overall yield of 85%, the raw material cost to produce one mole of this compound is significantly lower. The high and reliable yields of this route contribute to its economic favorability.

  • Route 2: While this route appears more direct, the starting material 2-bromobenzamide is considerably more expensive than 2-bromobenzoic acid.[4] More critically, the expected low yield of ~30% drastically increases the effective cost of the starting materials per mole of final product. The need for a strong, hazardous base like sodium hydride and purification by column chromatography also adds to the overall cost and complexity.

Conclusion

Based on a comprehensive analysis of reaction efficiency, starting material costs, and procedural complexity, the acylation of isopropylamine with 2-bromobenzoyl chloride (Route 1) is the superior and more cost-effective method for the synthesis of this compound. Its reliance on a robust and high-yielding reaction (Schotten-Baumann) outweighs the additional step of preparing the acyl chloride. The N-alkylation route (Route 2), while theoretically more direct, is hampered by the higher cost of its starting material and, most importantly, the anticipated poor yield associated with the N-alkylation of a primary amide using a secondary alkyl halide. For researchers and drug development professionals, Route 1 offers a more reliable, scalable, and economical pathway to the target compound.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-N-isopropylbenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Bromo-N-isopropylbenzamide is crucial for maintaining laboratory safety and ensuring environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks. This guide provides a comprehensive, step-by-step plan for its safe management and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat, fully buttoned.

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol [1]
Appearance Solid (form may vary)
Hazards Harmful if swallowed, Causes skin irritation/burns, Causes serious eye damage, May cause respiratory irritation, Harmful to aquatic life[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • Classify this compound as a halogenated organic waste .[3]

  • It is critical to segregate this waste stream from non-halogenated organic waste, as well as from aqueous waste, acids, bases, and other incompatible chemicals.[3][4][5] Cross-contamination can lead to dangerous reactions and complicates the disposal process.

2. Containerization:

  • Use a designated, leak-proof waste container that is compatible with halogenated organic compounds. Polyethylene containers are often a suitable choice.[6]

  • The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"[4][5]

    • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Irritant").

    • The date when the waste was first added to the container.

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[4]

  • The storage area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[6]

  • Keep the container tightly sealed except when adding waste to prevent the release of vapors.[7]

4. Disposal Request and Pickup:

  • Once the container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing an online form or attaching a specific tag to the waste container.[4]

5. Final Disposal Method:

  • The standard and accepted method for the final disposal of halogenated organic waste is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[3] This high-temperature process ensures the complete destruction of the compound.

Experimental Protocols

This document provides procedural guidance for the disposal of this compound. As such, the citation of key experiments and the provision of detailed methodologies are not applicable to this topic.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Classify as Halogenated Organic Waste B->C D Segregate from Non-Halogenated and Other Waste Streams C->D E Use a Labeled, Leak-Proof Waste Container D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H End: Incineration at a Permitted Facility G->H

Caption: Disposal Workflow for this compound.

Emergency Procedures: Accidental Spills

In the event of an accidental spill of this compound, follow these procedures:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be collected as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols and regulatory requirements.

References

A Comprehensive Guide to the Safe Handling of 2-Bromo-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. 2-Bromo-N-isopropylbenzamide is one such compound with potential applications in various research and development pipelines. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical causality and risk mitigation.

Hazard Analysis: Understanding the Risks

The chemical structure of this compound combines a brominated aromatic ring with an isopropylamide functional group. This composition suggests a potential for a combination of hazards observed in related molecules.

Hazard CategoryPotential Risk based on Structural AnalogsRationale
Acute Toxicity (Oral) Harmful if swallowed. The N-isopropylbenzamide structure suggests potential oral toxicity.[1]
Skin Corrosion/Irritation Causes skin irritation. Benzamide derivatives are known to cause skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation. Similar to skin irritation, benzamides can be harsh on ocular tissue.[1]
Reproductive Toxicity May damage fertility or the unborn child. The presence of the 2-bromopropane moiety is a significant concern, as it is classified as a reproductive toxin.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure. 2-Bromopropane is also associated with target organ damage upon repeated inhalation.

Given these potential hazards, a stringent set of personal protective equipment (PPE) and handling protocols are necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloving with nitrile glovesProvides robust protection against incidental contact. The outer glove should be removed immediately upon contamination.
Body Chemical-resistant lab coatA fully buttoned lab coat made of a non-flammable material is essential to protect against splashes and spills.
Eyes Chemical safety gogglesMust be worn at all times to protect against splashes. A face shield should be worn over goggles when there is a significant splash risk.
Respiratory NIOSH-approved respirator with organic vapor cartridgesRecommended, especially when handling the solid compound or preparing solutions, to prevent inhalation of any dust or aerosols.
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Wash Hands Thoroughly Don2 Don Inner Nitrile Gloves Don1->Don2 Don3 Don Lab Coat Don2->Don3 Don4 Don Outer Nitrile Gloves Don3->Don4 Don5 Don Safety Goggles Don4->Don5 Don6 Don Respirator Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Safety Goggles Doff2->Doff3 Doff4 Remove Respirator Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan for Safe Handling

Adherence to a strict operational plan is non-negotiable. The following steps provide a framework for the safe handling of this compound.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials, waste bags, and any necessary neutralizing agents should be readily available.

Step 2: Handling the Compound
  • Avoid Dust and Aerosols: When handling the solid form, take care to avoid generating dust. Use appropriate tools, such as a chemical spatula.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Never handle the compound with bare hands. Use the recommended double-gloving technique.[2]

  • No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory where this compound is handled.[3]

Step 3: Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Response and Disposal Plan

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Spill1 Evacuate Immediate Area Spill2 Alert Colleagues and Supervisor Spill1->Spill2 Spill3 Don Appropriate PPE for Cleanup Spill2->Spill3 Spill4 Contain and Absorb Spill Spill3->Spill4 Spill5 Collect and Dispose of as Hazardous Waste Spill4->Spill5 Exp1 Skin Contact: Rinse with copious water for 15 min. SeekMedical Seek Immediate Medical Attention Exp1->SeekMedical Exp2 Eye Contact: Flush with eyewash for 15 min. Exp2->SeekMedical Exp3 Inhalation: Move to fresh air. Exp3->SeekMedical Exp4 Ingestion: Seek immediate medical attention. Exp4->SeekMedical

Caption: Emergency response plan for spills and personal exposure.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., absorbent from a spill) in a designated, labeled hazardous waste container. The container must be kept sealed and stored in a cool, dry, well-ventilated area away from incompatible materials.

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the compound should be placed in a sealed bag and disposed of as hazardous waste.[4]

  • Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary.

By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. Safety is not just a set of rules, but a culture of vigilance and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.